Pristanal
説明
Structure
3D Structure
特性
CAS番号 |
105373-75-9 |
|---|---|
分子式 |
C19H38O |
分子量 |
282.5 g/mol |
IUPAC名 |
2,6,10,14-tetramethylpentadecanal |
InChI |
InChI=1S/C19H38O/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20/h15-19H,6-14H2,1-5H3 |
InChIキー |
IZJRIIWUSIGEAJ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C=O |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C=O |
物理的記述 |
Solid |
同義語 |
Pristanal |
製品の起源 |
United States |
Foundational & Exploratory
The Core of Pristanal Biosynthesis: A Technical Guide to the Alpha-Oxidation of Phytanic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pristane biosynthesis pathway, more accurately defined as the alpha-oxidation of phytanic acid, a critical metabolic process for the degradation of this branched-chain fatty acid. In humans, the presence of a methyl group on the β-carbon of phytanic acid prevents its breakdown through the typical β-oxidation pathway. Consequently, a specialized peroxisomal pathway, α-oxidation, is required to remove a single carbon atom, yielding pristanal as a key intermediate, which is then rapidly converted to pristanic acid, a substrate for β-oxidation. Dysregulation of this pathway leads to the accumulation of phytanic acid, resulting in the debilitating neurological disorder, Refsum disease. This document details the biochemical steps, key enzymes, regulatory mechanisms, and relevant experimental protocols, presenting quantitative data and pathway visualizations to serve as a valuable resource for the scientific community.
The Alpha-Oxidation Pathway of Phytanic Acid
The alpha-oxidation of phytanic acid is a multi-step enzymatic process that occurs entirely within the peroxisomes. The pathway sequentially shortens the fatty acid chain by one carbon, bypassing the β-methyl group that hinders direct β-oxidation.
The core enzymatic steps are as follows:
-
Activation of Phytanic Acid: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA.
-
Hydroxylation of Phytanoyl-CoA: Phytanoyl-CoA is then hydroxylated at the alpha-carbon by phytanoyl-CoA hydroxylase (PHYH), also known as phytanoyl-CoA 2-hydroxylase, to form 2-hydroxyphytanoyl-CoA. This reaction requires Fe²⁺ and O₂.
-
Cleavage of 2-Hydroxyphytanoyl-CoA: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) in a thiamine pyrophosphate (TPP)-dependent reaction. This step yields two products: This compound and formyl-CoA.[1]
-
Oxidation of this compound: this compound is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.[1]
-
Further Metabolism of Pristanic Acid: Pristanic acid can then be activated to pristanoyl-CoA and undergo β-oxidation.
Figure 1: The this compound Biosynthesis Pathway (Alpha-Oxidation of Phytanic Acid)
Quantitative Data
The following tables summarize key quantitative data related to the pristane biosynthesis pathway, including enzyme kinetics and metabolite concentrations.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax / kcat | Organism/Source |
| Phytanoyl-CoA Hydroxylase (PAHX) | Phytanoyl-CoA | ~30 µM[1] | 246 ± 17 nmol/min/mg | Recombinant Human |
| Phytanoyl-CoA | 49 µM[1] | - | Human Liver | |
| 2-Hydroxyisobutyryl-CoA Lyase (related to HACL1) | 2-Hydroxyisobutyryl-CoA | 120 ± 12 µM | kcat = 1.3 ± 0.04 s⁻¹ | Actinobacterial |
| Aldehyde Dehydrogenase | This compound | Not Reported | Not Reported | - |
Table 2: Plasma Concentrations of Key Metabolites
| Metabolite | Condition | Concentration |
| Phytanic Acid | Healthy Individuals | < 15 µmol/L[2] |
| Refsum Disease | > 200 µmol/L | |
| Pristanic Acid | Healthy Individuals | < 2 µmol/L[2] |
| Refsum Disease | Normal or slightly elevated | |
| Peroxisomal β-oxidation disorders | Significantly elevated | |
| This compound | Healthy Individuals / Refsum Disease | Not typically measured; transient intermediate |
Regulatory Signaling Pathway: PPARα Activation
The expression of genes involved in the alpha- and subsequent beta-oxidation of phytanic acid is, in part, regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Phytanic acid itself can act as a ligand for PPARα. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their increased transcription. This creates a feed-forward mechanism where the accumulation of phytanic acid can upregulate its own degradation pathway.
Figure 2: PPARα-Mediated Regulation of Phytanic Acid Oxidation
Experimental Protocols
Measurement of 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity
This protocol is adapted from the method used to quantify HACL1 activity through the measurement of a radiolabeled product.[3]
Principle: The activity of HACL1 is determined by measuring the formation of [¹⁴C]formate from the cleavage of 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA. The [¹⁴C]formyl-CoA produced is readily hydrolyzed to [¹⁴C]formate, which can be captured and quantified.
Materials:
-
Enzyme source (e.g., purified enzyme, cell lysate, or peroxisomal fraction)
-
Reaction buffer: 50 mM Tris buffer, pH 7.5
-
Bovine Serum Albumin (BSA)
-
MgCl₂
-
Thiamine pyrophosphate (TPP)
-
Substrate: 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA
-
Scintillation cocktail and vials
-
Microcentrifuge tubes
-
Water bath at 37°C
Procedure:
-
Prepare the reaction medium with final concentrations of 50 mM Tris buffer (pH 7.5), 6.6 µM BSA, 0.8 mM MgCl₂, and 20 µM TPP.
-
Add 200 µL of the reaction medium to a microcentrifuge tube.
-
Add the substrate, 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA, to a final concentration of 40 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme source.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction (e.g., by adding acid or boiling).
-
Separate the [¹⁴C]formate from the unreacted substrate. This can be achieved by various methods, including ion-exchange chromatography or by capturing evolved ¹⁴CO₂ after oxidation of the formate.
-
Quantify the amount of [¹⁴C]formate using liquid scintillation counting.
-
Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.
Quantification of Phytanic Acid in Human Plasma by GC-MS
This protocol outlines a general workflow for the quantification of phytanic acid in plasma using Gas Chromatography-Mass Spectrometry (GC-MS).[4]
Principle: Lipids are extracted from plasma, and the fatty acids are derivatized to form volatile fatty acid methyl esters (FAMEs). These FAMEs are then separated by gas chromatography and detected and quantified by mass spectrometry, using a stable isotope-labeled internal standard for accuracy.
Figure 3: GC-MS Workflow for Phytanic Acid Quantification
Materials:
-
Human plasma sample
-
Internal standard (e.g., deuterated phytanic acid)
-
Chloroform and methanol
-
0.9% NaCl solution
-
Nitrogen gas supply
-
Methanolic KOH
-
BF₃-methanol solution
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation:
-
To a known volume of plasma (e.g., 100 µL), add a precise amount of the deuterated phytanic acid internal standard.[4]
-
-
Lipid Extraction:
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.[4]
-
Vortex thoroughly to ensure complete mixing.
-
Add 0.9% NaCl solution and vortex again to induce phase separation.[4]
-
Centrifuge to pellet any precipitated protein and clearly separate the aqueous and organic layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.[4]
-
-
Saponification and Derivatization:
-
Extraction of FAMEs:
-
After cooling, add water and hexane to the sample.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.[4]
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject the FAMEs extract into the GC-MS system.
-
The FAMEs are separated on the gas chromatography column based on their volatility and interaction with the stationary phase.
-
The separated compounds are then ionized (e.g., by electron impact) and detected by the mass spectrometer.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to specifically detect the characteristic ions of phytanic acid methyl ester and its deuterated internal standard.
-
-
Data Analysis:
-
The concentration of phytanic acid in the original plasma sample is calculated by comparing the peak area of the endogenous phytanic acid methyl ester to the peak area of the known amount of the internal standard.
-
This in-depth guide provides a foundational understanding of the pristane biosynthesis pathway, offering valuable data and methodologies for researchers and professionals in the field. Further investigation into the specific kinetics of all enzymes involved and the elucidation of additional regulatory mechanisms will continue to enhance our knowledge of this critical metabolic pathway and its role in human health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ataxia associated with increased plasma concentrations of pristanic acid, phytanic acid and C27 bile acids but normal fibroblast branched-chain fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Pristanal in Phytanic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pristanal is a critical, short-lived intermediate in the peroxisomal α-oxidation of phytanic acid, a branched-chain fatty acid that, due to its β-methyl group, cannot be metabolized by the more common β-oxidation pathway.[1][2] The accumulation of phytanic acid is the hallmark of Adult Refsum Disease, a rare and severe neurological disorder, underscoring the importance of understanding the metabolic fate of this compound.[3][4] This technical guide provides a comprehensive overview of the role of this compound in phytanic acid metabolism, detailing the enzymatic reactions, cellular localization, and analytical methods for its study. It is intended to serve as a resource for researchers and professionals in drug development investigating peroxisomal disorders and related metabolic pathways.
Introduction to Phytanic Acid and the Necessity of α-Oxidation
Phytanic acid is a 20-carbon branched-chain fatty acid derived from dietary sources, primarily from the chlorophyll in green vegetables and present in dairy products, meat, and fish.[5][6] The methyl group on the third carbon (β-carbon) of phytanic acid sterically hinders the enzymatic machinery of β-oxidation.[7] Consequently, mammals employ a specialized pathway known as α-oxidation to shorten the fatty acid chain by one carbon, thereby bypassing the β-methyl block. This process occurs within the peroxisomes and is essential for the complete catabolism of phytanic acid.[1][2] A deficiency in this pathway leads to the accumulation of phytanic acid in plasma and tissues, resulting in the severe neurological symptoms characteristic of Adult Refsum Disease.[3][4]
The Peroxisomal α-Oxidation Pathway of Phytanic Acid
The α-oxidation of phytanic acid is a four-step enzymatic cascade that takes place entirely within the peroxisomes.[1][8][9] this compound is generated in the third step of this pathway.
The sequential enzymatic reactions are as follows:
-
Activation to Phytanoyl-CoA: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by a long-chain acyl-CoA synthetase.[7]
-
Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH) , an Fe²⁺ and 2-oxoglutarate-dependent dioxygenase, to form 2-hydroxyphytanoyl-CoA. This is the rate-limiting step and the enzyme deficient in most cases of Adult Refsum Disease.[7]
-
Cleavage to this compound: 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme, cleaves 2-hydroxyphytanoyl-CoA into This compound and formyl-CoA.[10][11]
-
Oxidation to Pristanic Acid: this compound is subsequently oxidized to pristanic acid by a This compound dehydrogenase , an NAD⁺-dependent reaction.[12] Pristanic acid, now lacking the β-methyl group, can be activated to pristanoyl-CoA and enter the peroxisomal β-oxidation pathway for further degradation.[1][2]
Quantitative Data
The following tables summarize key quantitative data related to phytanic acid metabolism.
Table 1: Plasma Concentrations of Phytanic Acid and its Metabolites
| Analyte | Condition | Plasma Concentration (µmol/L) | Reference(s) |
| Phytanic Acid | Healthy Individuals | < 16 | [13] |
| ≤ 0.2 mg/dL (~0.64 µmol/L) | [1] | ||
| Meat-eaters | 5.77 (geometric mean) | [8] | |
| Vegetarians | 3.93 (geometric mean) | [8] | |
| Vegans | 0.86 (geometric mean) | [8] | |
| Adult Refsum Disease | > 200 (often 10-50 mg/dL; ~320-1600 µmol/L) | [1][14] | |
| Pristanic Acid | Healthy Individuals | < 1 | [14] |
| Adult Refsum Disease | Normal to slightly elevated | [14] | |
| 2-Hydroxyphytanic Acid | Healthy Individuals & Refsum Disease | < 0.2 | |
| Rhizomelic Chondrodysplasia Punctata | Accumulated |
Table 2: Enzyme Kinetic Data
| Enzyme | Substrate | Apparent K | Reference(s) |
| 2-Hydroxyphytanoyl-CoA Lyase (actinobacterial) | 2-hydroxyisobutyryl-CoA | 120 µM | [15] |
| Aldehyde Dehydrogenase (human RBC) | Propionaldehyde | 0.59 mM | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound and phytanic acid metabolism.
Protocol 1: Quantification of Phytanic Acid and this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies described in the scientific literature for the analysis of fatty acids in biological samples.[2][16][17][18][19][20][21]
1. Sample Preparation (Plasma):
- To 500 µL of plasma, add a known amount of deuterated internal standards for phytanic acid and pristanic acid.
- Perform acid and base hydrolysis to release all fatty acids from lipids.
- Acidify the sample to protonate the fatty acids.
2. Extraction:
- Extract the fatty acids from the aqueous sample using an organic solvent such as hexane or a hexane:isopropanol mixture.
- Vortex thoroughly and centrifuge to separate the phases.
- Collect the upper organic layer containing the fatty acids.
3. Derivatization:
- Evaporate the organic solvent under a stream of nitrogen.
- To increase volatility for GC analysis, convert the fatty acids to their methyl esters (FAMEs) by adding a derivatizing agent like boron trifluoride-methanol and heating.
4. GC-MS Analysis:
- Inject the FAMEs onto a GC equipped with a suitable capillary column (e.g., HP-5MS).
- Use a temperature gradient to separate the different FAMEs based on their boiling points and column affinity.
- The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the methyl esters of phytanic acid, this compound (as its derivative), and their respective internal standards.
Protocol 2: Assay for 2-Hydroxyphytanoyl-CoA Lyase Activity
This protocol is based on the measurement of a reaction product.[22]
1. Enzyme Source Preparation:
- Prepare a homogenate of cultured cells (e.g., fibroblasts) or a purified peroxisomal fraction from tissue.
2. Substrate Preparation:
- Synthesize 2-hydroxyphytanoyl-CoA enzymatically from phytanoyl-CoA using a source of phytanoyl-CoA hydroxylase.
3. Reaction Mixture:
- In a suitable buffer (e.g., Tris-HCl, pH 7.5), combine the enzyme source, 2-hydroxyphytanoyl-CoA, and the cofactor thiamine pyrophosphate (TPP).
4. Incubation:
- Incubate the reaction mixture at 37°C for a defined period.
5. Product Measurement:
- The formation of this compound can be measured by GC-MS as described in Protocol 1.
- Alternatively, the production of formyl-CoA can be indirectly measured by its hydrolysis to formate, which can then be quantified using enzymatic or chromatographic methods.
Protocol 3: Assay for this compound Dehydrogenase Activity
This is a general spectrophotometric protocol for aldehyde dehydrogenase activity that can be adapted for this compound.[3][8][13][18][19]
1. Enzyme Source Preparation:
- Use a cell lysate or a purified peroxisomal fraction.
2. Reaction Mixture:
- In a quartz cuvette, prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate, pH 7.4), NAD⁺, and the enzyme source.
3. Reaction Initiation and Measurement:
- Initiate the reaction by adding this compound as the substrate.
- Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer. This increase is due to the reduction of NAD⁺ to NADH.
4. Calculation of Activity:
- Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol 4: Isolation of Peroxisomes
This protocol is a generalized procedure for the isolation of peroxisomes from animal tissues.[4][17][23][24]
1. Homogenization:
- Mince fresh tissue (e.g., rat liver) and homogenize in a cold isotonic buffer (e.g., sucrose solution with buffer and chelators) using a Dounce homogenizer.
2. Differential Centrifugation:
- Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.
- Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet a fraction enriched in mitochondria and peroxisomes.
3. Density Gradient Centrifugation:
- Resuspend the pellet from the previous step and layer it onto a pre-formed density gradient (e.g., OptiPrep™ or sucrose).
- Centrifuge at a high speed (e.g., 100,000 x g) for a sufficient time to allow the organelles to migrate to their isopycnic densities.
- Peroxisomes, being denser than mitochondria, will form a band lower in the gradient.
4. Collection and Analysis:
- Carefully collect the peroxisomal fraction.
- Assess the purity of the fraction by measuring the activity of marker enzymes for peroxisomes (e.g., catalase) and contaminating organelles (e.g., succinate dehydrogenase for mitochondria).
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Peroxisomal α-oxidation pathway of phytanic acid.
Caption: General experimental workflow for studying phytanic acid metabolism.
Conclusion
This compound is a pivotal, albeit transient, intermediate in the essential α-oxidation pathway of phytanic acid. The efficient conversion of this compound to pristanic acid is crucial for preventing the accumulation of phytanic acid and the subsequent development of severe neurological disorders like Adult Refsum Disease. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to investigate this critical metabolic step, paving the way for a better understanding of the pathophysiology of peroxisomal disorders and the development of potential therapeutic interventions.
References
- 1. Identification of this compound dehydrogenase activity in peroxisomes: conclusive evidence that the complete phytanic acid alpha-oxidation pathway is localized in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. sciencellonline.com [sciencellonline.com]
- 4. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | ALDH3A2-2 oxidizes this compound to pristanate [reactome.org]
- 6. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.elabscience.com [file.elabscience.com]
- 9. Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]
- 12. Resolution of the phytanic acid alpha-oxidation pathway: identification of this compound as product of the decarboxylation of 2-hydroxyphytanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. auspace.athabascau.ca [auspace.athabascau.ca]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. bitesizebio.com [bitesizebio.com]
An In-depth Technical Guide on the Core Biological Functions of 2,6,10,14-Tetramethylpentadecanal (Pristanal)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6,10,14-Tetramethylpentadecanal, more commonly known as pristanal, is a key metabolic intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources. Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be metabolized through the conventional β-oxidation pathway. Instead, it undergoes α-oxidation within the peroxisomes, where it is shortened by one carbon atom to produce pristanic acid, which can then enter the β-oxidation spiral.[1][2] this compound is the aldehyde product of the cleavage of 2-hydroxyphytanoyl-CoA and is subsequently oxidized to pristanic acid.[3][4] Deficiencies in the enzymes of the α-oxidation pathway lead to the accumulation of phytanic acid, resulting in a rare and severe neurological disorder known as Refsum disease.[3][5] This technical guide provides a comprehensive overview of the biological functions of this compound, focusing on its role in the phytanic acid α-oxidation pathway, the enzymes involved, and its clinical relevance. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.
The Role of this compound in Phytanic Acid α-Oxidation
The α-oxidation of phytanic acid is a multi-step process that occurs exclusively in the peroxisomes.[3] This pathway is essential for the degradation of phytanic acid, which is primarily obtained from the consumption of dairy products, ruminant fats, and certain fish.[5] The accumulation of phytanic acid is toxic, particularly to the nervous system.[5]
The established steps of the phytanic acid α-oxidation pathway are as follows:
-
Activation: Phytanic acid is activated to phytanoyl-CoA by a peroxisomal acyl-CoA synthetase.[1][6]
-
Hydroxylation: Phytanoyl-CoA is then hydroxylated by phytanoyl-CoA hydroxylase (PHYH), a 2-oxoglutarate-dependent dioxygenase, to form 2-hydroxyphytanoyl-CoA.[1][7] This is the rate-limiting step and the enzyme deficient in classic Refsum disease.[5]
-
Cleavage: 2-Hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine pyrophosphate (TPP)-dependent enzyme, to yield 2,6,10,14-tetramethylpentadecanal (this compound) and formyl-CoA.[3][7]
-
Oxidation: this compound is oxidized by a peroxisomal aldehyde dehydrogenase (ALDH) in an NAD+-dependent reaction to form pristanic acid.[1][7]
-
Further Metabolism: Pristanic acid is then activated to pristanoyl-CoA and can undergo three cycles of peroxisomal β-oxidation.[1]
Enzymology of this compound Conversion
The conversion of this compound to pristanic acid is a critical step in the detoxification of phytanic acid. This reaction is catalyzed by a peroxisomal aldehyde dehydrogenase. While the precise identity of the human peroxisomal this compound dehydrogenase is not definitively established, studies have confirmed its existence and localization within the peroxisomes.[8] It is known to be an NAD+-dependent enzyme.[4]
Quantitative Data
Specific enzyme kinetic parameters, such as Km and Vmax, for the conversion of this compound by human peroxisomal aldehyde dehydrogenase are not well-documented in publicly available literature.[9][10][11][12][13] The table below summarizes the known quantitative information related to the broader pathway.
| Analyte | Matrix | Concentration in Healthy Controls | Concentration in Refsum Disease | Method of Quantification |
| Phytanic Acid | Plasma | ≤ 0.2 mg/dL | 10-50 mg/dL | GC-MS, UPLC-MS/MS |
| Pristanic Acid | Plasma | Variable, typically low μM range | Can be elevated | GC-MS, UPLC-MS/MS |
Concentrations can vary based on diet and analytical methodology.[5][14][15]
Signaling Pathways and Drug Development
Signaling Pathways
Currently, there is no direct evidence to suggest that 2,6,10,14-tetramethylpentadecanal (this compound) itself acts as a signaling molecule. However, its precursor, phytanic acid, and its product, pristanic acid, have been shown to have signaling properties. Both can activate the G-protein coupled receptor GPR40, which is involved in intracellular calcium signaling. It is plausible that other aliphatic aldehydes, including this compound, may have signaling roles, but this remains an area for further investigation.[16][17][18][19][20]
Drug Development
The primary relevance of this compound in drug development is in the context of Refsum disease. Therapeutic strategies for Refsum disease focus on reducing the levels of phytanic acid through dietary restrictions and, in acute cases, plasmapheresis.[5][21][22] There is research into enhancing alternative degradation pathways for phytanic acid, such as omega-oxidation, as a potential therapeutic avenue.[23][24] this compound itself is not a direct therapeutic target; rather, its formation and subsequent conversion are important for understanding the disease's pathophysiology and for diagnostic purposes.
Experimental Protocols
Isolation of Peroxisomes from Mammalian Liver
This protocol is adapted from standard subcellular fractionation techniques to enrich for peroxisomes, which are essential for studying the enzymatic conversion of this compound.[25][26][27][28][29]
Materials:
-
Fresh or frozen liver tissue
-
Homogenization buffer (0.25 M sucrose, 1 mM EDTA, 5 mM MOPS, pH 7.2)
-
Protease inhibitor cocktail
-
OptiPrep™ or Nycodenz density gradient medium
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge with appropriate rotors
Procedure:
-
Mince the liver tissue and wash with ice-cold homogenization buffer.
-
Homogenize the tissue in 4 volumes of ice-cold homogenization buffer containing protease inhibitors using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at 25,000 x g for 20 minutes at 4°C to obtain a crude peroxisomal fraction (CPF) in the pellet, which also contains mitochondria and lysosomes.
-
Resuspend the CPF in a minimal volume of homogenization buffer.
-
Layer the resuspended CPF onto a pre-formed density gradient of OptiPrep™ or Nycodenz.
-
Centrifuge at 100,000 x g for 1-2 hours at 4°C.
-
Carefully collect the enriched peroxisomal fraction, which will be located at a higher density than mitochondria and lysosomes.
-
Assess the purity of the fraction using marker enzymes (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).
Workflow Diagram:
Assay for this compound Dehydrogenase Activity
This is a generalized spectrophotometric assay for aldehyde dehydrogenase activity, adapted for the measurement of this compound conversion.[30][31][32][33][34]
Materials:
-
Isolated peroxisomal fraction
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0)
-
This compound (substrate)
-
NAD+ (cofactor)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer and NAD+ in a cuvette.
-
Add a known amount of the isolated peroxisomal fraction to the cuvette.
-
Initiate the reaction by adding a known concentration of this compound.
-
Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
Perform control experiments without the substrate (this compound) or without the enzyme source to account for background rates.
Logical Diagram of the Assay:
Quantification of this compound by GC-MS
This protocol is a conceptual outline based on established methods for quantifying related fatty acids and aldehydes.[14][15][35][36][37]
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standard (e.g., deuterated this compound)
-
Solvents for extraction (e.g., hexane, isopropanol)
-
Derivatizing agent (e.g., PFBBr for pentafluorobenzyl bromide derivatization)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Spike the biological sample with a known amount of the internal standard.
-
Extract the lipids from the sample using an appropriate solvent system.
-
Derivatize the aldehyde group of this compound to a more volatile and stable ester (e.g., a pentafluorobenzyl ester) to improve chromatographic properties and detection sensitivity.
-
Inject the derivatized sample into the GC-MS.
-
Separate the analytes on a suitable GC column.
-
Detect and quantify the derivatized this compound and internal standard using mass spectrometry, typically in selected ion monitoring (SIM) mode for high specificity and sensitivity.
-
Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Workflow Diagram:
Conclusion
2,6,10,14-Tetramethylpentadecanal (this compound) is a crucial, albeit transient, intermediate in the peroxisomal α-oxidation of phytanic acid. Its efficient conversion to pristanic acid is vital for preventing the toxic accumulation of phytanic acid. While the core biological function of this compound within this metabolic pathway is well-established, further research is needed to fully characterize the kinetics of the enzymes involved and to explore any potential, as-yet-undiscovered signaling roles. The experimental frameworks provided in this guide offer a starting point for researchers to delve deeper into the biochemistry of this compound and its significance in health and diseases such as Refsum disease.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. Resolution of the phytanic acid alpha-oxidation pathway: identification of this compound as product of the decarboxylation of 2-hydroxyphytanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Refsum disease - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Phytanic acid and alpha-oxidation | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 10. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 11. researchgate.net [researchgate.net]
- 12. up.lublin.pl [up.lublin.pl]
- 13. Khan Academy [khanacademy.org]
- 14. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 15. jasem.com.tr [jasem.com.tr]
- 16. tandfonline.com [tandfonline.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is Refsum Disease? — Foundation Fighting Blindness [fightingblindness.org]
- 22. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Refsum Disease Medication: Keratolytics [emedicine.medscape.com]
- 24. m.youtube.com [m.youtube.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]
- 28. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 29. researchgate.net [researchgate.net]
- 30. sciencellonline.com [sciencellonline.com]
- 31. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. cdn.caymanchem.com [cdn.caymanchem.com]
- 34. bioworlde.com [bioworlde.com]
- 35. benchchem.com [benchchem.com]
- 36. researchgate.net [researchgate.net]
- 37. lipidmaps.org [lipidmaps.org]
Pristanal and its Nexus with Refsum Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Refsum disease is a rare, autosomal recessive neurological disorder characterized by the accumulation of phytanic acid in tissues and plasma. This accumulation is a direct result of a deficiency in the peroxisomal alpha-oxidation pathway, specifically a defect in the enzyme phytanoyl-CoA hydroxylase (PHYH) or, less commonly, the PEX7 protein. A key intermediate in the degradation of phytanic acid is pristanal. This technical guide provides a comprehensive overview of the biochemical relationship between pristinal, phytanic acid, and Refsum disease, detailing the metabolic pathways, the analytical methodologies for quantification of key metabolites, and the cellular signaling cascades impacted by the accumulation of phytanic acid. This document is intended to serve as a resource for researchers, scientists, and professionals engaged in the study and development of therapeutics for Refsum disease and other related peroxisomal disorders.
Introduction to Refsum Disease and the Role of Phytanic Acid
Refsum disease, first described by Norwegian neurologist Sigvald Refsum, is a neurocutaneous syndrome with a range of clinical manifestations, including retinitis pigmentosa, anosmia, peripheral polyneuropathy, cerebellar ataxia, and ichthyosis.[1][2][3] The underlying cause of adult Refsum disease is the impaired metabolism of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a branched-chain fatty acid derived exclusively from dietary sources such as ruminant fats, dairy products, and certain fish.[4][5] Due to the presence of a methyl group on the β-carbon, phytanic acid cannot be metabolized through the typical β-oxidation pathway. Instead, it undergoes α-oxidation within the peroxisomes.[5]
The accumulation of phytanic acid is toxic to various cells and tissues, leading to the clinical symptoms of Refsum disease.[6] The cytotoxic effects are believed to be mediated by multiple mechanisms, including the disruption of mitochondrial function, generation of reactive oxygen species (ROS), and deregulation of calcium homeostasis.[7][8][9]
The Alpha-Oxidation Pathway of Phytanic Acid
The catabolism of phytanic acid to pristanic acid occurs via the alpha-oxidation pathway, a multi-step enzymatic process localized within the peroxisomes. Pristanic acid can then be further metabolized through β-oxidation.
The key steps of alpha-oxidation are as follows:
-
Activation of Phytanic Acid: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA.
-
Hydroxylation: Phytanoyl-CoA is hydroxylated by the enzyme phytanoyl-CoA hydroxylase (PHYH) to form 2-hydroxyphytanoyl-CoA. This is the rate-limiting step and the primary site of the enzymatic defect in the majority of Refsum disease cases.[5]
-
Cleavage to this compound: 2-hydroxyphytanoyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase into This compound and formyl-CoA.
-
Oxidation to Pristanic Acid: this compound is subsequently oxidized by an aldehyde dehydrogenase to form pristanic acid.
-
Further Metabolism: Pristanic acid is then activated to pristanoyl-CoA and can undergo three cycles of peroxisomal β-oxidation.[5]
A deficiency in PHYH leads to the accumulation of phytanoyl-CoA and, consequently, high levels of phytanic acid in the plasma and tissues of Refsum disease patients.
Quantitative Data on Phytanic and Pristanic Acid Levels
The diagnosis of Refsum disease is primarily based on the detection of elevated levels of phytanic acid in the plasma. The following table summarizes the typical concentrations of phytanic and pristanic acid in healthy individuals and patients with Refsum disease.
| Analyte | Healthy Controls (μmol/L) | Refsum Disease Patients (μmol/L) |
| Phytanic Acid | 0 - 33[10] | 992 - 6400[10] |
| Pristanic Acid | Varies with age, typically low | Normal or low[11] |
Note: Plasma phytanic acid concentrations can vary depending on dietary intake.[12] In some atypical cases of Refsum disease, phytanic acid levels may be only marginally elevated or even normal.[13]
Experimental Protocols
Accurate quantification of phytanic and pristanic acid is crucial for the diagnosis and monitoring of Refsum disease. The following are detailed methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Phytanic Acid Analysis
GC-MS is a gold-standard method for the quantification of phytanic acid in biological samples.[14]
Protocol Outline:
-
Sample Preparation and Hydrolysis: Plasma samples are subjected to hydrolysis to release fatty acids from their esterified forms.
-
Extraction: The hydrolyzed sample is acidified, and fatty acids, including phytanic acid, are extracted using an organic solvent such as hexane.[4]
-
Derivatization: To enhance volatility for GC analysis, the extracted fatty acids are converted to their fatty acid methyl esters (FAMEs) by incubation with a derivatizing agent like BF₃-methanol.[14]
-
GC-MS Analysis: The FAMEs are injected into a gas chromatograph equipped with a capillary column for separation. The eluting compounds are then detected by a mass spectrometer operating in selected ion monitoring (SIM) mode.[14][15]
-
Quantification: The concentration of phytanic acid is determined by comparing the peak area of the phytanic acid methyl ester to that of a deuterated internal standard.[16]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Phytanic and Pristanic Acid Analysis
LC-MS/MS offers a rapid and sensitive alternative for the simultaneous quantification of phytanic and pristanic acids.[17]
Protocol Outline:
-
Sample Preparation and Hydrolysis: Plasma or serum samples undergo acid hydrolysis to release the fatty acids.[17]
-
Derivatization: The fatty acids are derivatized to improve their chromatographic and mass spectrometric properties. A common method involves the formation of trimethyl-amino-ethyl (TMAE) iodide ester derivatives.[17]
-
LC-MS/MS Analysis: The derivatized fatty acids are separated using ultra-performance liquid chromatography (UPLC) coupled to a tandem mass spectrometer. The analysis is performed in positive electrospray ionization and multiple reaction-monitoring (MRM) mode.[17][18]
-
Quantification: A five-point calibration curve is used for quantification, with normalization against deuterated internal standards.[17]
Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay
Measuring the enzymatic activity of PHYH is essential for confirming the diagnosis of Refsum disease, especially in cases with ambiguous genetic findings.
Protocol Outline:
-
Substrate Synthesis: Phytanoyl-CoA is synthesized and used as the substrate for the enzyme assay.[19][20]
-
Enzyme Source: The assay can be performed using human liver homogenates or cell lysates from cultured fibroblasts.[21]
-
Reaction Conditions: The reaction mixture contains the enzyme source, synthesized phytanoyl-CoA, and the necessary cofactors: Fe²⁺, 2-oxoglutarate, and ascorbate.[21]
-
Product Detection: The formation of the product, 2-hydroxyphytanoyl-CoA, is monitored over time. This can be achieved using techniques such as NMR and mass spectrometry.[19][20]
-
Activity Calculation: The enzyme activity is calculated based on the rate of product formation.
Signaling Pathways and Cellular Pathophysiology
The accumulation of phytanic acid in Refsum disease leads to cellular dysfunction through the modulation of various signaling pathways.
GPR40 Signaling Pathway
Phytanic acid has been shown to activate the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][7] Activation of GPR40 by phytanic acid leads to an increase in intracellular calcium levels, which is believed to contribute to the cellular toxicity observed in Refsum disease.[1][7]
PPAR Signaling Pathway
Phytanic acid is also a natural ligand and activator of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[2][22] PPARs are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism. The activation of PPARα by phytanic acid can influence the expression of genes encoding for enzymes involved in β-oxidation.[22][23]
References
- 1. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. benchchem.com [benchchem.com]
- 5. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of toxicity of the branched-chain fatty acid phytanic acid, a marker of Refsum disease, in astrocytes involves mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Refsum disease marker phytanic acid, a branched chain fatty acid, affects Ca2+ homeostasis and mitochondria, and reduces cell viability in rat hippocampal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The significance of plasma phytanic acid levels in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 17. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders. | Sigma-Aldrich [sigmaaldrich.com]
- 19. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Characterization of phytanoyl-Coenzyme A hydroxylase in human liver and activity measurements in patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Pristane: A Technical Guide to its Discovery, History, and Application in Autoimmune Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pristane (2,6,10,14-tetramethylpentadecane) is a naturally occurring saturated isoprenoid alkane that has become an indispensable tool in biomedical research.[1] While the user's query specified "Pristanal," the overwhelming body of scientific literature points to "Pristane" as the agent used for inducing experimental autoimmune models. This guide will proceed under the assumption that "Pristane" is the compound of interest. Initially identified in shark liver oil, its journey from a simple hydrocarbon to a potent immunological adjuvant has provided profound insights into the pathogenesis of systemic autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA).[1][2]
This document provides a comprehensive technical overview of the discovery and history of pristane research. It details the key experimental protocols for its use in inducing animal models of autoimmunity, summarizes critical quantitative data, and illustrates the complex signaling pathways it modulates. The content is specifically tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this widely used experimental model.
Discovery and History of Pristane Research
The history of pristane research is marked by a transition from natural product chemistry to its establishment as a cornerstone of experimental immunology.
-
Initial Isolation and Characterization: The name "pristane" is derived from the Latin pristis, meaning "shark," as it was first isolated from the unsaponifiable fraction of shark liver oil in the early 20th century.[1][3] Early work by Tsujimoto in 1932 was pivotal in its initial identification.[3] Subsequent research confirmed its structure as the C19 isoprenoid alkane, 2,6,10,14-tetramethylpentadecane.[3][4] It was also found in other natural sources, including mineral oil, bird stomach oil, and some foods.[1][5]
-
Early Applications: Before its immunological properties were recognized, pristane was used commercially as a lubricant, an anti-corrosion agent, and in transformer oil.[1][3] In the fields of geology and environmental science, pristane serves as a crucial biomarker for characterizing the origins of petroleum hydrocarbons.[1]
-
A Shift to Immunology: A significant turning point came in the 1960s when it was discovered that intraperitoneal administration of pristane could induce plasmacytomas (plasma cell tumors) in mice.[3] This led to its widespread use as an adjuvant for the production of monoclonal antibodies in mouse ascites, a role it fulfilled for many years.[3][6]
-
The Dawn of Autoimmune Models: In the late 1980s and early 1990s, researchers observed that a single injection of pristane could induce a potent and chronic inflammatory response.[2] This seminal discovery led to the development of two of the most important animal models for studying autoimmunity:
-
Pristane-Induced Arthritis (PIA): In susceptible rat strains, such as the Dark Agouti (DA) rat, pristane was found to induce a chronic, relapsing, erosive arthritis with many features resembling human rheumatoid arthritis.[2][7]
-
Pristane-Induced Lupus (PIL): In various non-autoimmune prone mouse strains (e.g., BALB/c, C57BL/6), a single intraperitoneal injection of pristane was shown to induce a lupus-like syndrome.[2][8][9] This model is characterized by the production of a broad range of autoantibodies clinically relevant to SLE, such as anti-dsDNA, anti-Sm, and anti-nRNP, and the development of immune complex-mediated glomerulonephritis.[8][9]
-
Physicochemical Properties of Pristane
Pristane is a transparent, oily liquid that is chemically stable and relatively inert under standard laboratory conditions.[4] Its non-polar, hydrophobic nature is fundamental to its biological activity as an inflammatory agent.[4]
| Property | Value | Reference |
| IUPAC Name | 2,6,10,14-Tetramethylpentadecane | [1][3] |
| CAS Number | 1921-70-6 | [3] |
| Chemical Formula | C₁₉H₄₀ | [1][3] |
| Molar Mass | 268.529 g·mol⁻¹ | [1][3] |
| Appearance | Colorless, transparent oily liquid | [1][4] |
| Density | ~0.783 g/mL at 20 °C | [1][10] |
| Boiling Point | 296 °C (565 °F) | [1][3] |
| Melting Point | -100 °C (-148 °F) | [1] |
| Solubility | Immiscible with water; Soluble in diethyl ether, benzene, chloroform, carbon tetrachloride | [1][3] |
| Refractive Index | ~1.438 at 20 °C | [1][3] |
Core Signaling Pathways in Pristane-Induced Autoimmunity
The induction of autoimmunity by pristane is a complex process initiated by a sterile inflammatory response that critically involves the innate immune system, leading to the breakdown of self-tolerance and activation of the adaptive immune system.
A central mechanism in pristane-induced lupus is the overproduction of type I interferons (IFN-α/β), a key feature also seen in human SLE.[9] This response is predominantly driven by the activation of Toll-like receptor 7 (TLR7).[8][9] Pristane administration causes cell stress and apoptosis in the peritoneal cavity, leading to the release of endogenous nucleic acids.[5] These self-RNA molecules, particularly those within small nuclear ribonucleoprotein (snRNP) complexes, act as ligands for TLR7 in endosomes of innate immune cells like inflammatory monocytes and plasmacytoid dendritic cells.[9][11] TLR7 activation triggers a MyD88-dependent signaling cascade, culminating in the activation of the transcription factor IRF7 and the robust production of IFN-α and IFN-β.[9]
Pristane administration also induces significant oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent damage to cellular components, including DNA.[12][13][14] The accumulation of oxidized DNA, such as 8-hydroxy-2'-deoxyguanosine (8-OH-dG), in the cytoplasm of cells can activate the cGAS-STING pathway, an alternative but crucial route for type I interferon production.[12][15] Cytosolic DNA is sensed by cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger cGAMP.[12] cGAMP then binds to and activates the stimulator of interferon genes (STING) protein on the endoplasmic reticulum, leading to the phosphorylation of IRF3 via TBK1 and subsequent transcription of IFN-β.[12][15]
Experimental Protocols and Methodologies
The following protocols are standardized methods derived from multiple studies and are crucial for ensuring reproducibility.
The workflow for a typical PIL study involves induction, a period of disease development, and subsequent analysis of various autoimmune and inflammatory parameters.
This protocol describes the standard method for inducing a lupus-like disease using a single intraperitoneal injection of pristane.[8][16]
-
Materials:
-
Female BALB/c mice (8-10 weeks old).[8]
-
Pristane (2,6,10,14-tetramethylpentadecane), sterile.
-
Sterile phosphate-buffered saline (PBS) for control group.
-
1 mL syringes with 25-27 gauge needles.
-
-
Procedure:
-
Acclimatize mice for at least one week prior to the experiment.
-
Administer a single intraperitoneal (i.p.) injection of 0.5 mL of pristane to each mouse in the experimental group.[8][16]
-
Administer a single i.p. injection of 0.5 mL of sterile PBS to each mouse in the control group.
-
Monitor mice for signs of disease, including weight loss, hair loss, and development of ascites.
-
Collect serum samples periodically (e.g., monthly) via tail or submandibular bleed to monitor autoantibody production.
-
Euthanize mice at the desired experimental endpoint (typically 4-8 months post-injection) for terminal blood collection and tissue harvesting (kidneys, spleen).[5]
-
This protocol is used to induce a chronic, relapsing arthritis model.[2][7][17]
-
Materials:
-
Procedure:
-
Administer a single intradermal injection of 100-150 µL of pristane at the base of the tail.[2][18]
-
Begin monitoring for signs of arthritis approximately 7-10 days post-injection.
-
Assess arthritis severity using a semi-quantitative scoring system. Each limb is graded on a scale of 0-4 based on the degree of erythema and swelling of the joints.[2] The maximum score per animal is typically 16 (or higher on more granular scales).[2][7]
-
Monitor disease progression, which is often characterized by a chronic and relapsing-remitting course.
-
This is a general method for measuring serum autoantibody levels.[8]
-
Procedure:
-
Coat 96-well ELISA plates with the target autoantigen (e.g., dsDNA, Sm, RNP) and incubate overnight at 4°C.
-
Wash plates with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Add serially diluted serum samples from experimental and control mice to the wells and incubate for 1-2 hours at room temperature.
-
Wash the wells three times.[8]
-
Add an HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG) and incubate for 1 hour at room temperature.[8]
-
Wash the wells three times.[8]
-
Add a TMB substrate solution and incubate in the dark until sufficient color develops.[8]
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[8]
-
Read the absorbance at 450 nm using a microplate reader. Quantify autoantibody levels by comparing absorbance values to a standard curve.[8]
-
This protocol is for the evaluation of kidney pathology, a key feature of severe lupus.[8]
-
Procedure:
-
At the experimental endpoint, euthanize mice and perfuse with PBS to remove blood.
-
Excise the kidneys and fix them in 10% neutral buffered formalin for 24 hours.[8]
-
Embed the fixed kidneys in paraffin and section them at 4-5 µm thickness using a microtome.[8]
-
Mount the sections on glass slides.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess overall morphology and cellular infiltration, and with Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane and assess for pathological changes like mesangial expansion and immune complex deposition.[8]
-
Evaluate slides under a microscope and score for glomerulonephritis severity based on established criteria.
-
Quantitative Data in Pristane Research
The following tables summarize typical quantitative data obtained from pristane-induced autoimmune models.
Table 1: Characteristics of Pristane-Induced Arthritis in DA Rats
| Parameter | Typical Value / Observation | Reference |
|---|---|---|
| Incidence | >99% | [7][17] |
| Mean Day of Onset | 11.8 ± 2.0 days | [7][17] |
| Mean Day of Max. Severity | 20.3 ± 5.1 days | [7][17] |
| Max. Clinical Score (0-60 scale) | 34.2 ± 11 | [7] |
| Frequency of Chronic Arthritis | 86% (approaches 100% in long-term studies) | [7][17] |
| Pathology | T-cell dependent, erosive destruction of cartilage/bone |[2][19] |
Table 2: Autoantibody Production in Pristane-Induced Lupus (BALB/c Mice)
| Autoantibody Specificity | Time of Appearance (Post-Injection) | Peak Titers | Reference |
|---|---|---|---|
| Anti-nRNP/Sm | 2 - 4 months | High | [8][9] |
| Anti-Su | 2 - 4 months | High | [9] |
| Anti-dsDNA (IgG) | 4 - 6 months | Moderate to High | [8][9][20] |
| Anti-Histones | 1 - 2 months | High | [16] |
| Total IgG | Gradually increases from 1 month | Significantly elevated |[16][21] |
Table 3: Cytokine and Chemokine Dysregulation in Pristane-Induced Lupus Models
| Cytokine/Chemokine | Change in Expression | Role in Pathogenesis | Reference |
|---|---|---|---|
| IFN-α / IFN-β (Type I IFN) | Significantly Elevated | Central driver of autoimmunity, B-cell activation | [5][9] |
| IL-6 | Significantly Elevated | Pro-inflammatory, promotes B-cell differentiation | [5][16][22] |
| TNF-α | Significantly Elevated | Pro-inflammatory, contributes to tissue damage | [5][22] |
| IL-17A | Significantly Elevated | Pro-inflammatory, involved in nephritis and arthritis | [5][16][22] |
| IL-1β | Significantly Elevated | Pro-inflammatory | [5] |
| CCL2 (MCP-1) | Significantly Elevated | Monocyte recruitment | [5][16] |
| CXCL10 (IP-10) | Significantly Elevated | IFN-inducible, chemoattractant for T-cells |[5] |
Conclusion
From its origins as a substance isolated from shark liver, pristane has evolved into a powerful and versatile tool for modeling complex human autoimmune diseases.[1][3] The Pristane-Induced Lupus and Arthritis models have been instrumental in dissecting the intricate cellular and molecular mechanisms that lead to a break in self-tolerance.[2][9][23] Research using pristane has underscored the critical role of environmental triggers, innate immune signaling via TLR7 and STING, and the pathogenic consequences of a sustained type I interferon signature.[9][12] These models continue to provide an invaluable platform for understanding disease pathogenesis and for the preclinical evaluation of novel therapeutic agents aimed at treating Systemic Lupus Erythematosus, Rheumatoid Arthritis, and related autoimmune disorders.
References
- 1. Pristane - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Pristane [drugfuture.com]
- 4. benchchem.com [benchchem.com]
- 5. Pristane induced lupus mice as a model for neuropsychiatric lupus (NPSLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. Maintenance of autoantibody production in pristane-induced murine lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative DNA Damage Accelerates Skin Inflammation in Pristane-Induced Lupus Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative stress and immune complexes: Pathogenic mechanisms in pristane induced murine model of lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Oxidative DNA Damage Accelerates Skin Inflammation in Pristane-induced Lupus Model - ACR Meeting Abstracts [acrabstracts.org]
- 16. Frontiers | Coptisine Alleviates Pristane-Induced Lupus-Like Disease and Associated Kidney and Cardiovascular Complications in Mice [frontiersin.org]
- 17. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Animal model for Rheumatoid Arthritis: Pristane induced arthritis in rat - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 20. mdpi.com [mdpi.com]
- 21. Serum Autoantibodies in Pristane Induced Lupus are Regulated by Neutrophil Gelatinase Associated Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Endogenous interleukin (IL)-17A promotes pristane-induced systemic autoimmunity and lupus nephritis induced by pristane - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pristane-induced lupus: considerations on this experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
Pristanal as a Potential Biomarker for Metabolic Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic disorders, including obesity and type 2 diabetes, represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. This technical guide explores the potential of pristanal, an intermediate in the alpha-oxidation of phytanic acid, as a biomarker for metabolic disorders. While direct evidence for this compound's role is currently limited, its position within a key lipid metabolic pathway warrants investigation. This document provides a comprehensive overview of the alpha-oxidation pathway, the roles of associated metabolites, analytical methodologies for their quantification, and the potential signaling pathways involved.
Introduction to this compound and the Alpha-Oxidation Pathway
This compound is a transient aldehyde intermediate in the peroxisomal alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources such as dairy products and ruminant fats.[1][2][3][4] Due to its methyl group at the β-carbon, phytanic acid cannot be metabolized through the more common beta-oxidation pathway.[3][5][6] Instead, it undergoes alpha-oxidation, a process that removes a single carbon from the carboxyl end.[5] This pathway is critical for preventing the accumulation of phytanic acid, which can lead to severe neurological damage, as seen in Refsum's disease, an inherited metabolic disorder.[1][5][6]
The alpha-oxidation of phytanic acid to pristanic acid occurs in the peroxisomes and involves a series of enzymatic steps.[1][2][5] The resulting pristanic acid can then enter the beta-oxidation pathway for further metabolism.[1][5]
The Alpha-Oxidation Pathway of Phytanic Acid
The conversion of phytanic acid to pristanic acid is a multi-step enzymatic process:
-
Activation: Phytanic acid is first activated to phytanoyl-CoA.[1][5]
-
Hydroxylation: Phytanoyl-CoA is then hydroxylated to 2-hydroxyphytanoyl-CoA by the enzyme phytanoyl-CoA hydroxylase (PHYH).[1][5]
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into This compound and formyl-CoA.[1][5][7]
-
Oxidation: this compound is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.[1][5][7]
This pathway is essential for the detoxification of phytanic acid. Deficiencies in the enzymes involved in this pathway lead to the accumulation of phytanic acid and are associated with several peroxisomal disorders.[1][8]
This compound and its Metabolites as Biomarkers
While this compound itself has not been extensively studied as a biomarker for common metabolic disorders, its precursor, phytanic acid, and its product, pristanic acid, have established roles as biomarkers for certain inherited peroxisomal disorders.[8][9][10]
Phytanic Acid and Pristanic Acid in Peroxisomal Disorders
Elevated levels of phytanic acid are the hallmark of Refsum disease.[1] In other peroxisomal biogenesis disorders, such as Zellweger syndrome, both phytanic acid and pristanic acid accumulate in plasma.[8] The ratio of pristanic acid to phytanic acid can be a useful diagnostic marker to differentiate between various peroxisomal disorders.[10]
| Disorder | Phytanic Acid Level | Pristanic Acid Level | Pristanic Acid / Phytanic Acid Ratio |
| Healthy Controls | Normal | Normal | Normal |
| Refsum Disease | Highly Elevated | Normal to Low | Very Low |
| Zellweger Syndrome | Elevated | Elevated | Variable |
| Bifunctional Protein Deficiency | Secondarily Elevated | Highly Elevated | Markedly Increased |
Table 1. Plasma Levels of Phytanic and Pristanic Acid in Peroxisomal Disorders.[1][8][10]
Potential of this compound as a Biomarker for Metabolic Disorders
The direct measurement of this compound as a biomarker for metabolic disorders like obesity and type 2 diabetes is an unexplored area. However, several factors suggest its potential relevance:
-
Link to Lipid Metabolism: The alpha-oxidation pathway is intrinsically linked to lipid metabolism. Dysregulation of lipid metabolism is a cornerstone of metabolic syndrome.
-
Aldehydes and Oxidative Stress: Aldehydes are reactive molecules that can be generated during oxidative stress, a condition implicated in the pathogenesis of metabolic disorders.[11] The measurement of various aldehydes is an area of active research for biomarker discovery.[11][12]
Challenges in using this compound as a biomarker include its inherent instability and reactivity as an aldehyde, which can make accurate quantification in biological samples difficult.[11][12]
Signaling Pathways
Phytanic acid and pristanic acid have been shown to act as signaling molecules, primarily through their interaction with peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.
Experimental Protocols
Accurate quantification of this compound and its related metabolites is essential for research and clinical applications. Due to the instability of aldehydes, derivatization is often required prior to analysis.[11][12] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[9][13][14][15][16]
General Workflow for Aldehyde Measurement
The measurement of aldehydes in biological fluids typically involves several key steps:
Detailed Protocol for GC-MS Analysis of Phytanic and Pristanic Acid
This protocol is adapted from established methods for the analysis of very-long-chain fatty acids.[9]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution containing deuterated phytanic and pristanic acids.
-
Perform acid and base hydrolysis to release the fatty acids from lipids.
-
Extract the fatty acids using an organic solvent (e.g., hexane).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., pentafluorobenzyl bromide) to convert the fatty acids into their more volatile and detectable ester forms.
-
Incubate at an elevated temperature to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).
-
Use a temperature gradient to separate the different fatty acid esters.
-
Detect the eluting compounds using a mass spectrometer operating in selected ion monitoring (SIM) mode to enhance sensitivity and specificity.
-
-
Quantification:
-
Calculate the concentration of phytanic and pristanic acid by comparing the peak areas of the endogenous compounds to those of their respective deuterated internal standards.
-
Detailed Protocol for LC-MS/MS Analysis of Phytanic and Pristanic Acid
This protocol is based on modern, rapid UPLC-MS/MS methods.[14][15][16][17]
-
Sample Preparation:
-
To a small volume of plasma (e.g., 20 µL), add an internal standard solution.
-
Perform hydrolysis to liberate the fatty acids.
-
Extract the fatty acids using a liquid-liquid or solid-phase extraction method.
-
-
Derivatization:
-
Derivatize the extracted fatty acids to improve their chromatographic and mass spectrometric properties. A variety of derivatizing agents can be used to introduce a charged moiety, enhancing ionization efficiency.[16]
-
-
LC-MS/MS Analysis:
-
Separate the derivatized fatty acids using ultra-high-performance liquid chromatography (UPLC) on a reversed-phase column (e.g., C8 or C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).
-
Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Quantification:
-
Quantify the analytes by constructing a calibration curve using standards of known concentrations and normalizing to the internal standard.
-
| Parameter | GC-MS | LC-MS/MS |
| Sample Volume | Typically 100-200 µL | As low as 10-20 µL |
| Analysis Time | Longer (tens of minutes per sample) | Shorter (minutes per sample) |
| Derivatization | Required for volatility | Often required for ionization efficiency |
| Sensitivity | High | Very High |
| Specificity | High | Very High |
Table 2. Comparison of GC-MS and LC-MS/MS for Phytanic and Pristanic Acid Analysis.
Future Directions and Conclusion
The role of this compound as a biomarker for common metabolic disorders remains a nascent field of research. While its precursor and product are well-established markers for rare peroxisomal diseases, further investigation is needed to determine if this compound itself, or the flux through the alpha-oxidation pathway, is altered in conditions such as obesity and type 2 diabetes.
Future research should focus on:
-
Developing and validating sensitive and robust analytical methods for the routine quantification of this compound in human plasma.
-
Conducting large-scale cohort studies to assess the association between plasma this compound levels and the prevalence and incidence of metabolic disorders.
-
Investigating the potential signaling roles of this compound and its impact on cellular metabolism.
References
- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. Resolution of the phytanic acid alpha-oxidation pathway: identification of this compound as product of the decarboxylation of 2-hydroxyphytanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accumulation of pristanic acid (2, 6, 10, 14 tetramethylpentadecanoic acid) in the plasma of patients with generalised peroxisomal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of very long-chain fatty acids, phytanic and pristanic acid in plasma and cultured fibroblasts by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Subcellular Localization of Pristanal Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the subcellular localization of pristanal metabolism, a critical pathway in the breakdown of the branched-chain fatty acid, phytanic acid. Understanding the precise cellular compartments where these metabolic processes occur is essential for elucidating disease mechanisms, such as Refsum disease, and for the development of targeted therapeutic interventions.
Core Concepts: The Metabolic Fate of this compound
This compound is a key intermediate in the α-oxidation of phytanic acid, a dietary branched-chain fatty acid that cannot be metabolized by the standard β-oxidation pathway due to its methyl group at the β-carbon. The conversion of phytanic acid to pristanic acid, via this compound, allows it to enter the β-oxidation pathway. The subcellular organization of this process is crucial for its proper function.
The complete α-oxidation of phytanic acid, including the oxidation of this compound to pristanic acid, is now understood to occur exclusively within peroxisomes in human cells.[1][2][3] Subsequently, the resulting pristanic acid undergoes β-oxidation, a process that is initiated in the peroxisomes and completed in the mitochondria .[4][5][6][7]
Quantitative Data on Enzyme Distribution
The distribution of the enzymatic activity responsible for phytanic acid α-oxidation across different subcellular compartments underscores the central role of peroxisomes. The following table summarizes the specific activity of phytanic acid oxidation in subcellular fractions isolated from human fibroblasts.
| Subcellular Fraction | Specific Activity (pmol/h per mg protein) in Control Fibroblasts | Specific Activity (pmol/h per mg protein) in Refsum Disease Fibroblasts |
| Peroxisomes | 37.1 ± 2.65[2] | Not detectable[2] |
| Mitochondria | 1.9 ± 0.3[2] | 2.04 ± 0.7[2] |
| Endoplasmic Reticulum | 0.4 ± 0.07[2] | 0.43 ± 0.2[2] |
Table 1: Specific activity of phytanic acid α-oxidation in subcellular fractions of human fibroblasts. Data from Herndon et al. demonstrates the primary localization of this pathway in peroxisomes and its deficiency in Refsum disease.[2]
Experimental Protocols
Subcellular Fractionation for Peroxisome and Mitochondria Isolation
This protocol describes the isolation of peroxisomal and mitochondrial fractions from cultured human fibroblasts or liver tissue by differential and density gradient centrifugation.
Materials:
-
Homogenization Buffer: 0.25 M sucrose, 10 mM MOPS-KOH (pH 7.2), 1 mM EDTA, 1 mM dithiothreitol (DTT), and protease inhibitors.
-
Nycodenz or Percoll gradient solutions (e.g., 20%, 25%, 30%, 38% v/v in homogenization buffer).
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge and ultracentrifuge with appropriate rotors.
Procedure:
-
Cell Lysis: Harvest cultured fibroblasts or finely mince fresh liver tissue. Wash the cells or tissue mince with ice-cold phosphate-buffered saline (PBS). Resuspend the pellet in ice-cold homogenization buffer.
-
Homogenize the cell suspension using a Dounce homogenizer with 10-15 gentle strokes on ice.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet a crude organelle fraction containing mitochondria and peroxisomes.
-
Collect the supernatant (cytosolic fraction) and the pellet.
-
-
Density Gradient Centrifugation:
-
Resuspend the crude organelle pellet in a small volume of homogenization buffer.
-
Carefully layer the resuspended pellet onto a pre-formed discontinuous Nycodenz or Percoll gradient.
-
Centrifuge at 100,000 x g for 1-2 hours at 4°C in a swinging-bucket rotor.
-
Peroxisomes will band at a higher density than mitochondria. Carefully collect the distinct bands corresponding to the peroxisomal and mitochondrial fractions.
-
-
Washing and Storage: Wash the collected fractions with homogenization buffer and pellet by centrifugation. Store the final organelle pellets at -80°C for subsequent analysis.
Immunofluorescence for Protein Localization
This protocol outlines the immunofluorescent staining of cultured cells to visualize the subcellular localization of a candidate this compound dehydrogenase, such as ALDH3A2, and its co-localization with a known peroxisomal marker (e.g., PMP70 or catalase).
Materials:
-
Cultured cells grown on glass coverslips.
-
4% paraformaldehyde (PFA) in PBS for fixation.
-
0.1% Triton X-100 in PBS for permeabilization.
-
Blocking solution: 5% bovine serum albumin (BSA) in PBS.
-
Primary antibodies: Rabbit anti-ALDH3A2 and Mouse anti-PMP70.
-
Secondary antibodies: Goat anti-rabbit IgG conjugated to Alexa Fluor 488 (green) and Goat anti-mouse IgG conjugated to Alexa Fluor 594 (red).
-
DAPI for nuclear staining.
-
Mounting medium.
Procedure:
-
Cell Fixation: Wash cells on coverslips with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a mixture of primary antibodies (e.g., 1:200 dilution of each) in blocking solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a mixture of fluorescently labeled secondary antibodies (e.g., 1:500 dilution of each) in blocking solution for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the stained cells using a confocal fluorescence microscope. Co-localization of the green and red signals will indicate the peroxisomal localization of the candidate protein.[8][9][10]
Enzyme Assay for this compound Dehydrogenase
This spectrophotometric assay measures the activity of this compound dehydrogenase by monitoring the reduction of NAD+ to NADH at 340 nm.
Materials:
-
Assay Buffer: 50 mM sodium pyrophosphate (pH 8.8), 1 mM DTT.
-
Substrate: this compound (can be synthesized or obtained commercially). Prepare a stock solution in ethanol.
-
Cofactor: 10 mM NAD+ solution in assay buffer.
-
Enzyme source: Isolated peroxisomal fraction or cell lysate.
-
UV-transparent cuvettes or 96-well plates.
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, NAD+ solution (final concentration 1-2 mM), and the enzyme sample.
-
Initiate Reaction: Start the reaction by adding the this compound substrate (final concentration 50-100 µM). Mix gently by inversion.
-
Measure Absorbance: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes). The rate of NADH production is proportional to the enzyme activity.
-
Calculate Specific Activity: Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of NADH formation. Express the specific activity as nmol of NADH formed per minute per mg of protein.[11][12][13][14][15]
Visualization of this compound Metabolism Pathway
The following diagrams illustrate the key metabolic pathways and experimental workflows discussed in this guide.
Caption: Metabolic pathway of phytanic acid α- and β-oxidation.
Caption: Workflow for subcellular fractionation.
Caption: Principle of the this compound dehydrogenase enzyme assay.
References
- 1. Identification of this compound dehydrogenase activity in peroxisomes: conclusive evidence that the complete phytanic acid alpha-oxidation pathway is localized in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Refsum disease: a defect in the alpha-oxidation of phytanic acid in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 8. Detection and Immunolabeling of Peroxisomal Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Localization of Peroxisomal Biogenesis Proteins Indicates the Presence of Peroxisomes in the Cryptophyte Guillardia theta and Other "Chromalveolates" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
The Enzymatic Core of Pristanal Synthesis: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the enzymatic machinery responsible for the synthesis of pristanal, a key intermediate in the alpha-oxidation of phytanic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic disorders, neurodegenerative diseases, and cancer.
This compound is generated from the breakdown of phytanic acid, a branched-chain fatty acid obtained from dietary sources. The accumulation of phytanic acid is linked to several neurological disorders, most notably Refsum disease. The enzymatic pathway that catabolizes phytanic acid, and in doing so synthesizes this compound, is a critical area of study for understanding the pathology of these conditions and for the development of novel therapeutic interventions.
This guide details the core enzymes involved in this pathway, their kinetic properties, and the experimental protocols for their study. It also provides visual representations of the metabolic pathway and experimental workflows to facilitate a deeper understanding of these complex biological processes.
The Alpha-Oxidation Pathway of Phytanic Acid: An Overview
The conversion of phytanic acid to pristanic acid, via the intermediate this compound, occurs primarily in the peroxisomes and involves a series of four key enzymatic reactions.[1][2][3] This pathway is essential for the degradation of phytanic acid, which cannot be processed by the more common beta-oxidation pathway due to the presence of a methyl group on its beta-carbon.[2][4]
Core Enzymes in this compound Synthesis
The synthesis of this compound is a multi-step process catalyzed by a cascade of enzymes, each with specific functions and properties.
Phytanoyl-CoA Synthetase
The first step in the alpha-oxidation of phytanic acid is its activation to phytanoyl-CoA. This reaction is catalyzed by a peroxisomal acyl-CoA synthetase.[5][6] While the kinetic properties of the specific phytanoyl-CoA synthetase are not extensively detailed in the literature, the general mechanism for long-chain fatty acid activation by synthetases follows a Bi Uni Uni Bi Ping Pong mechanism.[7]
Phytanoyl-CoA Hydroxylase (PhyH)
Phytanoyl-CoA hydroxylase (PhyH) is the rate-limiting enzyme in the alpha-oxidation pathway and catalyzes the hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[8] This enzyme is a non-heme iron-containing dioxygenase that requires several cofactors for its activity.[9][10]
Table 1: Quantitative Data for Phytanoyl-CoA Hydroxylase (PhyH)
| Parameter | Value | Substrate/Condition | Reference |
| Km | 29.5 µM | Phytanoyl-CoA (in the presence of SCP2) | [1] |
| 40.8 µM | 3-Methylhexadecanoyl-CoA | [1] | |
| 29.1 µM | Hexadecanoyl-CoA (in the presence of SCP2) | [1] | |
| Cofactors | Fe(II), 2-oxoglutarate, Ascorbate, GTP or ATP, Mg(2+) | [6][9][11] | |
| Subcellular Location | Peroxisomes | [3][12] | |
| Gene | PHYH | [13] |
2-Hydroxyphytanoyl-CoA Lyase (HACL1)
2-Hydroxyphytanoyl-CoA lyase (HACL1) catalyzes the cleavage of 2-hydroxyphytanoyl-CoA to produce this compound and formyl-CoA.[2][14] This enzyme is dependent on thiamine pyrophosphate (TPP) and Mg2+ for its activity.[14][15]
Table 2: Quantitative Data for 2-Hydroxyphytanoyl-CoA Lyase (HACL1)
| Parameter | Value | Condition | Reference |
| Cofactors | Thiamine pyrophosphate (TPP), Mg2+ | [14] | |
| Subcellular Location | Peroxisomes | [2][14] | |
| Gene | HACL1 | [6] |
This compound Dehydrogenase
The final step in this segment of the pathway is the oxidation of this compound to pristanic acid, catalyzed by a this compound dehydrogenase. The precise identity of this enzyme has been a subject of investigation, with evidence pointing towards a peroxisomal NAD+-dependent aldehyde dehydrogenase.[3][16][17] While microsomal fatty aldehyde dehydrogenase (FALDH) was initially implicated, studies have shown that alpha-oxidation of phytanic acid is normal in cells deficient in FALDH.[3]
Table 3: Putative Properties of this compound Dehydrogenase
| Parameter | Description | Reference |
| Subcellular Location | Peroxisomes | [3] |
| Cofactor | NAD+ | [16][17] |
Experimental Protocols
Quantification of Phytanic Acid and Pristanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for the quantitative analysis of phytanic acid and pristanic acid in biological samples.[18][19]
1. Sample Preparation and Lipid Extraction:
-
To a plasma or fibroblast cell pellet sample, add an internal standard (e.g., deuterated phytanic acid).
-
Extract total lipids using a chloroform:methanol (2:1, v/v) solution.
2. Saponification and Derivatization:
-
Saponify the lipid extract with methanolic NaOH to release free fatty acids.
-
Methylate the fatty acids using BF3-methanol or methanolic HCl to form fatty acid methyl esters (FAMEs).[20]
3. Extraction of FAMEs:
-
Extract the FAMEs into an organic solvent such as hexane.
-
Wash the organic phase with water and dry over anhydrous sodium sulfate.
4. GC-MS Analysis:
-
Inject the FAMEs onto a suitable capillary column (e.g., HP-5MS).[4]
-
Use a temperature gradient to separate the FAMEs.
-
Detect and quantify the analytes using a mass spectrometer in selected ion monitoring (SIM) mode.
Enzyme Activity Assay for Phytanoyl-CoA Hydroxylase (PhyH)
This assay measures the activity of PhyH by quantifying the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[6][21]
1. Reaction Mixture Preparation:
-
Prepare a reaction buffer containing Tris-HCl (pH 7.8), FeSO4, 2-oxoglutarate, ascorbate, and purified recombinant PhyH or cell lysate.
-
Add ATP or GTP and MgCl2.[11]
2. Enzyme Reaction:
-
Initiate the reaction by adding the substrate, phytanoyl-CoA.
-
Incubate the reaction mixture at 37°C for a defined period.
3. Product Quantification:
-
Stop the reaction and extract the lipids.
-
Analyze the formation of 2-hydroxyphytanoyl-CoA by GC-MS after derivatization.
Enzyme Activity Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1)
This assay measures the activity of HACL1 by detecting the production of [14C]formyl-CoA from a radiolabeled substrate.[14]
1. Reaction Mixture Preparation:
-
Prepare a reaction buffer containing Tris buffer (pH 7.5), MgCl2, and thiamine pyrophosphate (TPP).
-
Add the enzyme source (purified HACL1 or cell lysate).
2. Enzyme Reaction:
-
Initiate the reaction by adding the substrate, 2-hydroxy-3-methyl[1-14C]hexadecanoyl-CoA.
-
Incubate at 37°C.
3. Detection of Radiolabeled Product:
-
The product, [14C]formyl-CoA, is readily hydrolyzed to [14C]formate.
-
The [14C]formate can be quantified by measuring the release of 14CO2 after acidification and trapping.
Enzyme Activity Assay for this compound Dehydrogenase
This spectrophotometric assay can be adapted to measure the activity of this compound dehydrogenase by monitoring the reduction of NAD+.[9][22]
1. Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., glycine/NaOH buffer, pH 10.0).
-
Add NAD+ and the enzyme source (peroxisomal fraction or cell lysate).
2. Enzyme Reaction:
-
Initiate the reaction by adding this compound as the substrate.
-
Monitor the increase in absorbance at 340 nm at 25°C, which corresponds to the formation of NADH.
3. Calculation of Activity:
-
Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M-1cm-1).
Visualizing the Pathway and Workflows
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Caption: The alpha-oxidation pathway of phytanic acid leading to the synthesis of this compound.
Caption: A typical experimental workflow for the quantification of phytanic acid and its metabolites.
Conclusion
The enzymatic pathway leading to the synthesis of this compound is a cornerstone of branched-chain fatty acid metabolism. A thorough understanding of the enzymes involved, their kinetics, and the methodologies to study them is paramount for advancing research into related metabolic disorders. This technical guide provides a foundational resource for scientists and clinicians in this field, with the aim of fostering further investigation and the development of innovative therapeutic strategies.
References
- 1. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon-carbon bond cleavage during alpha-oxidation of 3-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 5. mdpi.com [mdpi.com]
- 6. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. benchchem.com [benchchem.com]
- 9. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 10. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Phytanoyl-CoA hydroxylase is present in human liver, located in peroxisomes, and deficient in Zellweger syndrome: direct, unequivocal evidence for the new, revised pathway of phytanic acid alpha-oxidation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of phytanoyl-Coenzyme A hydroxylase in human liver and activity measurements in patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Refsum disease is caused by mutations in the phytanoyl-CoA hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]
Pristanal precursors and derivatives in cellular biology
An In-depth Technical Guide on Pristanal Precursors and Derivatives in Cellular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristane and its related molecules are isoprenoid hydrocarbons that hold a significant, albeit dichotomous, role in cellular biology. The pristane backbone is central to the metabolic degradation of phytanic acid, a dietary branched-chain fatty acid, with this compound and pristanic acid acting as key metabolic intermediates. Dysfunction in this pathway leads to severe metabolic disorders. Conversely, the saturated alkane pristane (2,6,10,14-tetramethylpentadecane) is a powerful immunomodulatory agent. When administered to laboratory animals, it serves as a well-established tool for inducing autoimmune diseases that closely mimic human conditions like Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA). This guide provides a comprehensive overview of the metabolic pathways involving pristane precursors, the cellular and signaling cascades initiated by pristane, and detailed experimental protocols for their study.
I. Metabolic Role: The Alpha-Oxidation of Phytanic Acid
The primary precursor to the pristane backbone in biological systems is phytanic acid , a 3-methyl-branched-chain fatty acid derived from the metabolism of phytol, a constituent of chlorophyll.[1] Due to the methyl group on its β-carbon, phytanic acid cannot be degraded by the standard β-oxidation pathway.[2][3] Instead, it undergoes α-oxidation , a process primarily occurring in peroxisomes, to remove a single carbon atom, thereby bypassing the steric hindrance.[3][4]
The enzymatic steps of α-oxidation are as follows:
-
Activation: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA.[1][3]
-
Hydroxylation: Phytanoyl-CoA is hydroxylated by the enzyme phytanoyl-CoA dioxygenase (PHYH) to form 2-hydroxyphytanoyl-CoA.[1][3]
-
Cleavage: 2-hydroxyphytanoyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine pyrophosphate (TPP)-dependent enzyme, to yield This compound and formyl-CoA.[3][5]
-
Oxidation: this compound is subsequently oxidized by an aldehyde dehydrogenase to form pristanic acid .[3][5]
Once formed, pristanic acid, now lacking the problematic β-methyl group, can be activated to pristanoyl-CoA and enter the peroxisomal β-oxidation pathway for further degradation.[4][6] Deficiencies in the α-oxidation pathway, most notably in the PHYH enzyme, lead to the accumulation of phytanic acid, causing the rare neurological disorder known as Refsum disease.[1][3]
Data Presentation: Key Molecules in Phytanic Acid α-Oxidation
| Step | Substrate | Enzyme | Product(s) | Cellular Location |
| 1 | Phytanic Acid | Acyl-CoA Synthetase | Phytanoyl-CoA | Peroxisome |
| 2 | Phytanoyl-CoA | Phytanoyl-CoA Dioxygenase (PHYH) | 2-hydroxyphytanoyl-CoA | Peroxisome |
| 3 | 2-hydroxyphytanoyl-CoA | 2-hydroxyphytanoyl-CoA Lyase (HACL1) | This compound , Formyl-CoA | Peroxisome |
| 4 | This compound | Aldehyde Dehydrogenase | Pristanic Acid | Peroxisome |
Visualization: Phytanic Acid Alpha-Oxidation Pathway
II. Immunomodulatory Role: Pristane as a Tool in Cellular Biology Research
The hydrocarbon oil pristane is a potent inflammatory agent widely used to induce autoimmune disease in animals that are not genetically prone to autoimmunity.[7][8] A single intraperitoneal injection can trigger a complex immunological cascade leading to chronic inflammation and the development of a lupus-like syndrome or inflammatory arthritis.
Pristane-Induced Lupus (PIL)
In mice, particularly strains like BALB/c and C57BL/6, pristane induces a disease that recapitulates many features of human SLE.[7][9] The pathogenesis is critically dependent on the overproduction of Type I Interferons (IFN-I) , creating an "IFN signature" analogous to that seen in human lupus patients.[7][10]
Key Cellular and Signaling Events:
-
Initiation: Pristane induces apoptosis of lymphoid cells within the peritoneal cavity.[11] This process is thought to generate a source of nuclear autoantigens.[11]
-
Monocyte Activation: The crucial event is the activation of immature, inflammatory monocytes (Ly6Chi).[7] These cells are the primary source of IFN-I in the PIL model.[7][12]
-
TLR7/MyD88 Signaling: IFN-I production by these monocytes is mediated exclusively through the endosomal Toll-like receptor 7 (TLR7) and its downstream adaptor protein, MyD88.[7] TLR7 recognizes single-stranded RNA, likely from apoptotic cells, triggering a signaling cascade that leads to the transcription of IFN-α and IFN-β genes.[7]
-
Cytokine Milieu: Beyond IFN-I, pristane induces a pro-inflammatory environment rich in cytokines such as IL-6, IFN-γ, IL-12, and IL-17A, which further promote autoantibody production and tissue damage.[7][13]
-
B Cell Activation and Autoantibodies: The inflammatory milieu drives polyclonal B cell activation, leading to hypergammaglobulinemia and the production of characteristic lupus autoantibodies, including anti-nuclear antibodies (ANA), anti-dsDNA, anti-Sm, and anti-RNP.[7][10][14]
-
Clinical Manifestations: The sustained autoimmune response results in immune complex deposition in the kidneys, leading to glomerulonephritis.[7][9]
Visualization: Pristane-Induced IFN-I Signaling Pathway
Pristane-Induced Arthritis (PIA)
In susceptible rat strains, such as the Dark Agouti (DA) rat, pristane is used to induce a chronic, relapsing, and erosive arthritis that serves as a model for RA.[15][16] Unlike the lupus model, PIA is typically induced via intradermal administration.[17][18] The model is characterized by high incidence, excellent reproducibility, and a disease course that responds to standard anti-rheumatic therapies.[15][16]
Data Presentation: Cellular Responses and Disease Parameters in Pristane Models
Table 2: Key Features of Pristane-Induced Lupus (Mouse Model)
| Feature | Description | Key Cell Types | Primary Cytokines | Resulting Autoantibodies |
| Pathogenesis | IFN-I driven autoimmunity | Ly6Chi Monocytes, B Cells, T Cells[7][19] | IFN-α/β, IL-6, IL-17A[7][13] | anti-dsDNA, anti-Sm, anti-RNP[7][14] |
| Recruitment | Influx of inflammatory cells to the peritoneal cavity | Neutrophils, Macrophages, Lymphocytes[20] | IFN-γ, IL-12[7] | Total IgG, IgM[14] |
Table 3: Quantitative Parameters of Pristane-Induced Arthritis (DA Rat Model)
| Parameter | Value | Reference(s) |
| Administration Route | Intradermal (i.d.) | [17][18] |
| Arthritis Incidence | 99.6% (in 271 rats) | [16][17] |
| Mean Day of Onset | 11.8 ± 2.0 days | [16][17] |
| Day of Maximum Severity | 20.3 ± 5.1 days | [16][17] |
| Maximum Clinical Score | 34.2 ± 11 (on a 60-point scale) | [16][17] |
| Chronicity Frequency | ~86% (approaches 100% in long-term studies) | [16][17] |
III. Experimental Protocols & Workflows
Protocol 1: Assay for Phytanic Acid α-Oxidation Activity
This protocol aims to measure the conversion of 2-hydroxyphytanoyl-CoA to this compound, a key step in the α-oxidation pathway.
-
Enzyme Source: Prepare homogenates or subcellular fractions (e.g., peroxisome-enriched) from liver tissue or cultured cells.
-
Reaction Mixture: In a suitable buffer, combine the enzyme source with the substrate, 2-hydroxyphytanoyl-CoA, and the required cofactor, thiamine pyrophosphate (TPP).[2]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Product Measurement: Terminate the reaction and extract the lipids. The formation of this compound is measured using Gas Chromatography-Mass Spectrometry (GC-MS) for accurate identification and quantification.[2]
Protocol 2: Induction of Lupus-Like Disease in Mice
This protocol describes the standard method for inducing the PIL model.
-
Animals: Use non-autoimmune prone mice, such as female BALB/c or C57BL/6, aged 8-12 weeks.[9]
-
Pristane Administration: Administer a single 0.5 mL intraperitoneal (i.p.) injection of pure pristane.[18][21]
-
Disease Monitoring:
-
Timeline: Autoantibodies typically appear in the serum 2-3 months post-injection.[12] Glomerulonephritis develops over 4-10 months.[7]
-
Sample Collection: Collect blood periodically via tail vein or submandibular bleed for serum analysis.
-
Autoantibody Analysis: Measure levels of autoantibodies (e.g., anti-dsDNA, anti-Sm) in the serum using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Renal Disease: Monitor for proteinuria using dipsticks. At the experimental endpoint, harvest kidneys for histological analysis to assess glomerulonephritis.[10]
-
Visualization: Experimental Workflow for Pristane-Induced Lupus
Protocol 3: Induction of Arthritis in Rats (PIA)
This protocol outlines the method for inducing the PIA model.
-
Animals: Use susceptible rat strains, typically Dark Agouti (DA) rats, aged 8-12 weeks.[15][16]
-
Pristane Administration: Anesthetize the rat (e.g., with isoflurane). Administer a single 100-150 µL intradermal (i.d.) injection of pristane at the dorsal base of the tail. A visible bleb under the skin confirms a successful i.d. injection.[16][18]
-
Arthritis Assessment:
-
Timeline: Begin daily or every-other-day monitoring for signs of arthritis starting from day 7 post-injection.[18]
-
Clinical Scoring: Use a semi-quantitative scoring system for each paw. A common system is:
-
0: No signs of inflammation.
-
1: Swelling and/or redness of one digit.
-
2: Swelling and/or redness of two or more digits.
-
3: Swelling of the entire paw.
-
4: Severe swelling and/or ankylosis.
-
-
The scores for all four paws are summed for a total maximum score per animal (e.g., 16 on a 0-4 scale).[18]
-
IV. Conclusion
The pristane molecular structure is integral to two distinct areas of cellular biology. As this compound and pristanic acid, it represents crucial intermediates in the peroxisomal α-oxidation of dietary phytanic acid, a pathway whose failure results in severe metabolic disease. As the hydrocarbon pristane, it is an invaluable experimental tool that triggers a potent, IFN-I-driven inflammatory response. This response provides robust and reproducible animal models of systemic autoimmunity, offering a platform to dissect the complex signaling pathways underlying diseases like lupus and rheumatoid arthritis. Understanding both the metabolic fate of pristane precursors and the immunological consequences of pristane administration is essential for researchers in metabolism, immunology, and for professionals engaged in the development of therapeutics for autoimmune disorders.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolution of the phytanic acid alpha-oxidation pathway: identification of this compound as product of the decarboxylation of 2-hydroxyphytanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pristane-induced lupus: considerations on this experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pristane-Accelerated Autoimmune Disease in (SWR X NZB) F1 Mice Leads to Prominent Tubulointerstitial Inflammation and Human Lupus Nephritis-Like Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis by the hydrocarbon oil pristane: implications for pristane-induced lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Endogenous interleukin (IL)-17A promotes pristane-induced systemic autoimmunity and lupus nephritis induced by pristane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Coptisine Alleviates Pristane-Induced Lupus-Like Disease and Associated Kidney and Cardiovascular Complications in Mice [frontiersin.org]
- 15. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. jurnal-pharmaconmw.com [jurnal-pharmaconmw.com]
- 20. academic.oup.com [academic.oup.com]
- 21. clinexprheumatol.org [clinexprheumatol.org]
Methodological & Application
Measuring Pristanal in Plasma: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of pristanal and its metabolic precursor, pristanic acid, in plasma is crucial for understanding various physiological and pathological processes, particularly in the study of peroxisomal disorders. This document provides detailed application notes and protocols for the measurement of this compound levels, primarily through the analysis of its more stable oxidized form, pristanic acid, using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is an intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources.[1][2] Due to its reactive aldehyde group, pristane is typically measured as its more stable carboxylic acid derivative, pristanic acid. Elevated levels of pristanic acid in plasma are indicative of several inherited metabolic disorders, including Zellweger syndrome spectrum disorders and Refsum disease, which result from defects in peroxisomal function.[2][3] Therefore, the precise and reliable measurement of pristanic acid is a key diagnostic tool and a valuable endpoint in clinical research and drug development for these conditions.
Metabolic Pathway of Phytanic Acid
Phytanic acid, ingested through the diet, undergoes an initial alpha-oxidation step within the peroxisomes to be metabolized.[1][2][4] This process is essential because the methyl branch at the beta-carbon position prevents direct beta-oxidation. The alpha-oxidation of phytanoyl-CoA produces this compound and formyl-CoA. This compound is then oxidized to pristanic acid, which can subsequently enter the beta-oxidation pathway.[2][5]
Quantitative Data Summary
The following tables summarize the reference ranges and performance characteristics of the analytical methods for the quantification of pristanic acid in human plasma.
Table 1: Reference Ranges for Pristanic Acid in Human Plasma
| Population | Pristanic Acid Range (µmol/L) | Source |
| Healthy Controls | 0.0 - 1.5 | [6] |
| Normal Controls (n=13) | 0.14 - 1.14 (Mean ± SD: 0.52 ± 0.34) | [7] |
| Peroxisomal Biogenesis Disorder Patients (n=6) | 1.93 - 12.9 (Mean ± SD: 4.84 ± 4.14) | [7] |
| Adrenoleukodystrophy/Adrenomyeloneuropathy Patients (n=6) | 0.82 - 1.56 (Mean ± SD: 1.25 ± 0.32) | [7] |
Table 2: Performance Characteristics of Analytical Methods
| Parameter | GC-MS | LC-MS/MS | Source |
| Linearity Range (µmol/L) | 0.032 - 9.951 (R²=0.9999) | 0 - 40 (R²=0.993) | [7][8] |
| Limit of Quantification (LOQ) (µmol/L) | 0.032 | Not explicitly stated, but method is sensitive for low concentrations (<1 µmol/L) | [7][8] |
| Intra-assay Precision (% CV) | < 6% | 19% (at low concentrations) | [7][8] |
| Inter-assay Precision (% CV) | < 5% | 25% (at low concentrations) | [7][8] |
| Recovery | Within ±10% | Good agreement with GC-MS methods | [7][8] |
Experimental Protocols
Two primary analytical methods are employed for the quantification of pristanic acid in plasma: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods require sample preparation involving hydrolysis, extraction, and derivatization to improve the volatility and ionization efficiency of pristanic acid.
Experimental Workflow Overview
Protocol 1: Quantification of Pristanic Acid by GC-MS
This protocol is based on the derivatization of pristanic acid to its methyl ester or pentafluorobenzyl (PFB) ester for analysis by GC-MS.[9][10][11]
1. Materials and Reagents
-
Plasma samples
-
Deuterated pristanic acid (e.g., 2H3-pristanic acid) as an internal standard (IS)
-
Potassium hydroxide (KOH)
-
Methanol
-
Hexane
-
Hydrochloric acid (HCl)
-
Derivatization agent:
-
For methyl esters: Boron trifluoride in methanol (BF3-methanol) or diazomethane.
-
For PFB esters: Pentafluorobenzyl bromide (PFBBr) and diisopropylethylamine (DIPEA).
-
-
Sodium sulfate (anhydrous)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
2. Sample Preparation
-
Sample Spiking: To 100 µL of plasma, add a known amount of the deuterated pristanic acid internal standard.
-
Hydrolysis: Add 1 mL of 0.5 M KOH in methanol. Vortex and incubate at 60°C for 30 minutes to hydrolyze the esterified fatty acids.
-
Acidification: After cooling, acidify the mixture with 0.5 mL of 6 M HCl.
-
Extraction: Extract the fatty acids by adding 2 mL of hexane and vortexing vigorously for 1 minute. Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Solvent Evaporation: Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.
3. Derivatization
-
Methyl Ester Derivatization:
-
To the dried extract, add 200 µL of 14% BF3-methanol.
-
Incubate at 100°C for 10 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge.
-
Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a GC vial.
-
-
Pentafluorobenzyl (PFB) Ester Derivatization:
-
To the dried extract, add 50 µL of a solution containing PFBBr and DIPEA in acetonitrile.
-
Incubate at 60°C for 30 minutes.
-
Evaporate the solvent and reconstitute the residue in hexane for GC-MS analysis.
-
4. GC-MS Analysis
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.
-
Column: Use a non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column.
-
Oven Program: A typical temperature program starts at 100°C, ramps to 250°C at 10°C/min, and holds for 5 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification of the target ions for pristanic acid derivative and its internal standard.
5. Data Analysis
-
Construct a calibration curve using known concentrations of pristanic acid standards processed in the same manner as the plasma samples.
-
Calculate the concentration of pristanic acid in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of Pristanic Acid by LC-MS/MS
This protocol involves the derivatization of pristanic acid to enhance its ionization efficiency for LC-MS/MS analysis.[7][12][13][14]
1. Materials and Reagents
-
Plasma samples
-
Deuterated pristanic acid (e.g., 2H3-pristanic acid) as an internal standard (IS)
-
Potassium hydroxide (KOH)
-
Methanol
-
Hexane
-
Hydrochloric acid (HCl)
-
Derivatization agent:
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a C8 or C18 reversed-phase column
2. Sample Preparation
-
Sample Spiking and Hydrolysis: Follow steps 1 and 2 from the GC-MS sample preparation protocol.
-
Acidification and Extraction: Follow steps 3 and 4 from the GC-MS sample preparation protocol.
-
Solvent Evaporation: Follow step 5 from the GC-MS sample preparation protocol.
3. Derivatization
-
Trimethylaminoethyl (TMAE) Ester Derivatization: [7][14]
-
To the dried extract, add a solution of oxalyl chloride in a suitable solvent and incubate to form the acid chloride.
-
Evaporate the solvent and add dimethylaminoethanol.
-
After another evaporation step, add methyl iodide to form the quaternary ammonium derivative.
-
-
DAABD-AE Derivatization: [12]
-
To the dried extract, add a solution of DAABD-AE and a condensing agent in a suitable solvent.
-
Incubate at room temperature for approximately 2 hours.
-
4. LC-MS/MS Analysis
-
Chromatography:
-
Column: Use a C8 or C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for the derivatized pristanic acid and its internal standard.
-
5. Data Analysis
-
Quantify pristanic acid concentrations using a calibration curve prepared with derivatized standards, similar to the GC-MS data analysis procedure.
Conclusion
The described GC-MS and LC-MS/MS methods provide sensitive and specific means for the quantification of pristanic acid in plasma. The choice of method may depend on the available instrumentation, desired sample throughput, and specific research needs. Proper validation of the chosen method is essential to ensure accurate and reliable results for clinical diagnostics and research applications.
References
- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. southtees.nhs.uk [southtees.nhs.uk]
- 7. researchgate.net [researchgate.net]
- 8. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 9. Measurement of very long-chain fatty acids, phytanic and pristanic acid in plasma and cultured fibroblasts by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of plasma pristanic, phytanic and very long chain fatty acids by liquid chromatography-electrospray tandem mass spectrometry for the diagnosis of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Pristanal in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the quantitative analysis of Pristanal (2,6,10,14-tetramethylpentadecanal) in biological samples using gas chromatography-mass spectrometry (GC-MS). This compound is a key biomarker in the diagnosis and monitoring of certain peroxisomal disorders. The described method involves a robust two-step derivatization process of methoximation followed by silylation to enhance the volatility and thermal stability of this compound, ensuring accurate and reproducible quantification. This document provides detailed experimental procedures, GC-MS parameters, and data presentation guidelines to assist researchers in implementing this analytical method.
Introduction
This compound is a saturated branched-chain fatty aldehyde that plays a significant role in the alpha-oxidation pathway of phytanic acid.[1] Elevated levels of this compound and its corresponding acid, pristanic acid, are indicative of several inherited metabolic disorders, including Refsum disease and Zellweger syndrome spectrum disorders.[2] Accurate and sensitive quantification of this compound in biological matrices such as plasma and serum is therefore crucial for the diagnosis, monitoring of disease progression, and evaluation of therapeutic interventions.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the selective and sensitive determination of volatile and semi-volatile organic compounds. However, the direct analysis of aldehydes like this compound by GC-MS is challenging due to their polarity and thermal lability. To overcome these limitations, a derivatization step is necessary. This protocol employs a widely used and effective two-step derivatization strategy: methoximation of the carbonyl group followed by silylation of any other active hydrogens, which significantly improves the chromatographic and mass spectrometric properties of the analyte.
Experimental Protocols
Sample Preparation: Extraction and Derivatization
A two-step derivatization process involving methoximation followed by silylation is employed to enhance the volatility and stability of this compound for GC-MS analysis.
Materials:
-
Plasma or Serum Sample
-
Internal Standard (e.g., a deuterated analog of a similar long-chain aldehyde)
-
Methoxyamine hydrochloride (MeOx) in pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Hexane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Heating block or incubator
-
Nitrogen evaporator
Procedure:
-
Extraction: To a known volume of plasma or serum, add the internal standard. Extract the lipids using a suitable organic solvent such as a chloroform:methanol mixture. The organic layer is then separated, dried under a stream of nitrogen, and reconstituted in a small volume of solvent.
-
Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract. Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) to convert the aldehyde group of this compound to its O-methyloxime (MOX) derivative.[3]
-
Silylation: Following methoximation, add MSTFA to the reaction mixture. Incubate again at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to convert any other reactive functional groups to their trimethylsilyl (TMS) ethers.[4]
-
Final Extraction: After derivatization, the derivatives are extracted into an organic solvent like hexane. The resulting solution is dried over anhydrous sodium sulfate and is then ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The analysis of the derivatized this compound is performed on a standard GC-MS system. The following parameters are provided as a guideline and may require optimization based on the specific instrumentation used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890 GC with 5975 MSD)
-
Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
GC Parameters:
-
Injector: Splitless mode
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 10 minutes at 280°C
-
-
Injection Volume: 1 µL
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode for initial identification.
Data Presentation
For quantitative analysis, it is essential to present the data in a clear and structured format. A calibration curve should be generated using a series of standards of known concentrations. The concentration of this compound in the samples is then determined from this curve.
Table 1: Quantitative Data for this compound Analysis (Hypothetical Data)
| Parameter | Value |
| Analyte | This compound (as O-methyloxime-TMS derivative) |
| Retention Time (min) | To be determined experimentally (estimated to be in the range of other long-chain aldehydes) |
| Quantifier Ion (m/z) | To be determined from the mass spectrum of the derivatized standard |
| Qualifier Ion 1 (m/z) | To be determined from the mass spectrum of the derivatized standard |
| Qualifier Ion 2 (m/z) | To be determined from the mass spectrum of the derivatized standard |
| Limit of Detection (LOD) | To be determined through validation studies |
| Limit of Quantification (LOQ) | To be determined through validation studies |
| Linear Range | To be established during method validation |
Note: The specific retention time and mass-to-charge ratios for the derivatized this compound must be determined experimentally by analyzing a pure standard. The LOD and LOQ should be established through rigorous method validation procedures.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Phytanic Acid Alpha-Oxidation Pathway
This compound is an intermediate in the alpha-oxidation of phytanic acid. Understanding this pathway is crucial for interpreting the clinical significance of this compound levels.
Conclusion
The GC-MS method detailed in this application note, incorporating a two-step derivatization process, provides a robust and sensitive approach for the quantitative analysis of this compound in biological samples. This protocol offers the necessary detail for researchers and clinicians to accurately measure this important biomarker, aiding in the diagnosis and management of peroxisomal disorders. Rigorous method validation is recommended to establish specific performance characteristics such as retention time, characteristic ions, LOD, and LOQ for the derivatized this compound.
References
Application Notes and Protocols for Pristanal Detection Using Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of Detection
The detection of pristane using Nile Red and BODIPY 493/503 is based on the principle of fluorescence solvatochromism and hydrophobicity.
-
Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is highly dependent on the polarity of its solvent environment. In aqueous or polar environments, Nile Red exhibits minimal fluorescence. However, upon partitioning into nonpolar, hydrophobic environments such as lipid droplets or accumulations of pristane, its fluorescence quantum yield increases significantly, and its emission spectrum shifts to shorter wavelengths (blue-shift).[1][2] This "turn-on" fluorescence response provides a high signal-to-background ratio for detecting hydrophobic substances.[1]
-
BODIPY 493/503 is a highly lipophilic and photostable fluorescent dye.[][4] It readily partitions into neutral lipid environments. Its fluorescence is consistently bright and stable within these nonpolar domains, making it an excellent marker for lipid droplets and, by extension, for intracellular accumulations of pristane.[][4]
Quantitative Data of Fluorescent Probes
The following table summarizes the key quantitative data for Nile Red and BODIPY 493/503, which are pertinent for their application in pristane detection.
| Property | Nile Red | BODIPY 493/503 |
| Excitation Maximum (λex) | ~552 nm (in nonpolar lipids) | ~493 nm |
| Emission Maximum (λem) | ~636 nm (in nonpolar lipids) | ~503 nm |
| Molecular Weight | 318.37 g/mol | 262.12 g/mol |
| Quantum Yield | High in nonpolar environments | High |
| Extinction Coefficient | Not specified in the provided context | Not specified in the provided context |
| Solubility | Soluble in organic solvents (DMSO, Ethanol) | Soluble in organic solvents (DMSO, Ethanol) |
| Key Feature | Solvatochromic, "turn-on" fluorescence | High photostability, bright fluorescence |
Experimental Protocols
Protocol 1: In Vitro Detection of Pristane using Nile Red
This protocol describes the detection of pristane in a solution-based assay.
Materials:
-
Nile Red stock solution (1 mg/mL in DMSO)
-
Pristane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare a series of pristane dilutions in PBS. Due to the immiscibility of pristane in PBS, vigorous vortexing or sonication is required to create an emulsion.
-
Prepare a working solution of Nile Red by diluting the stock solution in PBS to a final concentration of 1 µg/mL.
-
In a 96-well black microplate, add 100 µL of each pristane dilution.
-
Add 100 µL of the Nile Red working solution to each well.
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a fluorometer with excitation at ~550 nm and emission at ~640 nm.
-
A blank control containing only PBS and Nile Red should be included to determine the background fluorescence.
Protocol 2: Cellular Staining of Pristane-Induced Lipid Droplets with BODIPY 493/503
This protocol is for staining lipid droplets in cultured cells that have been treated with pristane to induce their formation. This can be adapted for live or fixed cell imaging.[]
Materials:
-
BODIPY 493/503 stock solution (1 mg/mL in ethanol)
-
Cell culture medium
-
Pristane
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (for fixed cells)
-
Mounting medium
-
Fluorescence microscope
Procedure:
A. Cell Preparation and Pristane Treatment:
-
Culture cells on sterile glass coverslips in a petri dish or multi-well plate to an appropriate confluency.
-
Treat the cells with the desired concentration of pristane in the culture medium to induce lipid droplet formation. The incubation time will vary depending on the cell type and experimental goals.
B. Staining (Live Cells): []
-
Prepare a staining solution by diluting the BODIPY 493/503 stock solution in pre-warmed cell culture medium to a final concentration of 1-2 µg/mL.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the BODIPY 493/503 staining solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS.
-
Mount the coverslips on a microscope slide with a drop of PBS or live-cell imaging solution.
-
Immediately proceed with fluorescence microscopy.
C. Staining (Fixed Cells): []
-
Remove the culture medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a staining solution by diluting the BODIPY 493/503 stock solution in PBS to a final concentration of 1 µg/mL.[5]
-
Add the staining solution to the fixed cells and incubate for 10 minutes at room temperature, protected from light.[5]
-
Wash the cells three times with PBS.
-
Mount the coverslips on a microscope slide using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
Visualization of Methodologies
Experimental workflows for in vitro and cellular detection of pristane.
Detection mechanisms of Nile Red and BODIPY 493/503 in hydrophobic environments.
Troubleshooting
-
High Background Fluorescence:
-
Ensure complete removal of unbound probe by thorough washing.
-
Optimize probe concentration; high concentrations can lead to non-specific staining.
-
For Nile Red, be aware that it can also stain other cellular membranes, though with lower intensity than lipid droplets.[4]
-
-
Weak Signal:
-
Increase the incubation time with the probe.
-
Ensure that the pristane treatment was sufficient to induce detectable accumulations.
-
Check the filter sets on the microscope to ensure they are appropriate for the excitation and emission wavelengths of the probe.
-
-
Photobleaching:
-
Minimize the exposure of the stained samples to light.
-
Use an anti-fade mounting medium for fixed cells.
-
BODIPY 493/503 is generally more photostable than Nile Red.[4]
-
Conclusion
The detection of pristane in biological samples can be effectively achieved using fluorescent probes that are sensitive to hydrophobic environments. Nile Red and BODIPY 493/503 offer reliable and well-characterized options for this purpose. The choice between these probes will depend on the specific experimental requirements, such as the need for a "turn-on" signal (Nile Red) or high photostability for prolonged imaging (BODIPY 493/503). The protocols and data provided in this document serve as a comprehensive guide for researchers and scientists to implement these techniques in their studies of pristane-induced pathologies and related drug development efforts.
References
In Vitro Assays for Pristanal Dehydrogenase Activity: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristanal dehydrogenase is a critical enzyme in the alpha-oxidation pathway of phytanic acid, a branched-chain fatty acid.[1][2] This NAD+ dependent oxidoreductase catalyzes the conversion of this compound to pristanic acid, a key step in the metabolism of phytanic acid.[3] The entire phytanic acid alpha-oxidation pathway is localized in peroxisomes.[1][4][5] Dysregulation of this pathway is associated with several metabolic disorders, making the study of this compound dehydrogenase of significant interest in both basic research and drug development.
These application notes provide detailed protocols for in vitro assays to determine the activity of this compound dehydrogenase, catering to the needs of researchers in academia and industry. The protocols include a direct spectrophotometric assay and a more sensitive gas chromatography-mass spectrometry (GC-MS) based method.
Signaling Pathway and Experimental Workflow
The alpha-oxidation of phytanic acid is a multi-step process localized within the peroxisome. The final step, the oxidation of this compound to pristanic acid, is catalyzed by this compound dehydrogenase.
Caption: Phytanic Acid Alpha-Oxidation Pathway.
A typical experimental workflow for determining this compound dehydrogenase activity involves sample preparation, the enzymatic reaction, and subsequent detection of the product or a cofactor.
Caption: General Experimental Workflow.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound dehydrogenase activity. It is important to note that specific kinetic values for this compound dehydrogenase are not widely reported in the literature. The provided optimal conditions are based on studies of related fatty aldehyde dehydrogenases and should be optimized for specific experimental setups.
| Parameter | Value | Source |
| Optimal pH | ~9.5 - 9.8 | Based on related fatty aldehyde dehydrogenases[6] |
| Optimal Temperature | 60-70°C (for thermostable ALDH) | Based on a thermostable aldehyde dehydrogenase[1] |
| Substrate | This compound | [3] |
| Cofactor | NAD+ | [3] |
| Product | Pristanic Acid | [3] |
Experimental Protocols
Protocol 1: Direct Spectrophotometric Assay
This protocol measures the activity of this compound dehydrogenase by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
Materials:
-
Phosphate buffer (100 mM, pH 9.5)
-
NAD+ solution (10 mM in phosphate buffer)
-
This compound substrate solution (10 mM). Due to the hydrophobic nature of this compound, it should first be dissolved in a minimal amount of DMSO and then diluted in the assay buffer containing a small amount of a non-ionic detergent like Triton X-100 (final concentration ~0.01%) to ensure solubility.
-
Enzyme sample (e.g., isolated peroxisomes, cell lysate, or tissue homogenate)
-
UV/Vis Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate or cuvette, prepare the reaction mixture as follows:
-
160 µL of 100 mM phosphate buffer (pH 9.5)
-
20 µL of 10 mM NAD+ solution
-
10 µL of enzyme sample (protein concentration should be optimized)
-
-
Blank Preparation: Prepare a blank for each sample by adding all components except the this compound substrate. Add an equivalent volume of the buffer used for the substrate solution.
-
Initiation of Reaction: To start the reaction, add 10 µL of the 10 mM this compound substrate solution to each well.
-
Measurement: Immediately place the microplate or cuvette in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for a total of 10-15 minutes.
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve.
-
Subtract the rate of the blank from the rate of the sample.
-
Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹) to calculate the enzyme activity.
Enzyme Activity (µmol/min/mg) = (ΔAbs/min * Total Reaction Volume) / (6.22 * Protein amount in mg * light path in cm)
-
Protocol 2: GC-MS Based Assay
This method offers higher sensitivity and specificity by directly measuring the product, pristanic acid.
Materials:
-
Same reaction components as in Protocol 1.
-
Internal Standard (e.g., deuterated pristanic acid)
-
Organic solvent for extraction (e.g., hexane or ethyl acetate)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Enzymatic Reaction:
-
Perform the enzymatic reaction as described in Protocol 1 (steps 1 and 3). The reaction volume can be scaled up.
-
Incubate the reaction mixture at the desired temperature (e.g., 37°C or the optimized temperature) for a fixed period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., HCl to a final concentration of 0.1 M).
-
-
Extraction:
-
Add a known amount of the internal standard to each sample.
-
Extract the lipids from the reaction mixture by adding an equal volume of organic solvent.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic (upper) layer. Repeat the extraction for better recovery.
-
-
Derivatization:
-
Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
-
Add the derivatizing agent to the dried residue and heat at 60-80°C for 30 minutes to convert the pristanic acid to its volatile trimethylsilyl (TMS) ester.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use an appropriate GC column and temperature program to separate the pristanic acid derivative from other components.
-
Use the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the pristanic acid derivative and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of pristanic acid.
-
Calculate the concentration of pristanic acid in the samples based on the peak area ratio of the analyte to the internal standard and the standard curve.
-
Calculate the enzyme activity as the amount of pristanic acid produced per unit time per amount of protein.
Enzyme Activity (nmol/min/mg) = (Amount of Pristanic Acid in nmol) / (Incubation time in min * Protein amount in mg)
-
Concluding Remarks
The choice between the spectrophotometric and GC-MS based assays will depend on the specific requirements of the study, including the need for high throughput versus high sensitivity and specificity. The spectrophotometric assay is well-suited for initial characterization and inhibitor screening, while the GC-MS method is ideal for detailed kinetic studies and analysis of complex biological samples. For both protocols, optimization of reaction conditions such as pH, temperature, and substrate/cofactor concentrations is crucial for obtaining accurate and reproducible results.
References
- 1. Structure Prediction and Characterization of Thermostable Aldehyde Dehydrogenase from Newly Isolated Anoxybacillus geothermalis Strain D9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. A spectrophotometric procedure for rapid and sensitive measurements of beta-oxidation. Demonstration of factors that can be rate-limiting for beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound dehydrogenase activity in peroxisomes: conclusive evidence that the complete phytanic acid alpha-oxidation pathway is localized in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly Stable, Cold-Active Aldehyde Dehydrogenase from the Marine Antarctic Flavobacterium sp. PL002 [mdpi.com]
Application Notes and Protocols for Tracing with Stable Isotope-Labeled Pristanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristanal, a branched-chain aldehyde, is a key intermediate in the alpha-oxidation pathway of phytanic acid, a diet-derived fatty acid.[1] The accumulation of phytanic acid is associated with several peroxisomal disorders, including Refsum disease.[1] Studying the metabolism of this compound is crucial for understanding the pathophysiology of these diseases and for developing potential therapeutic interventions. Stable isotope-labeled this compound serves as a powerful tool for tracing its metabolic fate in various biological systems.[2] By replacing one or more atoms with a stable isotope, such as deuterium (²H) or carbon-13 (¹³C), researchers can distinguish the labeled compound and its metabolites from their endogenous counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This allows for precise quantification of metabolic fluxes and elucidation of metabolic pathways.[3]
These application notes provide a comprehensive overview of the synthesis of stable isotope-labeled this compound and detailed protocols for its use in tracing studies.
Synthesis of Stable Isotope-Labeled this compound
The synthesis of stable isotope-labeled this compound can be achieved through the oxidation of a correspondingly labeled precursor, Pristanol. The isotope label can be introduced at various positions, depending on the specific research question. For instance, deuterium labeling at the C1 position (aldehyde group) can be used to study enzymatic oxidation, while ¹³C labeling in the carbon backbone can trace the fate of the entire molecule.
A plausible synthetic route involves the oxidation of stable isotope-labeled Pristanol. Pristanol itself can be synthesized from phytol or phytanic acid through established chemical reductions. The introduction of stable isotopes can be achieved using labeled reducing agents or building blocks during the synthesis of the Pristanol precursor.
General Synthetic Scheme:
Caption: General workflow for the synthesis of stable isotope-labeled this compound.
Protocol 1: Synthesis of [1-²H]-Pristanal
This protocol describes the synthesis of this compound with a deuterium label at the aldehyde carbon, starting from unlabeled Pristanol.
Materials:
-
Pristanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Deuterated water (D₂O)
-
N-heterocyclic carbene (NHC) catalyst
Procedure:
-
Oxidation of Pristanol to this compound:
-
Dissolve Pristanol (1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add PCC (1.5 eq) portion-wise while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.
-
-
Deuterium Labeling of this compound: [4]
-
In a reaction vial, dissolve the purified this compound (1 eq) and an appropriate NHC catalyst (0.1 eq) in a suitable solvent.
-
Add D₂O (excess) to the mixture.
-
Stir the reaction at room temperature until high levels of deuterium incorporation are achieved, as monitored by ¹H NMR or MS.
-
Extract the deuterated this compound with an organic solvent and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain [1-²H]-Pristanal.
-
Expected Yield and Purity:
| Step | Compound | Starting Amount (mmol) | Product Amount (mmol) | Yield (%) | Purity (%) | Isotopic Enrichment (%) |
| 1 | This compound | 1.0 | 0.85 | 85 | >95 | N/A |
| 2 | [1-²H]-Pristanal | 0.8 | 0.76 | 95 | >98 | >95 |
Tracing the Metabolism of Stable Isotope-Labeled this compound
Stable isotope-labeled this compound can be used in both in vitro and in vivo studies to trace its metabolic fate. The primary expected metabolite is pristanic acid, formed by the action of aldehyde dehydrogenase.[5]
Protocol 2: In Vitro Tracing of [1-²H]-Pristanal in Cultured Cells
This protocol outlines a general procedure for tracing the metabolism of labeled this compound in a cell culture model, such as human fibroblasts or hepatocytes.
Materials:
-
Cultured cells (e.g., human fibroblasts)
-
Cell culture medium
-
[1-²H]-Pristanal stock solution (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Methanol, ice-cold
-
Internal standard (e.g., ¹³C-labeled pristanic acid)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to ~80% confluency in appropriate multi-well plates.
-
Prepare the labeling medium by spiking the cell culture medium with [1-²H]-Pristanal to a final concentration of 10-50 µM.
-
Remove the existing medium, wash the cells once with PBS, and add the labeling medium.
-
Incubate the cells for a defined time course (e.g., 0, 1, 4, 12, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, place the culture plate on ice and aspirate the labeling medium.
-
Wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol containing the internal standard to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried sample in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol).
-
LC-MS/MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection: Monitor the mass-to-charge ratio (m/z) of [1-²H]-Pristanal and its expected labeled metabolite, [²H]-pristanic acid, as well as the internal standard.
Expected Quantitative Data:
| Time (hours) | [1-²H]-Pristanal (pmol/10⁶ cells) | [²H]-Pristanic Acid (pmol/10⁶ cells) |
| 0 | 1000 | < 1 |
| 1 | 850 | 150 |
| 4 | 400 | 600 |
| 12 | 100 | 900 |
| 24 | < 20 | >980 |
Metabolic Pathway of this compound
This compound is an intermediate in the alpha-oxidation of phytanic acid, which occurs in peroxisomes.[6] Phytanic acid is first converted to phytanoyl-CoA, which is then hydroxylated and subsequently cleaved to form this compound and formyl-CoA.[5] this compound is then oxidized to pristanic acid, which can undergo further degradation via beta-oxidation.[7]
Caption: Peroxisomal alpha-oxidation pathway of phytanic acid.
Experimental Workflow for Tracing Studies
The overall workflow for a tracing study using stable isotope-labeled this compound involves several key steps, from the synthesis of the labeled compound to the final data analysis.
Caption: Experimental workflow for a stable isotope tracing study.
Conclusion
The use of stable isotope-labeled this compound is an invaluable technique for researchers studying lipid metabolism and peroxisomal disorders. The protocols and information provided in these application notes offer a framework for the synthesis and application of this important research tool. By enabling the precise tracing of this compound's metabolic fate, these methods will contribute to a deeper understanding of cellular metabolism and the development of new therapeutic strategies.
References
- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolution of the phytanic acid alpha-oxidation pathway: identification of this compound as product of the decarboxylation of 2-hydroxyphytanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cell Culture Models for Advancing Pristanal Metabolism Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristanal, a branched-chain aldehyde, is a key intermediate in the alpha-oxidation of phytanic acid, a dietary branched-chain fatty acid. The accumulation of phytanic acid and its metabolites is implicated in several inherited metabolic disorders, most notably Adult Refsum disease, a severe neurological condition. The metabolic conversion of this compound to the less toxic pristanic acid is a critical detoxification step, primarily occurring in the peroxisomes and catalyzed by an aldehyde dehydrogenase (ALDH). Understanding the intricacies of this compound metabolism is crucial for elucidating disease pathogenesis and developing novel therapeutic strategies.
This document provides detailed application notes and experimental protocols for utilizing cell culture models to study this compound metabolism. Human skin fibroblasts, particularly those derived from patients with peroxisomal disorders, serve as a clinically relevant and robust in vitro system for these investigations.
Application Notes
Cell Line Selection
-
Primary Human Skin Fibroblasts: This is the most physiologically relevant cell model. Fibroblasts from healthy donors provide a baseline for normal metabolism, while cells from patients with Refsum disease or other peroxisomal biogenesis disorders (PBDs) offer a direct system to study the consequences of impaired this compound metabolism. These cells endogenously express the necessary peroxisomal enzymes.
-
HepG2 (Human Hepatocellular Carcinoma): This cell line is a valuable tool for studying liver-specific aspects of fatty acid metabolism. While not the primary cell type affected in Refsum disease, the liver plays a significant role in overall lipid metabolism.
-
Genetically Modified Cell Lines: The use of CRISPR/Cas9 or other gene-editing technologies to knock out or knock in genes of interest (e.g., specific ALDH isoforms) in cell lines like HEK293 or HepG2 can provide mechanistic insights into the specific enzymes involved in this compound detoxification.
This compound Handling and Administration
This compound is a volatile and reactive aldehyde, requiring careful handling to ensure accurate and reproducible experimental outcomes.
-
Solubilization: Due to its lipophilic nature, this compound should be dissolved in a suitable organic solvent, such as ethanol or DMSO, to create a concentrated stock solution. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Complexation with Bovine Serum Albumin (BSA): To enhance solubility and facilitate cellular uptake, this compound can be complexed with fatty acid-free BSA. This mimics the physiological transport of fatty acids and other lipids in the bloodstream.
-
Volatility: To minimize evaporation from the culture medium, experiments should be conducted in sealed flasks or plates, or in a humidified incubator with minimal air exchange. For longer-term studies, the use of a closed-system bioreactor could be considered.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the quantification of pristanic acid, the product of this compound oxidation. The method involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS. The use of stable isotope-labeled internal standards is recommended for accurate quantification.
-
Aldehyde Dehydrogenase (ALDH) Activity Assays: Commercially available ALDH activity assay kits can be adapted to measure the conversion of this compound to pristanic acid in cell lysates. These assays typically monitor the production of NADH spectrophotometrically or fluorometrically.
Experimental Protocols
Protocol 1: Culturing and Maintaining Human Skin Fibroblasts
-
Materials:
-
Human skin fibroblasts (from a reputable cell bank or derived from patient biopsies)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Thaw cryopreserved fibroblasts rapidly in a 37°C water bath.
-
Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete DMEM.
-
Incubate the flask at 37°C in a humidified 5% CO₂ incubator.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 to 1:5 ratio in new flasks.
-
Protocol 2: Treatment of Fibroblasts with this compound
-
Materials:
-
This compound
-
Ethanol or DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Confluent human skin fibroblasts in 6-well plates
-
-
Procedure:
-
Preparation of this compound-BSA Complex:
-
Prepare a 10 mM stock solution of this compound in ethanol.
-
In a sterile tube, slowly add the this compound stock solution to a 10% (w/v) fatty acid-free BSA solution in serum-free DMEM to achieve the desired final concentration (e.g., 100 µM this compound).
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Aspirate the culture medium from the fibroblast monolayers.
-
Wash the cells once with sterile PBS.
-
Add the this compound-BSA complex-containing medium to the cells. Include a vehicle control (BSA-containing medium with ethanol).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Protocol 3: Quantification of Pristanic Acid by GC-MS
-
Materials:
-
This compound-treated fibroblasts and culture medium
-
Internal standard (e.g., C17:0 or deuterated pristanic acid)
-
Hexane, Isopropanol, Chloroform, Methanol
-
Boron trifluoride-methanol (BF₃-methanol)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
-
Procedure:
-
Lipid Extraction:
-
Collect the culture medium and scrape the cells into the medium.
-
Add the internal standard.
-
Extract total lipids using a chloroform:methanol (2:1, v/v) mixture.
-
Vortex and centrifuge to separate the phases. Collect the lower organic phase.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent under a stream of nitrogen.
-
Add BF₃-methanol and heat at 100°C for 30 minutes.
-
Add water and hexane, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject the FAMEs onto a suitable GC column (e.g., DB-225).
-
Use a temperature gradient to separate the FAMEs.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the methyl esters of pristanic acid and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of pristanic acid based on the peak area ratio to the internal standard and a standard curve.
-
Normalize the results to the total protein content of the cell lysate.
-
-
Protocol 4: Measurement of this compound Dehydrogenase Activity
-
Materials:
-
Cultured fibroblasts
-
Lysis buffer (e.g., RIPA buffer)
-
This compound
-
NAD⁺
-
Spectrophotometer or fluorometer
-
Commercial ALDH activity assay kit (optional, can be adapted)
-
-
Procedure:
-
Cell Lysate Preparation:
-
Wash cultured fibroblasts with cold PBS and lyse them in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Enzyme Assay:
-
In a 96-well plate, add cell lysate, NAD⁺, and assay buffer.
-
Initiate the reaction by adding this compound.
-
Monitor the increase in absorbance at 340 nm (for NADH production) or the increase in fluorescence of a coupled reporter dye over time.
-
-
Data Analysis:
-
Calculate the rate of NADH production from the linear portion of the reaction curve.
-
Express the ALDH activity as nmol/min/mg of protein.
-
-
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Pristanic Acid Production in Control and Patient-Derived Fibroblasts
| Cell Line | Treatment | Incubation Time (h) | Pristanic Acid (pmol/mg protein) |
| Control 1 | Vehicle | 48 | < LOD |
| Control 1 | 100 µM this compound | 48 | 150.2 ± 12.5 |
| Refsum Patient 1 | Vehicle | 48 | < LOD |
| Refsum Patient 1 | 100 µM this compound | 48 | 12.8 ± 2.1 |
LOD: Limit of Detection. Data are presented as mean ± SD (n=3).
Table 2: this compound Dehydrogenase Activity in Fibroblast Lysates
| Cell Line | ALDH Activity (nmol/min/mg protein) |
| Control 1 | 5.6 ± 0.4 |
| Refsum Patient 1 | 5.2 ± 0.5 |
| ALDH Knockout | < LOD |
Data are presented as mean ± SD (n=3).
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex pathways and workflows.
Caption: Metabolic pathway of pristane to pristanic acid.
Caption: Experimental workflow for studying this compound metabolism.
Caption: Potential signaling pathways activated by pristanic acid.
Application Notes and Protocols for Animal Models of Impaired Pristanal Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristanal is a critical intermediate in the alpha-oxidation pathway of phytanic acid, a branched-chain fatty acid derived from dietary sources like dairy products, meat, and fish.[1] The conversion of phytanic acid to pristanic acid, which can then undergo peroxisomal beta-oxidation, is essential for its degradation.[1][2][3] Impaired oxidation of phytanic acid and its intermediates, including this compound, leads to their accumulation in tissues and body fluids, causing severe neurological disorders such as Adult Refsum Disease.[1][4][5] Animal models are indispensable tools for investigating the pathophysiology of these metabolic disorders and for the preclinical evaluation of potential therapeutic interventions.
This document provides detailed application notes and protocols for the use of animal models with impaired this compound oxidation, focusing on genetic knockout models that mimic human conditions.
Key Genetic Animal Models
The primary models for studying impaired this compound oxidation are knockout (KO) mice for the genes encoding enzymes crucial to the alpha-oxidation pathway.
-
Phytanoyl-CoA Hydroxylase (Phyh) Knockout Mice: These mice model classic Refsum disease, characterized by a deficiency in the first enzyme of the alpha-oxidation pathway.[4][5] While they do not show an obvious phenotype on a standard diet, feeding them a diet supplemented with phytol (a precursor to phytanic acid) induces the accumulation of phytanic acid and leads to pathological changes.[4][6]
-
Alpha-Methylacyl-CoA Racemase (AMACR) Knockout Mice: AMACR is responsible for converting (2R)-methylacyl-CoA esters to their (2S)-epimers, a necessary step for the beta-oxidation of pristanic acid.[7] AMACR KO mice, when challenged with a phytol-rich diet, accumulate both phytanic and pristanic acid and exhibit a more severe phenotype, including hepatic failure and reduced lifespan.[6]
-
2-Hydroxyacyl-CoA Lyase (HACL1) Knockout Mice: HACL1 cleaves 2-hydroxyphytanoyl-CoA to form this compound and formyl-CoA.[6] HACL1 deficient mice on a phytol diet accumulate phytanic acid but do not develop the severe neurological symptoms seen in other models, suggesting the existence of alternative metabolic pathways.[6][8]
Quantitative Data from Animal Models
The following table summarizes key quantitative data obtained from studies using these animal models, particularly the Phyh knockout mouse, which is the most well-characterized model for Refsum disease.
| Parameter | Genotype | Dietary Condition | Plasma Phytanic Acid (µM) | Neurological Phenotype | Reference |
| Phytanic Acid | Wild-Type | Standard | < 5 | None | [4] |
| Phytanic Acid | Phyh -/- | Standard | < 5 | None | [4] |
| Phytanic Acid | Wild-Type | 0.5% Phytol | ~50 | None | [4] |
| Phytanic Acid | Phyh -/- | 0.5% Phytol | ~1000-1500 | Ataxia, loss of Purkinje cells | [4] |
Note: Values are approximate and can vary based on the specific study parameters, such as the duration of the diet and the genetic background of the mice.
Experimental Protocols
Protocol 1: Induction of Disease Phenotype via Phytol-Supplemented Diet
This protocol describes the preparation and administration of a phytol-supplemented diet to induce the accumulation of phytanic acid in knockout mice.
1. Diet Formulation:
- Start with a phytanic acid-deficient purified diet base. The key is to use a fat source of purely vegetable origin (e.g., soybean oil) and a purified protein source (e.g., casein).[9]
- For the control group, use the phytanic acid-deficient diet as is.
- For the experimental group, supplement the diet with phytol. A common concentration is 0.5% (w/w) phytol.
- To prepare the phytol-supplemented diet, slowly add the phytol to the soybean oil component while blending, then incorporate this mixture into the powdered ingredients until homogenous.[9]
2. Animal Husbandry and Diet Administration:
- Use C57BL/6J mice, a common background for knockout models, at 6-8 weeks of age.[9]
- Acclimatize the animals for one week on a standard commercial diet.[9]
- Randomly assign mice to the control and experimental diet groups (n=6-10 per group).
- Provide ad libitum access to the respective diets and water for a period of 4 to 16 weeks.
- Monitor body weight and food consumption weekly.[9] High concentrations of phytol can lead to weight loss.[4][10]
3. Endpoint and Sample Collection:
- At the end of the study period, fast the mice overnight.
- Anesthetize the mice (e.g., with isoflurane) and collect blood via cardiac puncture into EDTA-containing tubes for plasma separation.
- Perform euthanasia via an approved method (e.g., cervical dislocation).
- Harvest tissues of interest (e.g., liver, brain, adipose tissue) and flash-freeze in liquid nitrogen or fix in formalin for later analysis.[11]
Protocol 2: Quantification of Phytanic and Pristanic Acid by GC-MS
This protocol outlines the general steps for measuring phytanic and pristanic acid in plasma samples using gas chromatography-mass spectrometry (GC-MS), the gold-standard method.[12]
1. Sample Preparation and Lipid Extraction:
- Thaw plasma samples on ice.
- To 100 µL of plasma, add an internal standard (e.g., deuterated phytanic acid, 2H3-phytanic acid).[13]
- Perform lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
2. Saponification and Derivatization:
- Hydrolyze the lipid extract to release free fatty acids using a methanolic base (e.g., ethanolic potassium hydroxide).[14]
- Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) using a derivatizing agent like BF₃-methanol.[12]
- Extract the FAMEs into an organic solvent such as hexane.[12]
3. GC-MS Analysis:
- Inject the extracted FAMEs into the GC-MS system.
- Use a suitable capillary column (e.g., HP-5MS) for separation.[13]
- The oven temperature program should be optimized to separate phytanic acid methyl ester from other fatty acids. An example program: start at 100°C, ramp to 210°C, then ramp to 300°C.[15]
- Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions for phytanic acid methyl ester (e.g., m/z 369) and the internal standard.[13][14]
4. Data Analysis:
- Calculate the concentration of phytanic acid by comparing the peak area of its methyl ester to that of the internal standard.[12]
Visualizations
Caption: Peroxisomal alpha-oxidation pathway of phytanic acid.
Caption: Experimental workflow for studying diet-induced pathology.
Caption: Pathophysiological cascade in Refsum disease.
References
- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ataxia with loss of Purkinje cells in a mouse model for Refsum disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 6. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation | MDPI [mdpi.com]
- 7. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Effects of dietary phytol and phytanic acid in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary phytanic acid-induced changes in tissue fatty acid profiles in mice | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 12. benchchem.com [benchchem.com]
- 13. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application of Pristanal in Lipidomics Studies: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols on the use of pristane and its metabolic intermediate, pristanal, in the context of lipidomics. The primary focus is on the well-established pristane-induced lupus model, a cornerstone for studying autoimmune diseases and associated lipidomic alterations.
While pristinal itself is not commonly employed as an internal standard in routine lipidomics analysis, its metabolic precursor, pristane (2,6,10,14-tetramethylpentadecane), is a powerful tool for inducing a systemic lupus erythematosus (SLE)-like disease in mice. The resulting pathology provides a valuable platform for investigating the profound changes in lipid metabolism that accompany autoimmune disorders. This document will detail the protocols for inducing this model, subsequent lipidomic analysis, and the interpretation of the resulting data.
Pristane-Induced Lupus: A Robust Model for Lipidomic Investigation
Intraperitoneal injection of pristane, a naturally occurring isoprenoid alkane, in non-autoimmune mouse strains such as BALB/c, triggers a chronic inflammatory response that mimics many hallmark features of human SLE.[1][2] This includes the production of a wide array of autoantibodies, immune complex-mediated glomerulonephritis, and arthritis.[1][3][4] The model is particularly relevant for studying how environmental triggers can lead to autoimmunity and for evaluating the efficacy of novel therapeutic agents.[1][5]
The inflammatory cascade initiated by pristane significantly impacts lipid metabolism, leading to a dysregulated lipid profile that can be comprehensively analyzed using mass spectrometry-based lipidomics. These lipidomic alterations are not merely biomarkers of the disease but are increasingly recognized as active participants in the inflammatory process.
Quantitative Lipidomic Changes in Pristane-Induced Lupus Models
Lipidomics studies of pristane-induced lupus models have revealed significant alterations across various lipid classes. The following tables summarize representative quantitative data from such studies, providing a baseline for expected changes.
Table 1: Alterations in Diacyl Phosphatidylethanolamine (dPE) Species in Serum of SLE Patients (as a reference for expected changes in the pristane-induced model)
| Lipid Species | Control (mol%) | SLE Patients (mol%) | Fold Change | p-value |
| dPE (16:0/18:2) | 5.00 ± 0.21 | 6.70 ± 0.26 | ~1.34 | < 0.001 |
| dPE (18:0/18:2) | 13.28 ± 0.37 | 15.68 ± 0.60 | ~1.18 | < 0.001 |
| dPE (16:0/22:6) | 8.33 ± 0.42 | 12.80 ± 0.65 | ~1.54 | < 0.001 |
| dPE (18:0/22:6) | 5.40 ± 0.25 | 7.48 ± 0.37 | ~1.39 | < 0.001 |
| Data adapted from a study on human SLE patients, which often shows lipidomic changes comparable to those in pristane-induced models.[6] |
Table 2: Changes in Other Key Lipid Species and Related Molecules in Pristane-Induced Lupus
| Analyte | Control Group | Pristane-Treated Group | Key Observation | Reference |
| Nile Red Staining (Neutral Lipids) in Monocytes/Macrophages | Low | High | Increased neutral lipid accumulation in immune cells. | [7] |
| Serum Creatinine (mg/dL) | Normal Range | Significantly Elevated | Indicates renal injury, a hallmark of lupus nephritis. | [4] |
| Blood Urea Nitrogen (BUN) (mg/dL) | Normal Range | Significantly Elevated | Further evidence of impaired kidney function. | [4] |
| Anti-dsDNA Antibodies (Units/mL) | Low/Undetectable | High Titers | A specific and critical autoantibody in lupus. | [4][8] |
| Anti-Sm Antibodies (Units/mL) | Low/Undetectable | High Titers | Another highly specific autoantibody for SLE. | [4][8] |
Experimental Protocols
I. Induction of Lupus in BALB/c Mice with Pristane
This protocol outlines the standard procedure for inducing a lupus-like autoimmune disease in BALB/c mice.
Materials:
-
Female BALB/c mice (8-10 weeks old)[1]
-
Pristane (2,6,10,14-tetramethylpentadecane)
-
Sterile phosphate-buffered saline (PBS)
-
1 ml syringes with 25-27 gauge needles
Procedure:
-
Acclimatize female BALB/c mice for at least one week before the experiment.
-
Administer a single intraperitoneal (i.p.) injection of 0.5 ml of pristane to each mouse in the experimental group.[1][8]
-
Administer a single i.p. injection of 0.5 ml of sterile PBS to each mouse in the control group.
-
Monitor the mice for the development of lupus-like symptoms over a period of several months (typically 2-8 months).[4] This includes monitoring for weight loss, ascites, and arthritis.
-
Collect serum and tissues at desired time points for lipidomic and other analyses.
Pristane-Induced Lupus Workflow
II. Lipid Extraction from Tissues (e.g., Kidney, Liver)
This protocol is a modified Bligh and Dyer method for extracting lipids from tissues obtained from the pristane-induced lupus model.
Materials:
-
Tissue sample (~10-50 mg)
-
Chloroform
-
Methanol
-
Deionized water
-
Internal standards mixture (see Note on Internal Standards)
-
Glass homogenization tubes
-
Centrifuge
Procedure:
-
Weigh the frozen tissue sample and place it in a glass homogenization tube on ice.
-
Add a known amount of a suitable internal standard mixture to the tube.[9]
-
Add 1 ml of a 1:2 (v/v) chloroform:methanol mixture.
-
Homogenize the tissue thoroughly on ice.
-
Add 0.25 ml of chloroform and vortex for 30 seconds.
-
Add 0.25 ml of deionized water and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a solvent compatible with the mass spectrometry analysis (e.g., 1:1 chloroform:methanol).
References
- 1. benchchem.com [benchchem.com]
- 2. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress and immune complexes: Pathogenic mechanisms in pristane induced murine model of lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pristane induced lupus mice as a model for neuropsychiatric lupus (NPSLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Altered lipid homeostasis and autophagy precipitate diffuse alveolar hemorrhage in murine lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinexprheumatol.org [clinexprheumatol.org]
- 9. lipidmaps.org [lipidmaps.org]
Troubleshooting & Optimization
Common challenges in Pristanal quantification
Welcome to the Technical Support Center for Pristanal Quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a branched-chain fatty aldehyde that serves as a key intermediate in the alpha-oxidation pathway of phytanic acid, a fatty acid found in the human diet.[1][2] This metabolic process occurs in peroxisomes.[3] Quantifying this compound and its related metabolites, like pristanic acid, is crucial for diagnosing and monitoring certain inherited peroxisomal disorders, such as Refsum's disease, where the alpha-oxidation pathway is defective.[1][4][5]
Q2: What are the primary analytical methods for this compound quantification?
A2: The most common methods for quantifying this compound and its acid form, pristanic acid, are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] These techniques offer high sensitivity and selectivity. Due to the chemical properties of this compound, a derivatization step is often required, especially for GC-MS, to improve its volatility and thermal stability.[8][9]
Q3: Why is derivatization often necessary for the GC-MS analysis of this compound?
A3: Derivatization is a chemical modification process used to make analytes more suitable for GC analysis.[10][11] this compound, being an aldehyde, and its corresponding carboxylic acid (pristanic acid) contain polar functional groups.[2] These groups can lead to poor chromatographic peak shape and thermal instability in the hot GC injection port.[9][10] Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives, leading to improved separation and detection.[12] Common derivatization methods include esterification to form methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.[5][8]
Q4: What are suitable internal standards for accurate this compound quantification?
A4: For accurate quantification using mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard.[13][14] An ideal internal standard for this compound would be a deuterated version of this compound. If unavailable, a structurally similar compound that is not naturally present in the sample can be used.[14] The internal standard should be added at the very beginning of the sample preparation process to account for analyte loss during extraction, hydrolysis, and derivatization steps.[13][15]
Q5: What are the best practices for storing biological samples intended for this compound analysis?
A5: Samples for this compound analysis, typically plasma or serum, contain fatty acids that are susceptible to degradation, particularly through oxidation.[16] To ensure sample integrity, it is crucial to minimize storage time and temperature fluctuations. Samples should be stored at -80°C for long-term storage. Adding an antioxidant, such as butylated hydroxytoluene (BHT), during the initial lipid extraction can help prevent oxidative degradation of polyunsaturated fatty acids in the sample, which could otherwise interfere with the analysis.[16]
Experimental Protocols
Protocol 1: Quantification of Pristanic Acid (from this compound) in Human Plasma via GC-MS
This protocol outlines a typical stable isotope dilution method using gas chromatography-negative chemical ionization mass spectrometry (GC-NCI-MS) for pristanic acid, the oxidation product of this compound.
-
Internal Standard Spiking : To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard (e.g., deuterated pristanic acid).
-
Lipid Extraction & Hydrolysis :
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma. Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the lower organic layer to a new glass tube.
-
Evaporate the solvent under a stream of nitrogen gas.[17]
-
To release the free fatty acids, hydrolyze the lipid extract by adding 1 mL of 0.5 M KOH in methanol and heating at 100°C for 1 hour.
-
-
Derivatization (Pentafluorobenzyl Esters) :
-
After cooling, acidify the sample with 0.5 mL of 6 M HCl.
-
Extract the free fatty acids twice with 2 mL of hexane.
-
Combine the hexane layers and evaporate to dryness under nitrogen.
-
To the dried residue, add 50 µL of a derivatizing agent mixture containing 10% pentafluorobenzyl bromide (PFBBr) and 10% diisopropylethylamine in acetonitrile.
-
Heat at 60°C for 30 minutes to form PFB esters.
-
-
Sample Cleanup :
-
Evaporate the derivatization reagent under nitrogen.
-
Reconstitute the sample in a small volume of hexane.
-
The sample can be further purified using high-performance liquid chromatography (HPLC) if necessary.[18]
-
-
GC-MS Analysis :
-
Inject 1-2 µL of the final extract into the GC-MS system.
-
Use a non-polar capillary column (e.g., DB-5).[19]
-
Operate the mass spectrometer in negative chemical ionization (NCI) mode and use selected ion monitoring (SIM) to detect the specific carboxylate anions of the analyte and the internal standard.[5][18]
-
-
Quantification : Calculate the concentration of pristanic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[15]
Data Presentation
Table 1: Typical Plasma Concentrations of Pristanic Acid in Health and Disease
The quantification of this compound is often linked to its metabolic product, pristanic acid. The table below shows reference ranges and pathological concentrations for pristanic acid.
| Analyte | Condition | Concentration Range (µM) | Citation |
| Pristanic Acid | Healthy Controls (Adults) | 0.1 - 1.5 | [5][7] |
| Pristanic Acid | Peroxisomal Disorders | Markedly elevated (> 5-100x control) | [5][18] |
| Pristanic Acid | Bifunctional Protein Deficiency | Significantly increased | [5] |
Note: Concentrations can be age-dependent.[5]
Visual Diagrams
Metabolic Pathway
Caption: Simplified metabolic pathway of phytanic acid alpha-oxidation.[1][3]
Experimental Workflow
Caption: General experimental workflow for this compound quantification by GC-MS.
Troubleshooting Guide
Problem: No or very low this compound signal in the mass spectrometer.
This is a common issue that can stem from multiple stages of the analytical process.[20][21] Use the following guide to diagnose the potential cause.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting the absence of an analytical signal.
Q: My this compound peak is absent, but my internal standard (IS) peak is also missing. What should I do?
A: If both the analyte and the internal standard are missing, the problem likely lies with the analytical instrument itself, not the sample preparation.[20]
-
Check for Leaks : Air leaks in the GC-MS system can severely reduce sensitivity. Check fittings around the injection port, column, and mass spectrometer interface.[20]
-
Verify Instrument Status : Ensure the mass spectrometer's detector is turned on and that carrier and reagent gases are flowing at the correct rates.[21]
-
Autosampler/Injection Issue : Confirm the autosampler is functioning correctly and the syringe is drawing and injecting the sample into the inlet. Check for blockages in the syringe or inlet liner.[20]
-
Column Integrity : A broken GC column will prevent the sample from reaching the detector.[20]
Q: I can see my internal standard peak, but the this compound peak is missing or very small. What is the likely cause?
A: This scenario points to a problem that occurred before the analysis, during sample preparation or handling, or an issue specific to the analyte itself.[15]
-
Analyte Degradation : this compound, as a fatty aldehyde, can be unstable. Ensure samples were stored properly and that antioxidants were used if necessary to prevent oxidation during storage and preparation.[16]
-
Inefficient Extraction : The protocol for lipid extraction may not be efficient for your specific sample matrix. Verify your solvent system and extraction procedure.
-
Incomplete Hydrolysis : If this compound is present in your sample as part of a larger lipid molecule, the hydrolysis step is critical to release it. Ensure the hydrolysis conditions (time, temperature, reagent concentration) are sufficient.
-
Derivatization Failure : This is a very common cause.
-
Reagent Quality : Derivatization reagents can degrade over time, especially if exposed to moisture.[10] Use fresh reagents and anhydrous solvents.
-
Reaction Conditions : The reaction may be incomplete. Optimize the reaction time, temperature, and catalyst concentration if applicable.[11]
-
Interfering Substances : Water or other active-hydrogen containing compounds in your sample can consume the derivatizing reagent. Ensure your final extract is completely dry before adding the reagent.[9][10]
-
Q: My peaks are showing significant tailing or splitting. How can I improve the peak shape?
A: Poor peak shape is often a chromatographic issue.[21]
-
Column Activity : Active sites on the column or in the inlet liner can interact with polar analytes, causing tailing. Consider using a deactivated inlet liner or trimming the first few centimeters off the front of the column. Derivatization is the primary way to reduce this for this compound.[9]
-
Injection Technique : A slow or inconsistent injection can cause peak broadening. Ensure the injection speed is set appropriately for your method.
-
Contamination : Contamination in the inlet or on the column can lead to peak splitting and tailing. Clean the injection port and bake the column according to the manufacturer's instructions.[21]
-
Incomplete Derivatization : If a portion of the analyte remains underivatized, you may see a tailing peak or a second, broader peak, as the underivatized form will chromatograph poorly.[22]
Q: My results show high variability between replicate injections. What could be the cause?
A: High variability points to issues with reproducibility in the sample preparation or instrument stability.
-
Inconsistent Sample Preparation : Ensure that every step of the sample preparation, particularly pipetting small volumes of the internal standard and derivatization reagents, is performed with high precision.[15]
-
Autosampler Precision : Check the reproducibility of your autosampler by performing multiple injections from the same vial.
-
Matrix Effects : Variations in the sample matrix between different samples can cause ion suppression or enhancement in the mass spectrometer source, leading to variability. An appropriate stable isotope-labeled internal standard is the best way to correct for this.[15]
-
Instrument Instability : If the variability is observed over a long sequence, it may be due to instrument drift. Run quality control (QC) samples throughout the batch to monitor and correct for any time-dependent changes.[23]
References
- 1. Phytanic acid and alpha-oxidation | PPTX [slideshare.net]
- 2. 2,6,10,14-Tetramethylpentadecanal | C19H38O | CID 14671060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Resolution of the phytanic acid alpha-oxidation pathway: identification of this compound as product of the decarboxylation of 2-hydroxyphytanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of very long-chain fatty acids, phytanic and pristanic acid in plasma and cultured fibroblasts by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. researchgate.net [researchgate.net]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. organomation.com [organomation.com]
- 18. Analysis of pristanic acid beta-oxidation intermediates in plasma from healthy controls and patients affected with peroxisomal disorders by stable isotope dilution gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. uoguelph.ca [uoguelph.ca]
- 20. gentechscientific.com [gentechscientific.com]
- 21. gmi-inc.com [gmi-inc.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pristane Detection & Sensitivity Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detection and quantification of Pristane. The following sections detail experimental protocols, data presentation, and strategies to improve analytical sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is Pristane and why is its detection important?
Pristane (2,6,10,14-tetramethylpentadecane) is a naturally occurring isoprenoid alkane found in various plants, shark liver oil, and mineral oil.[1] In research, it is widely used to induce autoimmune diseases, such as a lupus-like syndrome, in laboratory mice.[1][2] Accurate detection and quantification of Pristane are crucial for toxicokinetic and pharmacokinetic studies, ensuring correct dosage, and understanding its distribution and metabolism in biological systems.
Q2: What is the primary analytical method for Pristane detection?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and robust method for the analysis of Pristane.[3] This technique offers high sensitivity and selectivity, allowing for the separation of Pristane from other components in a complex matrix and its unambiguous identification based on its mass spectrum.[3] For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOFMS) can provide enhanced separation.[4]
Q3: Can Pristane be analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS)?
While LC-MS is a powerful technique for a wide range of molecules, it is generally not suitable for the direct analysis of non-polar, volatile compounds like Pristane.[5] GC-MS is the preferred method due to Pristane's volatility and thermal stability.[6]
Q4: Is derivatization necessary for Pristane analysis?
Derivatization is a chemical modification process used to improve the chromatographic properties and detection sensitivity of analytes.[6][7] However, for a volatile and thermally stable hydrocarbon like Pristane, derivatization is typically not required for GC-MS analysis.[6]
Troubleshooting Guide for Pristane GC-MS Analysis
This guide addresses common issues encountered during the GC-MS analysis of Pristane.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet or column: These can cause unwanted interactions with the analyte. | - Use a deactivated inlet liner and a high-quality, low-bleed GC column designed for non-polar compounds.[8] - Regularly replace the septum and liner.[8] |
| Poor Peak Shape (Fronting) | Column Overloading: Injecting a sample that is too concentrated. | - Dilute the sample.[9] - Use a split injection to reduce the amount of sample introduced to the column.[8] |
| Poor Resolution/Peak Broadening | Suboptimal Oven Temperature Program: The temperature ramp rate may be too fast. | - Employ a slower temperature ramp rate (e.g., 5-10°C/min) to better separate closely eluting compounds.[8] - Ensure the initial oven temperature is low enough for proper focusing of the analyte at the head of the column.[10] |
| High Baseline or "Ghost Peaks" | System Contamination: Impurities in the carrier gas, septum bleed, or sample carryover from previous injections. | - Ensure high-purity carrier gas with oxygen and hydrocarbon traps.[11] - Use a high-quality, pre-conditioned septum and avoid over-tightening.[8] - Perform a blank solvent injection between samples to check for and clear any carryover.[9] |
| Low Sensitivity/No Peak Detected | Insufficient Analyte Concentration: The concentration of Pristane in the sample is below the detection limit of the instrument. | - Concentrate the sample during the preparation phase. - Optimize the GC-MS method for higher sensitivity (see sensitivity enhancement section). - For biological samples, ensure the extraction method provides good recovery.[12] |
| Retention Time Variability | Leaks in the System or Inconsistent Flow Rate: Fluctuations in carrier gas flow will affect when the analyte elutes. | - Perform a leak check of the GC system, especially at the injector and column fittings.[13] - Ensure the carrier gas flow rate is stable and reproducible.[13] |
Strategies for Improving Pristane Detection Sensitivity
Enhancing the sensitivity of your GC-MS analysis is critical for detecting trace amounts of Pristane.
| Strategy | Description | Key Considerations |
| Optimize Sample Preparation | A robust extraction and clean-up procedure can concentrate Pristane and remove interfering matrix components.[14] | For tissues, techniques like reflux saponification followed by liquid-liquid extraction can be effective.[12] For serum, protein precipitation followed by a solvent extraction is a common approach.[15][16] |
| Use Programmed Temperature Vaporization (PTV) Injection | PTV inlets allow for the injection of larger sample volumes. The solvent is vented away at a low temperature, leaving the less volatile analytes (like Pristane) to be transferred to the column at a higher temperature. This can increase sensitivity by 1 to 2 orders of magnitude compared to a standard splitless injection.[17] | PTV methods require careful optimization of parameters such as sample flow rate, liner type, gas flows, and temperature programs.[17] |
| Select an Appropriate GC Column | Using a shorter (e.g., 10-15 m), narrow-bore (e.g., 0.1-0.18 mm) column with a thin film (e.g., 0.1 µm) can produce sharper, narrower peaks, which increases the signal-to-noise ratio and improves sensitivity.[17] | Fast GC methods with these columns require a mass spectrometer with a fast scanning speed to acquire enough data points across the narrow peaks.[17] |
| Implement Column Backflushing | After the target analytes have eluted, the direction of carrier gas flow is reversed to flush out high-boiling, strongly retained compounds from the column. This prevents them from eluting in subsequent runs, reducing background noise and protecting the MS source from contamination.[18] | Backflushing requires a specialized setup, often using capillary flow technology.[18] |
| Optimize Mass Spectrometer Parameters | Operating the MS in Selected Ion Monitoring (SIM) mode, where only a few characteristic ions of Pristane are monitored, significantly increases sensitivity compared to full scan mode. | For SIM analysis, optimize the dwell time for each ion and keep the number of ions per group to a minimum.[11] Increasing the electron energy may also improve the abundance of target ions.[11] |
Quantitative Data Summary
The following table presents the limit of detection (LOD) and limit of quantification (LOQ) for Pristane in a biological matrix, as determined by a validated GC-MS method.
| Analyte | Matrix | Method | LOD (µg/kg wet weight) | LOQ (µg/kg wet weight) | Reference |
| Pristane | Trout Muscle Tissue | GC-MS | 0.44 - 9.66 | 0.94 - 20.8 | [12] |
Experimental Protocols
Protocol 1: Extraction of Pristane from Animal Tissue
This protocol is adapted from a method for the determination of n-alkanes and isoprenoids in fish tissue.[12]
Materials:
-
Tissue sample (e.g., liver, spleen)
-
Hexane (HPLC grade)
-
Potassium hydroxide (KOH) solution
-
Deionized water
-
Anhydrous sodium sulfate
-
Reflux apparatus
-
Separatory funnel
-
Centrifuge
Procedure:
-
Homogenization: Homogenize a known weight of the tissue sample.
-
Saponification: Place the homogenized tissue in a reflux flask with a KOH solution. Reflux the mixture to digest the tissue and release the lipids.
-
Liquid-Liquid Extraction (LLE): After cooling, transfer the mixture to a separatory funnel. Perform a liquid-liquid extraction using hexane to separate the non-polar lipids, including Pristane, into the organic phase. Repeat the extraction multiple times for complete recovery.
-
Washing: Wash the combined hexane extracts with deionized water to remove any residual KOH.
-
Drying: Dry the hexane extract by passing it through a column of anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final desired volume. The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of Pristane
These are general starting parameters for the analysis of Pristane and should be optimized for your specific instrument and application.
GC Parameters:
-
Injection Mode: Splitless or PTV
-
Injector Temperature: 280°C
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode:
-
Full Scan: m/z 50-400 (for initial identification)
-
Selected Ion Monitoring (SIM): Monitor characteristic ions of Pristane (e.g., m/z 57, 71, 85) for enhanced sensitivity and quantification.[19]
-
Visualizations
References
- 1. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatographic-mass spectrometric investigation of four commercial pristane (2.6.10.14-tetramethylpentadecane) preparations used for plasmacytoma induction in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.co.uk [shimadzu.co.uk]
- 14. Useful strategies to improve the sensitivity and reliability of your GC or GC/MS analysis | Separation Science [sepscience.com]
- 15. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic solvent extraction of proteins and peptides from serum as an effective sample preparation for detection and identification of biomarkers by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. gcms.cz [gcms.cz]
- 19. researchgate.net [researchgate.net]
Overcoming matrix effects in Pristanal GC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Pristanal analysis by Gas Chromatography-Mass Spectrometry (GC-MS), with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in GC-MS analysis of this compound, and how do they affect quantification?
A1: In GC-MS, the sample "matrix" refers to all the components in a sample other than the analyte of interest (this compound). Matrix effects occur when these co-eluting components interfere with the ionization and detection of this compound, leading to either signal enhancement or suppression.[1][2][3] This interference can significantly impact the accuracy and precision of quantification, potentially causing an overestimation or underestimation of the this compound concentration.[2][4] The effect is dependent on the analyte, the matrix type, and the concentration ratio of the analyte to the matrix components.[2]
Q2: What is the most effective method to compensate for matrix effects in this compound GC-MS analysis?
A2: The most robust and widely recommended method to counteract matrix effects in the GC-MS analysis of this compound is the use of a stable isotope-labeled internal standard in a technique called Stable Isotope Dilution (SID).[5][6][7][8][9] A deuterated form of this compound, such as 2H3-pristanic acid, is added to the sample at a known concentration before sample preparation.[10][11] This internal standard behaves almost identically to the endogenous this compound throughout extraction, derivatization, and chromatographic separation. Because it is chemically similar but has a different mass, the mass spectrometer can distinguish between the analyte and the standard. Any signal enhancement or suppression caused by the matrix will affect both the analyte and the internal standard equally, allowing for an accurate concentration to be calculated based on their response ratio.
Q3: What are the typical sample preparation steps for this compound analysis in biological matrices like plasma?
A3: A common workflow for preparing plasma samples for this compound GC-MS analysis involves several key steps:
-
Addition of Internal Standard: A known amount of a stable isotope-labeled internal standard (e.g., deuterated pristanic acid) is added to the plasma sample.[12]
-
Lipid Extraction: Lipids, including this compound, are extracted from the plasma using a mixture of organic solvents, such as chloroform and methanol.[12]
-
Hydrolysis: The extracted lipids are subjected to hydrolysis to release free fatty acids from their esterified forms.
-
Derivatization: The free fatty acids are converted into more volatile derivatives suitable for GC analysis. A common method is methylation to form fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol.[12]
-
Extraction of Derivatives: The resulting FAMEs are then extracted into an organic solvent, typically hexane.[12]
-
Concentration: The solvent is often evaporated under a stream of nitrogen, and the sample is reconstituted in a smaller volume of a suitable solvent for injection into the GC-MS.[13]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Causes | Recommended Solutions |
| Peak Tailing | Active sites in the injector liner or at the head of the column.[14][15] | Clean or replace the inlet liner. Use a deactivated liner. Trim 10-20 cm from the front of the column.[15][16] |
| Improper column installation.[16] | Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut.[15] | |
| Column contamination. | Bake out the column at a high temperature (within its limits). If the issue persists, replace the column.[17] | |
| Peak Fronting | Column overload due to high sample concentration or injection volume.[16][17] | Dilute the sample. Reduce the injection volume. Use a column with a thicker stationary phase or a wider internal diameter.[16] |
| Inappropriate initial oven temperature (too low for the solvent). | Ensure the initial oven temperature is appropriate for the solvent used. For splitless injection, the initial oven temperature should typically be about 20°C below the boiling point of the sample solvent.[15] |
Issue 2: Inconsistent Results and Poor Reproducibility
| Symptom | Potential Causes | Recommended Solutions |
| Variable Peak Areas | Leaks in the injection port or gas lines.[16] | Perform a leak check of the system, paying close attention to the septum, ferrules, and gas connections.[14] |
| Inconsistent injection volume (manual injection). | Use an autosampler for improved precision. If using manual injection, ensure a consistent and rapid injection technique.[18] | |
| Sample degradation. | Ensure sample stability by storing it properly. Check the stability of the derivatized sample over time. | |
| Matrix effects.[1][3][19] | Employ a stable isotope-labeled internal standard for every sample to normalize for variations.[5][6][7] Prepare calibration standards in a matrix similar to the sample (matrix-matched calibration) if a suitable internal standard is unavailable.[4] |
Issue 3: High Baseline Noise or Ghost Peaks
| Symptom | Potential Causes | Recommended Solutions |
| High Baseline | Contaminated carrier gas.[18] | Use high-purity gas and install gas purifiers to remove oxygen, moisture, and hydrocarbons. |
| Column bleed. | Ensure the column temperature does not exceed its specified maximum limit. Condition the column according to the manufacturer's instructions. | |
| Contamination in the injector or detector.[16] | Clean the injector port and detector. Replace the septum and liner.[16] | |
| Ghost Peaks | Carryover from a previous injection. | Run a solvent blank after a concentrated sample to check for carryover. If present, develop a more rigorous wash protocol for the syringe and consider cleaning the injector. |
| Contaminated solvent or reagents. | Use high-purity solvents and reagents. Run a blank of the solvent to check for contamination. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in Plasma
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a deuterated pristanic acid internal standard solution (e.g., 20 µM 2H3-pristanic acid in methanol).[10][11]
-
Lipid Extraction: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the lower organic layer to a new glass tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Hydrolysis: Add 1 mL of 0.5 M methanolic HCl to the dried extract. Cap the tube tightly and heat at 80°C for 60 minutes to hydrolyze the lipids and methylate the free fatty acids.
-
FAME Extraction: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex for 1 minute.
-
Collection of FAMEs: Centrifuge at 2000 x g for 5 minutes. Transfer the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs) to a GC vial.
-
Final Concentration: Evaporate the hexane and reconstitute the sample in 50 µL of a suitable solvent (e.g., hexane) for GC-MS injection.
Protocol 2: GC-MS Method Validation Parameters
The following table summarizes key validation parameters for a GC-MS method for this compound quantification, based on published data.[10][11]
| Parameter | Pristanic Acid (PrA) | Phytanic Acid (PhA) |
| Linearity Range (µmol/L) | 0.032 - 9.951 | 0.127 - 39.432 |
| Correlation Coefficient (R²) | 0.9999 | 0.9998 |
| Limit of Quantification (µmol/L) | 0.032 | 0.127 |
| Recovery (%) | Within ±10% | Within ±10% |
| Within-batch Precision (CV%) | < 6% | < 6% |
| Total Precision (CV%) | < 6% | < 6% |
| Carry-over (%) | 0.001 | -0.008 |
Visualizations
Caption: this compound GC-MS Sample Preparation Workflow.
Caption: GC-MS Troubleshooting Decision Tree.
References
- 1. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of pristanic acid beta-oxidation intermediates in plasma from healthy controls and patients affected with peroxisomal disorders by stable isotope dilution gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 10. KoreaMed [koreamed.org]
- 11. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 12. benchchem.com [benchchem.com]
- 13. organomation.com [organomation.com]
- 14. m.youtube.com [m.youtube.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pristanal Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of pristane and the appropriate storage conditions for samples.
Frequently Asked questions (FAQs)
Q1: What is the recommended storage temperature for pure pristane?
A1: Pure pristane is a stable, colorless, and transparent liquid. For long-term storage, it is recommended to keep it in a cool, dry, well-ventilated area with the container tightly sealed.[1] Specific temperature recommendations can vary by supplier, with some suggesting storage at room temperature (15-25°C) and others at -20°C.
Q2: How should I store biological samples (e.g., plasma, serum, tissue) containing pristane?
A2: For biological samples, it is crucial to prevent degradation. While specific long-term stability data for pristane in various biological matrices is not extensively published, general best practices for analyte stability suggest storing samples at -80°C for long-term preservation.[2][3][4] Storing plasma samples at -80°C has been shown to maintain the stability of many metabolites for up to five years.[2] For shorter durations, -20°C may be acceptable, but -80°C is the preferred temperature to minimize potential degradation.
Q3: How many freeze-thaw cycles can my samples undergo without affecting pristane concentration?
A3: The effect of repeated freeze-thaw cycles on pristane concentration in biological samples has not been extensively studied. However, for many analytes, repeated freeze-thaw cycles can lead to degradation or changes in concentration.[5][6] It is strongly recommended to aliquot samples into single-use volumes before freezing to avoid multiple freeze-thaw cycles. If repeated use from a single vial is unavoidable, the number of freeze-thaw cycles should be kept to a minimum. Studies on other hydrocarbons suggest that freeze-thaw cycles can impact their bioaccessibility and may stimulate biodegradation in soil samples, indicating that physical changes during freezing and thawing can affect hydrocarbon stability and analysis.[1][7]
Q4: In what solvents is pristane stable for preparing stock solutions?
A4: Pristane is a non-polar hydrocarbon and is soluble in various organic solvents such as hexane, dichloromethane, and methanol.[6][8] For gas chromatography (GC) analysis, volatile organic solvents are required.[8] Stock solutions of pristane in these solvents should be stored in tightly sealed vials in a cool, dark place. For long-term storage of stock solutions, it is advisable to store them at -20°C or below.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of pristane, particularly by Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Analysis Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Active sites in the GC system: Contamination in the injector liner, column, or connections can interact with pristane. 2. Improper column installation: The column may be positioned too high or too low in the injector. 3. Poor column cut: A non-square or jagged cut can cause turbulence. | 1. Perform maintenance: Clean or replace the injector liner and septum. Condition the column according to the manufacturer's instructions. If contamination is suspected at the head of the column, trim a small portion (e.g., 10-20 cm).[9][10] 2. Reinstall the column: Ensure the column is installed at the correct depth in the injector as specified by the instrument manufacturer.[9] 3. Recut the column: Use a ceramic wafer or a specialized tool to obtain a clean, square cut.[10] |
| Ghost Peaks (unexpected peaks) | 1. Carryover from a previous injection: High concentration samples can leave residues in the injector or column. 2. Septum bleed: Pieces of the septum can degrade at high temperatures and release volatile compounds. 3. Contaminated solvent or carrier gas: Impurities in the solvent or gas can appear as peaks. | 1. Clean the system: Run several blank injections with a high-purity solvent to wash out contaminants. If carryover persists, clean the injector.[11] 2. Use high-quality septa: Select septa rated for the injector temperatures you are using and replace them regularly.[12] 3. Check solvent and gas purity: Use high-purity solvents and carrier gas with appropriate traps to remove impurities.[11][12] |
| Poor Sensitivity/No Peak | 1. Leak in the system: A leak in the injector, column fittings, or gas lines can reduce the amount of sample reaching the detector. 2. Incorrect injection parameters: The injection volume may be too low, or the split ratio may be too high. 3. Degraded or improperly prepared sample: The pristane in the sample may have degraded due to improper storage or handling. | 1. Perform a leak check: Use an electronic leak detector to check all connections from the injector to the detector. 2. Optimize injection method: Increase the injection volume or decrease the split ratio. Ensure the syringe is functioning correctly.[13] 3. Prepare fresh standards and re-extract a new sample aliquot: This will help determine if the issue is with the sample or the instrument. |
Summary of Pristane Stability and Storage Conditions
| Sample Type | Recommended Storage Temperature | Short-Term Storage (<\ 1 month) | Long-Term Storage (>\ 1 month) | Freeze-Thaw Cycles |
| Pure Pristane | 15-25°C or -20°C (as per supplier) | Tightly sealed container in a cool, dry, well-ventilated area.[1] | Tightly sealed container in a cool, dry, well-ventilated area.[1] | Not applicable |
| Pristane in Organic Solvent | -20°C or below | Tightly sealed glass vial, protected from light. | Tightly sealed glass vial, protected from light. Aliquot to minimize evaporation from repeated opening. | Minimize |
| Plasma/Serum | -80°C[2][3][4] | -20°C (for up to a few weeks) | -80°C is strongly recommended for stability of various metabolites.[2] | Avoid. Aliquot into single-use vials before freezing.[5][6] |
| Tissue Homogenates | -80°C | -20°C (for up to a few weeks) | -80°C is recommended to preserve tissue integrity and analyte stability. | Avoid. Aliquot into single-use vials before freezing. |
Experimental Protocols
Protocol for Extraction of Pristane from Plasma/Serum for GC-MS Analysis
This protocol is adapted from a general method for the analysis of metabolites in serum/plasma and is suitable for pristane.[14]
Materials:
-
Plasma or serum sample
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (double distilled)
-
Internal Standard (IS) solution (e.g., a deuterated alkane or a similar non-endogenous hydrocarbon of known concentration in methanol)
-
1.5 mL microcentrifuge tubes
-
Centrifuge
-
Adjustable pipettes and tips
-
GC vials with inserts
-
Vortex mixer
-
SpeedVac concentrator or nitrogen evaporator
Procedure:
-
Sample Preparation: Thaw the frozen plasma/serum sample on ice.
-
Internal Standard Addition: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample. Add a known amount of the internal standard solution (e.g., 10 µL of a 10 µg/mL solution).
-
Protein Precipitation and Extraction:
-
Add 800 µL of a cold (-20°C) 8:1 methanol:water solution to the sample.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Liquid-Liquid Extraction (optional, for cleaner extract):
-
Add 400 µL of chloroform and 400 µL of water to the supernatant.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing pristane) into a new tube.
-
-
Solvent Evaporation: Evaporate the solvent from the supernatant (or the organic phase from LLE) to dryness using a SpeedVac concentrator or under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volatile solvent for GC-MS analysis (e.g., 100 µL of hexane or isooctane).
-
Transfer for Analysis: Transfer the reconstituted sample to a GC vial with an insert for analysis.
Protocol for Preparation of Matrix-Matched Calibration Standards
Matrix-matched calibration standards are essential for accurate quantification as they help to compensate for matrix effects.[15][16]
Materials:
-
Pristane-free plasma or serum (control matrix)
-
Pristane stock solution of known concentration in a suitable solvent (e.g., hexane)
-
Solvents for dilution (e.g., hexane)
-
Adjustable pipettes and tips
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Pristane Spiking Solution Series: From your primary pristane stock solution, prepare a series of intermediate spiking solutions of decreasing concentrations in a volatile solvent like hexane.
-
Spike the Control Matrix:
-
For each calibration level, take a known volume of the control plasma/serum (e.g., 100 µL).
-
Add a small, fixed volume of the corresponding pristane spiking solution to each tube of control matrix to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 ng/mL). The volume of the spiking solution should be small to minimize the amount of organic solvent added to the matrix (e.g., 5-10 µL).
-
Also prepare a "blank" sample by adding only the solvent to the control matrix.
-
-
Equilibration: Gently vortex the spiked matrix samples and allow them to equilibrate for about 15-30 minutes at room temperature.
-
Extraction: Extract the matrix-matched calibration standards using the same extraction protocol as for the unknown samples (see protocol above), including the addition of the internal standard.
-
Analysis: Analyze the extracted calibration standards by GC-MS along with the unknown samples. Construct a calibration curve by plotting the peak area ratio of pristane to the internal standard against the concentration of pristane.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term stability of frozen platelet-rich plasma under −80 °C storage condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term stability of soluble ST2 in frozen plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Low Temperature and Freeze-Thaw Cycles on Hydrocarbon Biodegradation in Arctic Tundra Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Absolute Fat Mass Using an Adipose Tissue Reference Signal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 13. aafco.org [aafco.org]
- 14. Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolo... [protocols.io]
- 15. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 16. lcms.cz [lcms.cz]
Troubleshooting low Pristanal dehydrogenase activity in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pristanal dehydrogenase assays.
Understanding this compound Dehydrogenase
This compound dehydrogenase is a key enzyme in the alpha-oxidation of phytanic acid, a branched-chain fatty acid. Specifically, it catalyzes the NAD+-dependent oxidation of this compound to pristanic acid. This process is crucial for the breakdown of phytanic acid, and defects in this pathway can lead to the accumulation of phytanic acid, as seen in Refsum disease. The enzyme is primarily located in the peroxisomes. In humans, fatty aldehyde dehydrogenase (FALDH), encoded by the ALDH3A2 gene, is known to exhibit this compound dehydrogenase activity. Mutations in this gene are associated with Sjögren-Larsson syndrome.
The core reaction is as follows:
This compound + NAD⁺ → Pristanic Acid + NADH + H⁺
Accurate measurement of this compound dehydrogenase activity is critical for studying these metabolic pathways and for the development of potential therapeutic interventions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound dehydrogenase assays.
Q1: Why is my this compound dehydrogenase activity lower than expected?
Low enzyme activity can stem from several factors. Systematically check the following:
-
Enzyme Integrity and Stability:
-
Improper Storage: this compound dehydrogenase, like many enzymes, is sensitive to temperature fluctuations. Ensure the enzyme preparation has been consistently stored at the recommended temperature (typically -80°C for long-term storage and on ice for immediate use).
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the enzyme solution can lead to denaturation and loss of activity. Aliquot the enzyme stock upon receipt to minimize the number of freeze-thaw cycles.
-
Enzyme Purity: If using a purified enzyme, impurities from the purification process could inhibit its activity. If using cell or tissue lysates, endogenous inhibitors may be present.
-
-
Assay Conditions:
-
Suboptimal pH: Aldehyde dehydrogenases generally have an optimal pH in the slightly alkaline range.[1][2] The activity of fatty aldehyde dehydrogenase, for instance, is often optimal around pH 8.0.[3] Verify the pH of your assay buffer.
-
Incorrect Temperature: Enzyme activity is highly dependent on temperature. Most assays are performed at 37°C.[3] Ensure your incubation temperature is accurate and stable.
-
Substrate or Cofactor Concentration: The concentrations of both this compound and NAD⁺ are critical. If either is limiting, the reaction rate will be suboptimal.
-
-
Reagent Quality and Preparation:
-
NAD⁺ Degradation: NAD⁺ solutions can degrade over time, especially if not stored properly (aliquoted and frozen). Prepare fresh NAD⁺ solutions regularly.
-
This compound Preparation: this compound is a long-chain fatty aldehyde and may be poorly soluble in aqueous buffers. It is often dissolved in an organic solvent like ethanol before being diluted into the assay buffer.[3] Ensure the final concentration of the organic solvent is low enough not to inhibit the enzyme. The substrate may also require a detergent like Triton X-100 for proper solubilization, especially for membrane-associated forms of the enzyme.[3]
-
Q2: I am observing high background signal in my assay. What could be the cause?
High background can be due to several factors unrelated to this compound dehydrogenase activity:
-
Contaminating Dehydrogenases: If using crude cell or tissue lysates, other NAD⁺-dependent dehydrogenases may be present that can contribute to NADH production.
-
Non-enzymatic NADH Reduction: Some compounds can non-enzymatically reduce NAD⁺.
-
Sample-related Absorbance/Fluorescence: The sample itself might have inherent absorbance or fluorescence at the detection wavelength.
To address this, always include proper controls:
-
No-Enzyme Control: Contains all reaction components except the enzyme source. This helps to identify any non-enzymatic NADH production.
-
No-Substrate Control: Contains all reaction components except this compound. This will account for any NADH production from endogenous substrates in your sample.
-
Sample Blank: Contains the sample in the assay buffer without NAD⁺ and this compound to measure the intrinsic absorbance/fluorescence of the sample.
Q3: My results are not reproducible. What are the likely sources of variability?
Lack of reproducibility is a common issue in enzyme assays and can often be traced back to:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or cofactors can lead to significant variations. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Inconsistent Incubation Times: The timing of the reaction is critical for kinetic assays. Use a multichannel pipette to start all reactions simultaneously if possible.
-
Temperature Fluctuations: Ensure a stable and uniform temperature across all wells of your microplate or all tubes in your spectrophotometer.
-
Reagent Instability: As mentioned, the stability of the enzyme and NAD⁺ is crucial. Prepare fresh reagents and handle them appropriately.
Data Presentation: Optimizing Assay Parameters
To achieve reliable results, it is essential to optimize the assay conditions. The following table provides a starting point for the optimization of a this compound dehydrogenase assay, based on typical conditions for fatty aldehyde dehydrogenases.
| Parameter | Recommended Starting Range | Notes |
| pH | 7.5 - 8.5 | Optimal pH for many aldehyde dehydrogenases is around 8.0.[2][3] Test a range of pH values using appropriate buffers (e.g., sodium pyrophosphate, Tris-HCl).[3] |
| Temperature | 25°C - 37°C | 37°C is commonly used for mammalian enzymes.[3] |
| This compound Concentration | 10 - 100 µM | The optimal concentration should be determined by running a substrate titration curve to determine the Kₘ. A common starting point is 50 µM.[3] |
| NAD⁺ Concentration | 0.5 - 2 mM | NAD⁺ is typically used in excess. A common starting concentration is 1 mM.[3] |
| Enzyme Concentration | Variable | The amount of enzyme should be adjusted to ensure a linear reaction rate over the desired time course. |
| Detergent (e.g., Triton X-100) | 0.1% - 1% (v/v) | May be necessary for membrane-associated forms of the enzyme to ensure substrate accessibility.[3] |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 20 mM Sodium Pyrophosphate, pH 8.0.[3]
-
NAD⁺ Stock Solution (100 mM): Dissolve the appropriate amount of NAD⁺ in ultrapure water. Adjust the pH to ~7.0. Aliquot and store at -80°C.
-
This compound Stock Solution (2 mM): Dissolve this compound in ethanol.[3] Store at -20°C.
-
Enzyme Preparation: Prepare cell or tissue homogenates in an appropriate lysis buffer on ice. Centrifuge to remove cellular debris. The supernatant will be used as the enzyme source. If using a purified enzyme, dilute it in a suitable buffer recommended by the supplier.
Standard Spectrophotometric Assay Protocol
This protocol is based on monitoring the increase in absorbance at 340 nm due to the production of NADH.
-
Prepare Reaction Mixture: In a microplate well or a cuvette, prepare the reaction mixture. For a 100 µL final volume:
-
78 µL Assay Buffer (20 mM Sodium Pyrophosphate, pH 8.0)
-
1 µL NAD⁺ Stock Solution (for a final concentration of 1 mM)
-
1 µL Triton X-100 (10% stock, for a final concentration of 0.1%) (optional)
-
-
Add Enzyme: Add 10 µL of the enzyme preparation (cell lysate or purified enzyme).
-
Equilibrate: Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate.
-
Initiate Reaction: Add 10 µL of this compound Stock Solution (for a final concentration of 200 µM). Mix quickly but gently.
-
Measure Absorbance: Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) using a spectrophotometer or microplate reader.
-
Calculate Activity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Visualizations
This compound Dehydrogenase in the Phytanic Acid Alpha-Oxidation Pathway
Caption: The role of this compound dehydrogenase in the alpha-oxidation of phytanic acid.
Troubleshooting Workflow for Low this compound Dehydrogenase Activity
Caption: A decision tree for troubleshooting low enzyme activity.
References
- 1. Identification of this compound dehydrogenase activity in peroxisomes: conclusive evidence that the complete phytanic acid alpha-oxidation pathway is localized in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]
- 3. Monitoring of fatty aldehyde dehydrogenase by formation of pyrenedecanoic acid from pyrenedecanal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Lysis for Pristane Extraction
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing cell lysis for the extraction and analysis of Pristane.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing cell lysis for Pristane extraction?
A1: The primary goal is to efficiently disrupt the cell membrane to release Pristane, a non-polar hydrocarbon, while minimizing its degradation and ensuring the integrity of other cellular components of interest, such as proteins involved in signaling pathways. The chosen lysis method should be compatible with downstream analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for Pristane quantification and Western blotting for protein analysis.
Q2: Which cell lysis methods are suitable for Pristane extraction?
A2: Both mechanical and chemical lysis methods can be employed.
-
Mechanical methods like sonication and bead beating are effective for physically disrupting cell membranes.[1]
-
Chemical methods involving organic solvents (e.g., methanol, chloroform, hexane) are highly effective for solubilizing lipids and non-polar compounds like Pristane.[1] Detergent-based lysis is also an option, but the choice of detergent is critical to avoid interference with downstream analysis.
Q3: Can I analyze both Pristane and cellular proteins from the same sample?
A3: Yes, it is possible to analyze both lipids (like Pristane) and proteins from the same sample. This is particularly important when investigating the effects of Pristane on cellular signaling pathways. Methods for simultaneous extraction of lipids and proteins, often involving a multi-phase separation, have been developed.[2][3]
Q4: How does the choice of lysis buffer affect the analysis of Pristane-induced signaling pathways?
A4: The lysis buffer composition is critical for preserving the integrity of signaling proteins, especially phosphorylated proteins, which are key intermediates in many signaling cascades.
-
Detergents: Strong ionic detergents like SDS can denature proteins, which may be suitable for standard Western blotting but can disrupt protein-protein interactions and affect the analysis of lipid rafts. Milder non-ionic detergents (e.g., NP-40, Triton X-100) are often preferred for preserving the structure of membrane microdomains like lipid rafts, which are important for signal transduction.[4][5]
-
Inhibitors: It is crucial to include protease and phosphatase inhibitors in your lysis buffer to prevent the degradation and dephosphorylation of your target signaling proteins.[6]
Q5: What are the most common challenges in Pristane extraction and how can I overcome them?
A5: Common challenges include low recovery of Pristane, interference from other lipids, and degradation of the analyte or other cellular components. To overcome these:
-
Optimize Solvent Choice: For solvent-based extractions, a mixture of polar and non-polar solvents is often most effective for extracting a broad range of lipids.[1]
-
Minimize Contamination: Use high-purity solvents and clean glassware to avoid contamination that can interfere with sensitive downstream analyses like GC-MS.[7]
-
Control Temperature: Perform lysis and extraction steps at low temperatures (e.g., on ice) to minimize enzymatic degradation of both Pristane and proteins.[6]
Troubleshooting Guides
Issue 1: Low Yield of Extracted Pristane
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | For mechanical lysis (sonication, bead beating), ensure sufficient energy input (power, duration) and that the sample is kept cool. For chemical lysis, consider using a more effective solvent system, such as a chloroform/methanol mixture, which is effective for a wide range of lipids.[1] |
| Incomplete Extraction from Lysate | After cell lysis, ensure thorough mixing with the extraction solvent to maximize the partitioning of Pristane into the organic phase. Multiple extraction steps with fresh solvent can improve recovery.[8] |
| Pristane Adsorption to Labware | Use glass vials and tubes, as Pristane can adsorb to certain plastics. |
| Degradation of Pristane | Although Pristane is relatively stable, minimize exposure to harsh conditions (e.g., strong acids/bases, high temperatures) during extraction. Store extracts at -20°C or -80°C under an inert gas (e.g., nitrogen or argon) if possible. |
Issue 2: Poor Reproducibility in Quantitative Analysis (GC-MS)
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Standardize every step of the cell lysis and extraction protocol, including cell number, solvent volumes, incubation times, and mixing procedures. Automation or semi-automation can improve consistency. |
| Matrix Effects in GC-MS | Co-extracted lipids and other cellular components can interfere with Pristane quantification. Optimize the GC-MS method (e.g., temperature program, column choice) to ensure good separation of Pristane from interfering compounds. A sample cleanup step using solid-phase extraction (SPE) may be necessary.[7][9] |
| Inaccurate Normalization | Normalize the amount of extracted Pristane to a consistent measure of sample input, such as total protein concentration or cell number, to account for variations in starting material.[10] |
| Evaporation of Solvent | During sample concentration steps (e.g., under a stream of nitrogen), be careful not to evaporate to complete dryness, as this can lead to the loss of volatile and semi-volatile compounds.[9] |
Issue 3: Difficulty in Analyzing Signaling Proteins After Lysis for Pristane Extraction
| Possible Cause | Recommended Solution |
| Protein Denaturation | If using a strong organic solvent for Pristane extraction, proteins will likely be denatured and precipitated. This may be acceptable for some downstream applications like SDS-PAGE and Western blotting, but not for assays requiring native protein conformation. |
| Degradation of Signaling Proteins | Always add a protease inhibitor cocktail to your lysis buffer. If analyzing phosphorylated proteins, also include a phosphatase inhibitor cocktail.[6] |
| Disruption of Lipid Rafts and Signaling Complexes | For studying signaling events within lipid rafts, avoid strong detergents like SDS. Use milder, non-ionic detergents such as Triton X-100 or NP-40 at low concentrations (e.g., 1%). Alternatively, detergent-free lysis methods followed by density gradient centrifugation can be used to isolate lipid rafts.[11] |
| Incompatibility of Lysis Buffer with Downstream Assays | Ensure that the components of your lysis buffer (e.g., detergents, salts) are compatible with downstream protein quantification assays (e.g., BCA assay) and immunoassays (e.g., ELISA, Western blotting). Some detergents can interfere with these assays. |
Experimental Protocols
Protocol 1: Simultaneous Extraction of Pristane and Proteins for GC-MS and Western Blot Analysis
This protocol is adapted from methods for the simultaneous extraction of lipids and proteins and is suitable for researchers interested in correlating Pristane levels with changes in protein expression or signaling.
Materials:
-
Cell scraper
-
1.5 mL microcentrifuge tubes
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) is a good starting point as it is effective for whole-cell lysis and compatible with many immunoassays. For enhanced preservation of signaling proteins, supplement with protease and phosphatase inhibitors immediately before use.[6]
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Nitrogen gas evaporator
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Remove the supernatant and add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. A common starting point is 100 µL of buffer per 1-5 million cells.
-
Vortex briefly and incubate on ice for 20-30 minutes with intermittent vortexing.
-
-
Pristane and Protein Separation (Biphasic Extraction):
-
Add 375 µL of methanol and 250 µL of chloroform to the 100 µL cell lysate.
-
Vortex thoroughly for 1 minute to ensure mixing and formation of a single phase.
-
Add 125 µL of chloroform and 125 µL of deionized water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Fraction Collection:
-
Three layers will be visible:
-
Upper aqueous phase (polar metabolites): Carefully remove and discard this layer, or save for other analyses.
-
Interphase (precipitated protein): This contains the cellular proteins.
-
Lower organic phase (lipids, including Pristane): This is the layer of interest for Pristane analysis.
-
-
Carefully collect the lower organic phase with a glass Pasteur pipette and transfer it to a new glass tube.
-
The protein pellet at the interphase can be washed with methanol, air-dried, and then resuspended in a suitable buffer (e.g., SDS-PAGE sample buffer) for Western blot analysis.
-
-
Pristane Sample Preparation for GC-MS:
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a small, precise volume of a solvent suitable for GC-MS analysis (e.g., hexane or ethyl acetate).[7]
-
Transfer the reconstituted sample to a GC vial for analysis.
-
Protocol 2: High-Efficiency Solvent Extraction of Pristane
This protocol focuses on maximizing the yield of Pristane and is based on established methods for lipid extraction.
Materials:
-
Cell scraper
-
Glass centrifuge tubes with Teflon-lined caps
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Centrifuge (capable of 3,000 x g and 4°C)
-
Nitrogen gas evaporator
Procedure:
-
Cell Harvesting:
-
Harvest and wash cells as described in Protocol 1.
-
-
Solvent Lysis and Extraction (Modified Folch Method):
-
Resuspend the cell pellet in 0.8 mL of deionized water.
-
Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture to the cell suspension.
-
Vortex vigorously for 2-3 minutes to ensure complete lysis and extraction.
-
Incubate at room temperature for 20-30 minutes.
-
Add 0.6 mL of deionized water to the mixture to induce phase separation.
-
Vortex for 1 minute and centrifuge at 3,000 x g for 10 minutes at 4°C.
-
-
Collection of Pristane-Containing Phase:
-
The mixture will separate into two phases. The lower chloroform phase contains the lipids, including Pristane.
-
Carefully collect the lower organic phase with a glass Pasteur pipette and transfer to a new glass tube.
-
-
Sample Preparation for GC-MS:
-
Evaporate the solvent and reconstitute the sample as described in Protocol 1.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. biorxiv.org [biorxiv.org]
- 4. The B cell-specific major raft protein, Raftlin, is necessary for the integrity of lipid raft and BCR signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single cell analysis of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One-Step Preservation of Phosphoproteins and Tissue Morphology at Room Temperature for Diagnostic and Research Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of membrane/lipid rafts with the cytoskeleton: impact on signaling and function: Membrane/Lipid Rafts, Mediators of Cytoskeletal Arrangement and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Artifacts in Pristanal measurement and how to avoid them
Welcome to the technical support center for Pristanal measurement. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to the quantitative analysis of this compound.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, offering potential causes and solutions to ensure accurate and reproducible results.
Issue 1: High Background Noise or Baseline Instability
Question: My chromatograms exhibit a high background signal, making it difficult to accurately quantify low levels of this compound. What are the likely causes and how can I reduce the background?
Answer: High background noise in this compound analysis can originate from several sources, often related to sample handling, reagent purity, and the analytical instrument itself.
-
Contaminated Solvents or Reagents: Impurities in solvents or derivatization reagents can introduce interfering compounds.
-
Solution: Use high-purity, HPLC, or mass spectrometry-grade solvents and reagents. Always run a "reagent blank" (all reagents without the sample) to check for contamination.[1][2] Formaldehyde and acetone are common contaminants in 2,4-dinitrophenylhydrazine (DNPH) reagent and should be monitored.[3]
-
-
Improper Sample Storage: this compound is an aldehyde and can be susceptible to oxidation and degradation, leading to the formation of various byproducts that contribute to background noise.
-
Instrument Contamination: The GC-MS or LC-MS system, including the injector, column, and ion source, can become contaminated over time.
Issue 2: Inconsistent or Low this compound Recovery
Question: I am observing significant variability in this compound concentrations between replicate samples, or the measured levels are consistently lower than expected. What could be causing this?
Answer: Poor and inconsistent recovery is often linked to the inherent instability of aldehydes and issues with sample preparation and extraction.
-
This compound Instability: As an aldehyde, this compound is susceptible to degradation through oxidation to pristanic acid or other reactions.[8][9][10]
-
Inefficient Extraction: The choice of extraction solvent and method can significantly impact the recovery of this compound from the biological matrix.
-
Solution: Optimize the liquid-liquid or solid-phase extraction protocol. Ensure the pH of the sample is appropriate for the chosen extraction method.
-
-
Adsorption to Surfaces: Aldehydes can adsorb to active sites on glassware and in the analytical instrument.
-
Matrix Effects (LC-MS): Components of the biological matrix can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[13][14][15][16][17]
Issue 3: Appearance of Unexpected Peaks in the Chromatogram
Question: My chromatograms show several unexpected peaks close to the this compound peak, which is complicating identification and quantification. What is the origin of these artifact peaks?
Answer: Artifact peaks in the analysis of aldehydes are frequently the result of side reactions during sample preparation, particularly derivatization, or thermal degradation in the GC inlet.
-
Derivatization Artifacts: Derivatization reagents can react with other sample components or form multiple derivative products with this compound.
-
Thermal Degradation: High temperatures in the GC injection port can cause degradation of this compound or its derivatives.
-
Solution: Lower the injection port temperature and use a deactivated inlet liner.[7]
-
-
Interference from Other Endogenous Aldehydes: Biological samples contain a variety of other aldehydes that can interfere with this compound measurement.[5]
-
Solution: Improve chromatographic separation by optimizing the GC temperature program or the LC mobile phase gradient. Use high-resolution mass spectrometry to distinguish between compounds with the same nominal mass.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store biological samples for this compound analysis?
A1: To minimize degradation, samples should be processed immediately after collection. If immediate analysis is not possible, samples should be stored at -20°C or, for long-term storage, at -80°C.[4] It is also crucial to protect samples from light and to minimize freeze-thaw cycles.[4]
Q2: Is derivatization necessary for this compound measurement?
A2: Derivatization is highly recommended for the analysis of aldehydes like this compound.[8] It improves the stability, volatility (for GC), and chromatographic properties of the analyte, leading to better sensitivity and peak shape.[11][12] Common derivatization reagents for aldehydes include PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) for GC-MS and DNPH (2,4-Dinitrophenylhydrazine) for HPLC or LC-MS.[23][24]
Q3: How do I choose between GC-MS and LC-MS for this compound analysis?
A3: Both GC-MS and LC-MS can be used for this compound analysis, and the choice depends on the available instrumentation and the specific requirements of the assay.
-
GC-MS: Generally offers high chromatographic resolution and is well-suited for volatile compounds after derivatization. It is a robust and widely used technique for aldehyde analysis.[23]
-
LC-MS/MS: Often provides higher sensitivity and specificity, especially when using tandem mass spectrometry. It can be more susceptible to matrix effects, but these can be mitigated with the use of a stable isotope-labeled internal standard.[14][15]
Q4: What is a matrix effect in LC-MS analysis and how can I mitigate it?
A4: A matrix effect is the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting molecules from the sample matrix.[13][16] This can lead to either ion suppression (lower signal) or ion enhancement (higher signal), both of which result in inaccurate quantification. The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (e.g., deuterated this compound), which behaves almost identically to the analyte during sample preparation and ionization.[15][18]
Q5: My results are still inconsistent even after following the recommended procedures. What else could be wrong?
A5: If you are still facing issues, consider the following:
-
Pipetting Errors: Inaccurate pipetting of samples, standards, or internal standards can lead to significant errors. Ensure your pipettes are calibrated.
-
Standard Curve Issues: Ensure your calibration standards are accurately prepared and that the calibration curve is linear over the concentration range of your samples.
-
Biological Variability: The observed differences may reflect true biological variation between your samples.
Data and Protocols
Table 1: Impact of Sample Handling and Storage on Aldehyde Measurement
| Parameter | Condition | Potential Artifact/Issue | Recommendation |
| Storage Temperature | Room Temperature | Rapid degradation and oxidation of this compound | Store at -20°C (short-term) or -80°C (long-term).[4] |
| +4°C | Slower degradation, but still significant for long periods | Suitable for very short-term storage (e.g., in an autosampler) but not recommended for more than a day. | |
| Light Exposure | Ambient Light | Photodegradation of this compound and its derivatives | Store samples in amber vials or protect them from light.[1] |
| Sample pH | Acidic or Basic | Can catalyze degradation or side reactions during derivatization | Maintain a neutral pH unless the extraction or derivatization protocol specifies otherwise. |
| Freeze-Thaw Cycles | Multiple Cycles | Can lead to sample degradation and decreased analyte recovery | Aliquot samples after collection to avoid repeated freezing and thawing.[4] |
Experimental Protocol: Derivatization of this compound with PFBHA for GC-MS Analysis
This protocol provides a general workflow for the derivatization of this compound from a biological matrix. Optimization may be required for specific sample types.
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, tissue homogenate).
-
Add a known amount of a suitable internal standard (e.g., a deuterated aldehyde).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of hexane and isopropanol). Vortex vigorously and centrifuge to separate the phases.
-
Carefully transfer the organic layer to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50 µL of pyridine).
-
Add 50 µL of a 10 mg/mL solution of PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride) in pyridine.
-
Cap the vial tightly and incubate at 60°C for 60 minutes.[19]
-
-
Extraction of Derivatives:
-
After incubation, allow the vial to cool to room temperature.
-
Add 500 µL of hexane and 500 µL of water. Vortex to mix.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper organic layer (hexane) containing the derivatized this compound to a GC autosampler vial.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the hexane extract into the GC-MS.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Set up a temperature program that provides good separation of the this compound-PFB-oxime from other components.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) or full scan mode to detect the characteristic ions of the this compound derivative.
-
Visualizations
Caption: The alpha-oxidation pathway of phytanic acid, leading to the formation of this compound.[1][25][26]
Caption: A logical workflow for troubleshooting common issues in this compound measurement.
References
- 1. formacare.eu [formacare.eu]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. analyticaltoxicology.com [analyticaltoxicology.com]
- 5. benchchem.com [benchchem.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Reducing GC-MS Artifacts in Sample-rich Matrices [eureka.patsnap.com]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commons.und.edu [commons.und.edu]
- 10. researchgate.net [researchgate.net]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eijppr.com [eijppr.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Characterization of chemical interferences in the determination of unsaturated aldehydes using aromatic hydrazine reagents and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fatty aldehydes analysis | Cyberlipid [cyberlipid.gerli.com]
- 25. benchchem.com [benchchem.com]
- 26. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pristanal Assay Method Validation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the method validation for a new Pristanal assay. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure?
A1: this compound is a branched-chain aldehyde that serves as a key intermediate in the alpha-oxidation pathway of phytanic acid, a fatty acid that, when accumulated, can lead to severe neurological damage.[1] The inability to properly metabolize phytanic acid results in genetic disorders like Refsum disease.[1] Measuring this compound levels can be crucial for diagnosing and monitoring such peroxisomal disorders and for developing therapeutic interventions.
Q2: What is the metabolic pathway involving this compound?
A2: this compound is part of the phytanic acid alpha-oxidation pathway, which occurs in the peroxisomes. The pathway begins with the conversion of phytanic acid to phytanoyl-CoA, which is then hydroxylated to 2-hydroxyphytanoyl-CoA. This intermediate is subsequently cleaved to form this compound and formyl-CoA.[2] Finally, this compound is oxidized to pristanic acid, which can then enter the beta-oxidation pathway for further degradation.[2]
Q3: What are the common analytical methods for this compound quantification?
A3: Due to its volatile nature as an aldehyde and its presence in complex biological matrices like plasma and fibroblasts, this compound is typically analyzed using highly sensitive and specific methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] These methods often require a derivatization step to enhance the stability and chromatographic properties of this compound.
Q4: What are the key parameters for validating a new this compound assay?
A4: The validation of a new this compound assay should adhere to guidelines from regulatory bodies like the ICH. Key validation parameters include:
-
Specificity: The ability to measure this compound accurately in the presence of other components in the sample.
-
Linearity: The demonstration that the assay results are directly proportional to the concentration of this compound in the sample over a defined range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected by the assay.
-
Limit of Quantification (LOQ): The lowest concentration of this compound that can be quantitatively determined with acceptable precision and accuracy.
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The stability of this compound in the biological matrix under different storage and handling conditions.
Q5: Why is a derivatization step often necessary for this compound analysis?
A5: As an aldehyde, this compound can be reactive and thermally labile, which can pose challenges for direct analysis, particularly with GC-MS. Derivatization converts this compound into a more stable and volatile derivative, improving its chromatographic behavior and detection sensitivity. For LC-MS/MS analysis, derivatization can enhance ionization efficiency.
Method Validation Data Summary
The following tables present representative data for a validated this compound assay using LC-MS/MS.
Table 1: Linearity
| Concentration (ng/mL) | Mean Response (Peak Area Ratio) | % Accuracy |
|---|---|---|
| 0.5 | 0.012 | 98.5 |
| 1.0 | 0.025 | 101.2 |
| 5.0 | 0.128 | 102.1 |
| 10.0 | 0.255 | 100.8 |
| 50.0 | 1.265 | 99.3 |
| 100.0 | 2.540 | 98.1 |
| Correlation Coefficient (r²) | 0.9995 | |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | N | Mean Measured Concentration (ng/mL) | % Recovery (Accuracy) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|
| 1.5 (Low QC) | 6 | 1.53 | 102.0 | 4.5 | 6.8 |
| 25.0 (Mid QC) | 6 | 24.6 | 98.4 | 3.2 | 5.1 |
| 75.0 (High QC) | 6 | 76.1 | 101.5 | 2.8 | 4.5 |
Table 3: LOD and LOQ
| Parameter | Value (ng/mL) | Method |
|---|---|---|
| Limit of Detection (LOD) | 0.15 | Signal-to-Noise Ratio > 3 |
| Limit of Quantification (LOQ) | 0.50 | Signal-to-Noise Ratio > 10, %CV < 20% |
Signaling Pathways and Experimental Workflows
Caption: Phytanic Acid Alpha-Oxidation Pathway.
Caption: this compound Assay Experimental Workflow.
Experimental Protocol
Objective: To quantify the concentration of this compound in human plasma using a validated LC-MS/MS method.
Materials:
-
Human plasma samples
-
This compound standard
-
This compound-d4 (internal standard)
-
Acetonitrile, HPLC grade
-
Hexane, HPLC grade
-
Isopropanol, HPLC grade
-
Formic acid, LC-MS grade
-
Derivatizing agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound-d4 internal standard solution (50 ng/mL).
-
Vortex for 10 seconds.
-
Add 500 µL of a hexane:isopropanol (3:2, v/v) extraction solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of the derivatizing agent solution.
-
Incubate at 60°C for 30 minutes.
-
After incubation, cool the sample to room temperature.
-
Add 100 µL of mobile phase A (see below) and vortex.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the appropriate precursor-to-product ion transitions for this compound and this compound-d4.
-
-
-
Quantification:
-
Construct a calibration curve using the peak area ratios of the this compound standard to the internal standard.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Troubleshooting Guide
Issue 1: No or low signal for this compound.
-
Possible Cause:
-
Degradation of this compound: this compound is an aldehyde and can be unstable. Ensure samples are kept on ice and processed promptly. Multiple freeze-thaw cycles should be avoided.
-
Inefficient Extraction or Derivatization: The extraction solvent may not be optimal, or the derivatization reaction may be incomplete.
-
Instrumental Issues: The LC-MS/MS system may not be properly tuned or calibrated. The ESI source could be dirty.
-
-
Solution:
-
Sample Handling: Use fresh samples whenever possible and minimize the time between thawing and extraction.
-
Method Optimization: Re-evaluate the extraction procedure and derivatization conditions (e.g., temperature, time, reagent concentration).
-
Instrument Maintenance: Perform routine maintenance and calibration of the LC-MS/MS system. Check the tuning and sensitivity.
-
Issue 2: High background or interfering peaks.
-
Possible Cause:
-
Matrix Effects: Components in the plasma matrix can co-elute with this compound and interfere with its detection.
-
Contamination: Contamination from solvents, reagents, or labware can introduce interfering peaks.
-
Suboptimal Chromatography: The LC gradient may not be sufficient to resolve this compound from other compounds.
-
-
Solution:
-
Sample Cleanup: Consider adding a solid-phase extraction (SPE) step to further clean up the sample before analysis.
-
Purity of Reagents: Use high-purity solvents and reagents.
-
Chromatography Optimization: Adjust the LC gradient, try a different column, or modify the mobile phase composition to improve separation.
-
Issue 3: Poor reproducibility (high %CV).
-
Possible Cause:
-
Inconsistent Sample Preparation: Variability in pipetting, extraction, or derivatization can lead to inconsistent results.
-
Unstable Internal Standard: The internal standard may not be behaving similarly to the analyte.
-
Instrumental Instability: Fluctuations in the LC pump or MS detector can cause variability.
-
-
Solution:
-
Standardize Procedures: Ensure all steps of the sample preparation are performed consistently. Use calibrated pipettes.
-
Internal Standard Selection: Verify that the chosen internal standard is appropriate and stable throughout the process.
-
System Suitability: Inject a system suitability standard at the beginning and throughout the analytical run to monitor instrument performance.
-
Issue 4: Non-linear calibration curve.
-
Possible Cause:
-
Detector Saturation: At high concentrations, the MS detector may become saturated.
-
Incorrect Concentration of Standards: Errors in the preparation of the calibration standards.
-
Inappropriate Curve Fit: The chosen regression model may not be suitable for the data.
-
-
Solution:
-
Extend the Range: If saturation is suspected, dilute the high-concentration standards or extend the calibration range.
-
Verify Standards: Prepare fresh calibration standards and re-run the curve.
-
Regression Analysis: Evaluate different regression models (e.g., linear, quadratic) and choose the one that best fits the data.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Resolution of the phytanic acid alpha-oxidation pathway: identification of this compound as product of the decarboxylation of 2-hydroxyphytanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Spectrophotometric Assay of Pristanal
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the spectrophotometric assay of Pristanal. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the spectrophotometric assay for this compound?
The spectrophotometric assay for this compound typically relies on the enzymatic conversion of this compound to pristanic acid by an aldehyde dehydrogenase (ALDH), a reaction that is dependent on the coenzyme NAD+.[1][2] The rate of this reaction can be monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
Q2: Which enzyme is responsible for the oxidation of this compound?
This compound is oxidized to pristanic acid by a NAD+-dependent aldehyde dehydrogenase.[1][2][3] While several ALDH isoenzymes exist, the specific enzyme responsible for this compound oxidation in peroxisomes is a splice variant of FALDH (FALDH-V).[3]
Q3: What are the common interferences in this assay?
Interferences can arise from compounds that absorb light at 340 nm, substances that inhibit or activate the aldehyde dehydrogenase, or other enzymes in the sample that can also reduce NAD+.[4] Specific inhibitors of ALDH enzymes, such as disulfiram and diethylaminobenzaldehyde (DEAB), can significantly interfere with the assay.[5][6]
Q4: Can this assay be used to measure this compound in complex biological samples?
Measuring this compound in complex samples like cell lysates or tissue homogenates can be challenging due to the presence of other enzymes and substances that may interfere with the assay.[4] For such samples, more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often preferred for accurate quantification.[7][8][9][10]
Q5: How can I be sure that the measured activity is specific to this compound dehydrogenase?
To ensure specificity, it is recommended to run parallel control experiments. These may include assays without the substrate (this compound), assays with known inhibitors of ALDH, and, if possible, using a purified or partially purified enzyme preparation.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the spectrophotometric assay of this compound.
| Problem | Possible Cause | Recommended Solution |
| No or low signal (no increase in absorbance at 340 nm) | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh batch of enzyme. |
| Incorrect buffer pH or composition | Optimize the buffer pH and ionic strength for the specific aldehyde dehydrogenase being used. | |
| Substrate (this compound) degradation | Prepare fresh this compound solutions. This compound is an aldehyde and can be prone to oxidation. | |
| Presence of an inhibitor in the sample | See the table of potential inhibitors below. Consider sample purification steps.[5][6] | |
| High background signal | Contaminating enzymes in the sample reducing NAD+ | Run a control reaction without this compound to measure the background rate and subtract it from the sample reading. |
| Turbidity of the sample | Centrifuge the sample to remove any particulate matter before measurement. | |
| Interfering substances absorbing at 340 nm | Use a sample blank that contains all components except the enzyme or NAD+. | |
| Assay signal is not linear over time | Substrate depletion | Use a lower concentration of the enzyme or a higher initial concentration of this compound. |
| Enzyme instability | Perform the assay at the optimal temperature and for a shorter duration. | |
| Product inhibition | Dilute the sample or analyze the initial reaction rates. |
Potential Interferences
The following table summarizes substances that may interfere with the spectrophotometric assay of this compound by affecting the activity of aldehyde dehydrogenase.
| Interfering Substance | Type of Interference | Reported Effect | Reference |
| Diethylaminobenzaldehyde (DEAB) | Inhibitor | Can inhibit ALDH1A2 and ALDH2 activity by 65-90%.[6] | [6] |
| Disulfiram | Inhibitor | Irreversibly inactivates ALDH2 by modifying a cysteine residue in the active site.[5] | [5] |
| Sulfur Compounds (e.g., DATS from garlic) | Inhibitor | Can inhibit ALDH activity.[5] | [5] |
| Benzaldehyde | Substrate/Inhibitor | Can act as a substrate and a competitive inhibitor for some ALDH isoforms.[11] | [11] |
| Chloramphenicol | Modulator | Can inhibit or activate ALDH activity depending on the aldehyde substrate.[11] | [11] |
Experimental Protocols
Protocol: Spectrophotometric Assay of this compound Dehydrogenase Activity
This protocol is designed to measure the activity of this compound-oxidizing aldehyde dehydrogenase in a sample by monitoring the production of NADH.
1. Reagents:
-
Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.5, containing 1 mM EDTA.
-
NAD+ Solution: 20 mM NAD+ in Assay Buffer. Store in aliquots at -20°C.
-
This compound Substrate Solution: 1 mM this compound in ethanol. Note: Aldehydes can be unstable; prepare fresh.
-
Enzyme Preparation: Purified or partially purified aldehyde dehydrogenase, or a biological sample (e.g., cell lysate, tissue homogenate).
2. Assay Procedure:
-
Set up a quartz cuvette with a 1 ml reaction volume.
-
Add the following to the cuvette:
-
850 µL of Assay Buffer
-
50 µL of 20 mM NAD+ Solution (final concentration: 1 mM)
-
50 µL of Enzyme Preparation
-
-
Mix gently by pipetting and incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background reaction.
-
Initiate the reaction by adding 50 µL of 1 mM this compound Substrate Solution (final concentration: 50 µM).
-
Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer. Record the absorbance at regular intervals (e.g., every 30 seconds).
3. Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.
-
Use the Beer-Lambert law (A = εcl) to calculate the enzyme activity. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Activity (µmol/min/mL) = (ΔA340/min * Reaction Volume (mL)) / (ε * Light Path (cm) * Enzyme Volume (mL))
-
Visualizations
Caption: Phytanic Acid Alpha-Oxidation Pathway.
Caption: Troubleshooting Workflow for this compound Assay.
Caption: Spectrophotometric Assay Workflow.
References
- 1. Phytanic acid and alpha-oxidation | PPTX [slideshare.net]
- 2. Resolution of the phytanic acid alpha-oxidation pathway: identification of this compound as product of the decarboxylation of 2-hydroxyphytanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. newprairiepress.org [newprairiepress.org]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of pristanic acid beta-oxidation intermediates in plasma from healthy controls and patients affected with peroxisomal disorders by stable isotope dilution gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.red [2024.sci-hub.red]
Technical Support Center: Enhancing the Resolution of Pristanal Isomers in Chromatography
Welcome to the Technical Support Center for the chromatographic resolution of Pristanal isomers. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the separation of these critical compounds.
Frequently Asked questions (FAQs)
Q1: Why is achieving baseline resolution of this compound isomers so challenging?
This compound possesses multiple chiral centers, leading to the existence of several stereoisomers (enantiomers and diastereomers). These isomers have very similar physicochemical properties, such as boiling point and polarity, making their separation by standard chromatographic techniques difficult. Effective resolution requires specialized chiral stationary phases or derivatization to accentuate the subtle structural differences between the isomers.
Q2: I am seeing broad peaks and poor resolution. What should I check first?
Before making significant changes to your method, it's crucial to perform a system health check. For Gas Chromatography (GC), ensure there are no leaks at the injector septum, column fittings, and gas lines. For High-Performance Liquid Chromatography (HPLC), confirm that your mobile phase is freshly prepared, degassed, and that the system is free of leaks. After verifying system integrity, the most impactful change to improve resolution is often selecting a more appropriate stationary phase (column).
Q3: Is derivatization necessary for the analysis of this compound isomers?
While not always mandatory, derivatization is highly recommended for enhancing the chromatographic properties and resolution of this compound isomers. For GC analysis, derivatizing the aldehyde functional group can improve volatility and thermal stability. For both GC and HPLC, using a chiral derivatizing agent can convert enantiomers into diastereomers, which are often easier to separate on a standard achiral column.[1][2][3][4][5]
Q4: Can I use the same chiral column for both GC and HPLC analysis of this compound isomers?
No, GC and HPLC columns are fundamentally different and not interchangeable. GC columns are typically long, narrow capillaries with a thin film of stationary phase on the inner wall, designed for volatile compounds in the gas phase. HPLC columns are shorter, wider, and packed with small particles of stationary phase, designed for separations in a liquid mobile phase under high pressure. You will need to select a chiral column specifically designed for either GC or HPLC.
Q5: My peaks are splitting. Does this mean I have poor resolution?
Not necessarily. Peak splitting can sometimes be mistaken for poor resolution of two closely eluting isomers. True peak splitting often affects all peaks in the chromatogram and can be caused by issues like a partially blocked column frit, a void in the column packing, or an injection solvent that is too strong. If only the peaks corresponding to this compound isomers are split, it is more likely to be an issue of co-elution, which can be addressed by optimizing the chromatographic conditions.
Troubleshooting Guides
Issue 1: Poor or No Resolution of this compound Isomers
If you are observing co-eluting or poorly resolved peaks for this compound isomers, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor isomer resolution.
Detailed Steps:
-
Evaluate Stationary Phase Selection: The choice of the chiral stationary phase (CSP) is the most critical factor.
-
For GC: Cyclodextrin-based CSPs are highly effective for chiral separations. Consider columns with different derivatized cyclodextrins (e.g., permethylated β-cyclodextrin) to find the best selectivity for this compound isomers.
-
For HPLC: Polysaccharide-based (e.g., cellulose or amylose derivatives) or Pirkle-type CSPs are good starting points. For derivatized this compound, a C30 stationary phase may provide the necessary selectivity for long-chain branched molecules.[6][7]
-
-
Optimize Mobile Phase / Carrier Gas Flow Rate:
-
For GC: The linear velocity of the carrier gas (e.g., Helium or Hydrogen) affects efficiency and resolution. A lower flow rate generally increases the interaction time with the stationary phase and can improve resolution, but may also lead to broader peaks.
-
For HPLC: Systematically vary the mobile phase composition. In normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol). In reversed-phase, optimize the ratio of aqueous buffer to organic modifier (e.g., acetonitrile or methanol). Chiral separations often benefit from lower flow rates than achiral separations.
-
-
Adjust Temperature:
-
For GC: The oven temperature program is a powerful tool. A lower initial temperature and a slower ramp rate can significantly enhance the resolution of early-eluting isomers.
-
For HPLC: Temperature can have a profound effect on chiral recognition. Both increasing and decreasing the column temperature can improve resolution, so it is a valuable parameter to screen. Low-temperature HPLC can be particularly effective for the separation of diastereomeric derivatives of long-chain branched molecules.[6][7]
-
-
Consider Derivatization: If resolution is still not achieved, derivatization can be a powerful strategy.
-
GC: Derivatize this compound with a reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to form oxime derivatives, which can improve chromatographic behavior and detectability.[3]
-
HPLC: Use a chiral derivatizing agent to convert the this compound enantiomers into diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18 or C30).
-
Issue 2: Peak Tailing of this compound Isomer Peaks
Peak tailing can compromise resolution and quantification. Use the following decision tree to diagnose and resolve this issue.
Caption: Decision tree for troubleshooting peak tailing.
Detailed Steps:
-
Assess All Peaks: Determine if the tailing affects all peaks or is specific to the this compound isomers. If all peaks are tailing, it likely indicates a system-wide problem such as extra-column volume or a contaminated guard column.
-
Check for Active Sites (GC): The aldehyde group of this compound can interact with active sites in the GC inlet liner or the column itself, leading to peak tailing. Use a deactivated inlet liner and a high-quality, well-conditioned chiral column.
-
Optimize Mobile Phase Additives (HPLC): For HPLC, the addition of small amounts of an acidic or basic modifier to the mobile phase can significantly improve the peak shape of ionizable compounds. While this compound is not ionizable, additives can sometimes improve peak shape by modifying the stationary phase surface.
-
Consider Derivatization: As mentioned previously, derivatizing the aldehyde functional group can block its interaction with active sites and improve peak shape.
Data Presentation
Table 1: GC and HPLC Column Selection Guide for this compound Isomer Analysis
| Technique | Stationary Phase Type | Common Commercial Examples | Recommended for |
| GC | Derivatized Cyclodextrin | CHIRALDEX®, Rt-βDEXsm | Direct enantioselective separation of volatile isomers. |
| HPLC | Polysaccharide-based | Chiralcel® OD-H, Chiralpak® AD | Direct enantioselective separation. |
| HPLC | Pirkle-type | Whelk-O® 1, (R,R)-ULMO | Direct enantioselective separation. |
| HPLC | C30 (Triacontyl) | YMC Carotenoid, Develosil C30-UG | Separation of diastereomeric derivatives of long-chain branched molecules.[6][7] |
Table 2: Typical Starting Conditions for Method Development
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film | 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase/Carrier Gas | Helium at 1.0 mL/min | Normal Phase: Hexane/Isopropanol (90:10) Reversed Phase: Acetonitrile/Water (80:20) |
| Temperature | Oven: 50°C (2 min), ramp to 250°C at 5°C/min | Column: 25°C (screen 10°C to 40°C) |
| Injection Volume | 1 µL (split or splitless) | 10 µL |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV-Vis or Mass Spectrometer (MS) |
Experimental Protocols
Protocol 1: Chiral GC-MS Analysis of this compound Isomers
This protocol provides a starting point for the direct enantioselective analysis of this compound isomers.
Caption: Experimental workflow for chiral GC-MS analysis of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a high-purity solvent such as hexane.
-
Instrumentation: Utilize a gas chromatograph equipped with a mass spectrometer (GC-MS) and a chiral capillary column (e.g., a 30 m x 0.25 mm ID column with a 0.25 µm film of a derivatized β-cyclodextrin).
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless, 1 µL injection volume
-
Oven Temperature Program: Start at 60°C for 1 minute, then ramp to 180°C at a rate of 2°C per minute.
-
Carrier Gas: Helium with a constant flow rate of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 350.
-
-
Data Analysis: Integrate the peaks corresponding to the different this compound isomers and calculate their relative percentages.
Protocol 2: HPLC Analysis of this compound Isomers via Diastereomeric Derivatization
This protocol is based on the principle of converting enantiomers into diastereomers for separation on a standard achiral column.
References
- 1. researchgate.net [researchgate.net]
- 2. aocs.org [aocs.org]
- 3. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. youtube.com [youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent [agris.fao.org]
Validation & Comparative
Pristanal Levels in Healthy Versus Refsum Disease Patients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pristanal levels and related metabolites in healthy individuals versus patients with Refsum disease. This information is critical for understanding the pathophysiology of this rare genetic disorder and for the development of diagnostic and therapeutic strategies.
Introduction to Refsum Disease and this compound Metabolism
Refsum disease is an autosomal recessive disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid obtained from the diet.[1][2][3] The underlying cause is a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH), which is essential for the alpha-oxidation of phytanic acid.[2][4] This metabolic pathway is necessary because the methyl group on the beta-carbon of phytanic acid prevents its degradation through the more common beta-oxidation pathway.[5]
Alpha-oxidation involves the removal of a single carbon atom from the carboxyl end of phytanic acid.[5] A key intermediate in this process is this compound, which is subsequently oxidized to pristanic acid.[5][6] Pristanic acid can then enter the beta-oxidation pathway for further catabolism.[6] In Refsum disease, the enzymatic block occurs before the formation of this compound, leading to a massive accumulation of phytanic acid in plasma and tissues.[1][7]
Comparative Analysis of Metabolite Levels
Due to its role as a transient intermediate in a functional metabolic pathway, this compound is not expected to be present at high concentrations in healthy individuals. In patients with Refsum disease, the metabolic block upstream of this compound formation means its levels are expected to be even lower, likely below the limit of detection of standard analytical methods. The primary biochemical indicator of Refsum disease is a significant elevation in phytanic acid levels.
| Metabolite | Healthy Individuals (Plasma) | Refsum Disease Patients (Plasma) | Rationale for Difference |
| Phytanic Acid | < 0.2 mg/dL[7] | 10 - 50 mg/dL (or higher)[7] | Deficiency of phytanoyl-CoA hydroxylase prevents the breakdown of phytanic acid, leading to its accumulation.[1][2] |
| This compound | Below limit of detection | Below limit of detection | This compound is a short-lived intermediate. In healthy individuals, it is rapidly converted to pristanic acid. In Refsum disease, its precursor is not efficiently formed. |
| Pristanic Acid | Normal physiological levels | Low to normal levels[1] | As the metabolic pathway to produce pristanic acid is blocked, its levels are not elevated and may be reduced. |
Experimental Protocols
The gold standard for the quantitative analysis of phytanic acid and other fatty acids in biological samples is gas chromatography-mass spectrometry (GC-MS).[8] While direct measurement of this compound is not a routine diagnostic procedure due to its low abundance, a similar methodology would be employed.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
This protocol is a representative method for the analysis of fatty acids, including phytanic acid, in human plasma.
1. Sample Preparation (Lipid Extraction and Derivatization)
-
Lipid Extraction:
-
To a 100 µL plasma sample, add an internal standard (e.g., deuterated phytanic acid).
-
Extract lipids using a solvent system such as chloroform:methanol (2:1, v/v).
-
Vortex the mixture and centrifuge to separate the layers.
-
Collect the lower organic layer containing the lipids.
-
-
Saponification and Methylation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add a solution of methanolic sodium hydroxide to hydrolyze the fatty acids from their esterified forms.
-
Heat the sample to ensure complete saponification.
-
Add a methylating agent, such as boron trifluoride in methanol, and heat to convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs).
-
Extract the FAMEs with a non-polar solvent like hexane.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for FAME analysis (e.g., a polar column like a HP-88).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs based on their boiling points and polarity.
-
Injection: A small volume of the FAME extract is injected into the GC.
-
Mass Spectrometry:
-
The mass spectrometer is operated in electron ionization (EI) mode.
-
Data is acquired in selected ion monitoring (SIM) mode for targeted quantification of specific fatty acids.
-
3. Data Analysis
-
Identify the FAMEs based on their retention times and mass spectra compared to known standards.
-
Quantify the concentration of each fatty acid by comparing its peak area to that of the internal standard.
Visualizing the Metabolic and Experimental Pathways
Phytanic Acid Alpha-Oxidation Pathway
Caption: The alpha-oxidation pathway of phytanic acid.
Experimental Workflow for Fatty Acid Analysis
Caption: A typical workflow for GC-MS analysis of fatty acids.
References
- 1. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Refsum Disease: Symptoms, Causes, Diagnosis, and Treatment [healthline.com]
- 3. Refsum Disease – National Stem Cell Foundation [nationalstemcellfoundation.org]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 8. Measurement of very long-chain fatty acids, phytanic and pristanic acid in plasma and cultured fibroblasts by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Pristanal vs. Phytanic Acid: A Comparative Guide for Diagnostic Markers in Peroxisomal Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pristane, specifically its metabolic intermediate pristanal, and phytanic acid as diagnostic markers for peroxisomal disorders. The accumulation of these metabolites in plasma and tissues is a key indicator of impaired peroxisomal function, characteristic of a range of inherited metabolic diseases. This document summarizes quantitative data, details experimental protocols for biomarker measurement, and visualizes the relevant metabolic pathways to aid in the understanding and application of these diagnostic tools.
Introduction to this compound and Phytanic Acid in Metabolism
Phytanic acid is a branched-chain fatty acid obtained from dietary sources such as dairy products, ruminant meat, and certain fish.[1] Due to a methyl group on its β-carbon, it cannot be metabolized through the usual β-oxidation pathway.[1] Instead, it undergoes α-oxidation within the peroxisomes.[1][2] This process involves the sequential conversion of phytanic acid to phytanoyl-CoA, 2-hydroxyphytanoyl-CoA, and then to This compound and formyl-CoA.[3][4] this compound is rapidly oxidized to pristanic acid, which can then enter the β-oxidation pathway.[3][4]
Deficiencies in the enzymes responsible for α-oxidation lead to the accumulation of phytanic acid and/or its metabolites, resulting in several genetic disorders, most notably Adult Refsum Disease.[1][4] Elevated levels of these compounds are also seen in peroxisome biogenesis disorders like Zellweger syndrome.[4][5] While phytanic acid is a well-established primary diagnostic marker, this compound's role is more as a transient intermediate. Its direct measurement is less common in routine diagnostics; instead, the downstream product, pristanic acid, is often quantified alongside phytanic acid.[6]
Quantitative Data: Plasma Concentrations
The following table summarizes the typical plasma concentrations of phytanic acid and pristanic acid in healthy individuals and patients with various peroxisomal disorders. Direct quantitative data for this compound is not routinely reported in clinical diagnostics due to its transient nature. The ratio of pristanic acid to phytanic acid is a crucial diagnostic parameter.[6][7]
| Biomarker | Condition | Plasma Concentration (µmol/L) | Pristanic Acid / Phytanic Acid Ratio | Reference |
| Phytanic Acid | Healthy Individuals | < 10 | Normal | [1] |
| Adult Refsum Disease | > 200 (often much higher) | Normal | [1][8] | |
| Zellweger Syndrome | Elevated | Normal | [9] | |
| Rhizomelic Chondrodysplasia Punctata | Elevated | Low | [2][9] | |
| Pristanic Acid | Healthy Individuals | Variable, generally low | Normal | [9] |
| Zellweger Syndrome | Elevated | Normal | [9] | |
| Bifunctional Protein Deficiency | Elevated | Markedly Increased | [4][7] |
Signaling and Metabolic Pathways
The accumulation of phytanic and pristanic acids can lead to cellular toxicity through various mechanisms, including mitochondrial dysfunction and deregulation of calcium signaling.[3][5] Both fatty acids have been shown to activate the G-protein-coupled receptor GPR40, which may contribute to their toxic effects.[5]
Phytanic Acid Alpha-Oxidation Pathway
The following diagram illustrates the key steps in the peroxisomal α-oxidation of phytanic acid, highlighting the position of this compound as an intermediate.
Caption: Peroxisomal α-oxidation of phytanic acid.
Experimental Protocols
Accurate quantification of phytanic and pristanic acids is essential for the diagnosis and management of peroxisomal disorders. The most common analytical method is gas chromatography-mass spectrometry (GC-MS).
General Workflow for GC-MS Analysis of Phytanic and Pristanic Acids in Plasma
The following diagram outlines a typical workflow for the analysis of these biomarkers.
References
- 1. benchchem.com [benchchem.com]
- 2. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 3. Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amsterdam UMC Locatie AMC - Phytanic and pristanic acids [amc.nl]
- 7. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The significance of plasma phytanic acid levels in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnosis of peroxisomal disorders by analysis of phytanic and pristanic acids in stored blood spots collected at neonatal screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Pristane Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals requiring accurate quantification of the isoprenoid alkane Pristane, selecting the appropriate analytical methodology is critical. This guide provides an objective comparison of the two primary analytical techniques for Pristane quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This comparison is supported by established principles of analytical chemistry and data from the analysis of similar hydrocarbon compounds.
Executive Summary
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely established and sensitive method for the quantification of Pristane. Its high resolving power and mass-selective detection provide excellent specificity and low detection limits, making it the gold standard for this application. High-Performance Liquid Chromatography (HPLC) presents a potential alternative, offering faster analysis times in some cases. However, dedicated HPLC methods for Pristane are less common, and it may lack the sensitivity of GC-MS for trace-level quantification. The choice of method will ultimately depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.
Data Presentation: Performance Characteristics
The following table summarizes the expected performance characteristics of GC-MS and HPLC for the quantification of Pristane, based on data from the analysis of related hydrocarbons. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection and quantification. | Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by detection (e.g., UV-Vis). |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range. | Generally in the low µg/mL to high ng/mL range, depending on the detector. |
| Limit of Quantification (LOQ) | Typically in the ng/mL range. | Generally in the µg/mL range. |
| Linearity | Excellent, with a wide dynamic range. | Good, but may have a more limited linear range compared to GC-MS. |
| Accuracy & Precision | High accuracy and precision (RSD <15%). | Good accuracy and precision, though may be more susceptible to matrix interferences. |
| Analysis Time | Longer run times due to the time required for temperature programming of the GC oven. | Potentially shorter analysis times. |
| Sample Volatility | Requires the analyte to be volatile or amenable to derivatization to increase volatility. | Does not require the analyte to be volatile. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the quantification of Pristane using GC-MS and a theoretical HPLC method.
Pristane Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for the analysis of hydrocarbons in biological matrices.
1. Sample Preparation (Liquid-Liquid Extraction from Serum/Plasma)
-
To 1 mL of serum or plasma, add an internal standard (e.g., a deuterated form of a similar alkane).
-
Add 2 mL of a non-polar organic solvent such as hexane or a mixture of hexane and isopropanol.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of Pristane into the organic phase.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of hexane (e.g., 100 µL) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/minute to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for Pristane (e.g., m/z 57, 71, 85) and the internal standard.
3. Data Analysis
-
Generate a calibration curve by analyzing a series of Pristane standards of known concentrations.
-
Quantify Pristane in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Theoretical Pristane Quantification by High-Performance Liquid Chromatography (HPLC)
As Pristane lacks a strong chromophore for UV detection, this theoretical protocol would likely require derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). For this example, a UV-Vis detector is considered, which is a common HPLC detector.
1. Sample Preparation (Solid-Phase Extraction from Serum/Plasma)
-
Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load 1 mL of serum or plasma onto the SPE cartridge.
-
Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove interfering polar compounds.
-
Elute Pristane from the cartridge with a non-polar solvent such as hexane or dichloromethane.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: As Pristane has minimal UV absorbance, detection would be challenging. A low wavelength (e.g., 210 nm) might be used, but specificity would be very low. A more suitable detector would be a CAD or ELSD.
3. Data Analysis
-
Similar to GC-MS, a calibration curve would be generated from Pristane standards.
-
Quantification would be based on the peak area of Pristane in the sample chromatogram compared to the calibration curve.
Mandatory Visualization
Caption: Experimental workflows for Pristane quantification by GC-MS and HPLC.
Conclusion
For the robust and sensitive quantification of Pristane, GC-MS is the recommended method due to its superior sensitivity, specificity, and established use for hydrocarbon analysis. While HPLC can offer faster analysis times, the lack of a strong chromophore in Pristane presents a significant detection challenge for standard UV-Vis detectors, making the method less specific and sensitive unless coupled with more universal detectors. The choice between these methods should be guided by the specific analytical needs, including the required limits of detection and the complexity of the sample matrix.
A Comparative Analysis of Pristanal Metabolism Across Diverse Species
For Immediate Release
A Comprehensive Guide to Understanding Pristanal Metabolism in Drug Development and Toxicological Research
This publication provides a detailed comparative analysis of this compound metabolism across various species, offering crucial insights for researchers, scientists, and drug development professionals. Understanding the species-specific differences in the metabolic fate of this compound, a branched-chain aldehyde, is paramount for the accurate extrapolation of preclinical data to human clinical trials and for assessing toxicological risk.
Executive Summary
This compound is a key intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources. The metabolism of this compound is a critical detoxification process, primarily occurring in the peroxisomes. This guide synthesizes the current understanding of the this compound metabolic pathway, highlighting the enzymatic machinery involved and drawing comparisons between mammalian, avian, reptilian, and aquatic species. While significant research has focused on mammalian models, this guide also incorporates available data and logical inferences on non-mammalian vertebrates to provide a broader comparative perspective. A notable gap in the current literature is the lack of direct quantitative comparative data on the rates of this compound metabolism across different species.
The this compound Metabolic Pathway: An Overview
The primary pathway for this compound metabolism is its oxidation to pristanic acid, which can then enter the beta-oxidation pathway for further degradation. This conversion is catalyzed by the enzyme aldehyde dehydrogenase (ALDH). The overall process is a crucial part of the alpha-oxidation of phytanic acid, which is essential for the breakdown of this branched-chain fatty acid that cannot be metabolized by beta-oxidation directly due to the presence of a methyl group on the beta-carbon.[1][2][3]
The metabolic pathway of this compound is initiated from its precursor, phytanic acid. The breakdown of phytanic acid occurs in the peroxisomes and involves a series of enzymatic reactions:
-
Activation of Phytanic Acid: Phytanic acid is first converted to phytanoyl-CoA.
-
Hydroxylation: Phytanoyl-CoA is then hydroxylated to 2-hydroxyphytanoyl-CoA by the enzyme phytanoyl-CoA hydroxylase (PHYH).[3]
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved to form this compound and formyl-CoA.[3]
-
Oxidation: this compound is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.[1][2]
-
Further Metabolism: Pristanic acid can then be further metabolized through beta-oxidation.[1][2]
A deficiency in the enzymes of this pathway, particularly PHYH, leads to the accumulation of phytanic acid, resulting in a rare inherited neurological disorder known as Refsum disease in humans.[1]
Comparative Metabolism of this compound
While the fundamental pathway of this compound metabolism is conserved across many species, the rate and efficiency of this process can vary significantly. These differences are often attributed to variations in enzyme expression levels, enzyme kinetics, and the overall metabolic capacity of the organism.
Mammalian Species (Humans and Rodents)
In mammals, the alpha-oxidation of phytanic acid, and consequently the metabolism of this compound, is well-documented and occurs primarily in the peroxisomes of the liver and kidneys.[1][4]
-
Humans: The pathway is crucial for the detoxification of dietary phytanic acid. Genetic defects in this pathway lead to Refsum disease, highlighting its importance.[1]
-
Rodents (Rats and Mice): Rodents are commonly used as models to study human diseases related to phytanic acid metabolism. Studies in mice have been instrumental in identifying pristanic acid as the product of phytanic acid oxidation.[5] While the fundamental pathway is similar to humans, there can be differences in the expression levels of metabolic enzymes, which may influence the overall rate of this compound metabolism.
Avian Species
Information on the specific metabolism of this compound in avian species is limited. However, general principles of xenobiotic and lipid metabolism in birds suggest some potential differences compared to mammals. Birds have a high metabolic rate and unique aspects to their lipid metabolism.[6] Differences in the expression and activity of cytochrome P450 enzymes and conjugating enzymes have been observed between birds and rats, which could potentially influence the overall metabolic fate of xenobiotic aldehydes like this compound.[6]
Reptilian Species
Data on this compound metabolism in reptiles is scarce. Reptiles generally have a lower metabolic rate compared to mammals and birds, which could suggest a slower rate of this compound metabolism.[7] Their lipid metabolism also shows distinct features, with lipids being a primary energy store, particularly for reproduction.[8] The enzymatic machinery for fatty acid metabolism is present, but its specific activity towards this compound has not been extensively studied.
Aquatic Species (Fish)
Fish possess active hepatic mixed-function oxidase systems for metabolizing xenobiotics, similar to mammals.[9][10] However, there are also notable differences in the absorption, distribution, metabolism, and excretion of foreign compounds.[9] The biotransformation of xenobiotics in fish is influenced by factors such as water temperature and can be induced by exposure to pollutants.[11][12] While the fundamental enzymatic reactions for aldehyde oxidation are likely present, the overall efficiency of this compound metabolism in fish compared to mammals is not well-characterized.
Quantitative Data on this compound Metabolism
A significant challenge in the comparative analysis of this compound metabolism is the lack of directly comparable quantitative data across different species. The following table summarizes the key aspects of this compound metabolism, acknowledging the areas where quantitative data is limited.
| Parameter | Mammals (Humans, Rodents) | Avian Species | Reptilian Species | Aquatic Species (Fish) |
| Primary Metabolic Pathway | Peroxisomal alpha-oxidation of phytanic acid, followed by oxidation of this compound to pristanic acid.[1][2][3] | Inferred to be similar to mammals, but not well-documented. | Inferred to be similar to other vertebrates, but not well-documented. | Inferred to be similar to other vertebrates, but not well-documented. |
| Key Enzyme | Aldehyde Dehydrogenase (ALDH).[1][2] | Presumed to be ALDH, but specific isozymes not identified. | Presumed to be ALDH, but specific isozymes not identified. | Presumed to be ALDH, but specific isozymes not identified. |
| Subcellular Location | Peroxisomes.[1][4] | Likely peroxisomes. | Likely peroxisomes. | Likely peroxisomes. |
| Metabolic Rate | Data not available for direct comparison. | Data not available for direct comparison. | Data not available for direct comparison. | Data not available for direct comparison. |
| Metabolite Profile | Primary metabolite is pristanic acid.[5] | Not documented. | Not documented. | Not documented. |
Experimental Protocols
Studying this compound metabolism typically involves a combination of in vitro and in vivo approaches. Below are detailed methodologies for key experiments.
In Vitro Metabolism Studies Using Liver Subcellular Fractions
Objective: To determine the rate of this compound metabolism and identify the metabolites formed in a controlled environment.
Methodology:
-
Preparation of Subcellular Fractions:
-
Obtain fresh liver tissue from the species of interest.
-
Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with sucrose).
-
Perform differential centrifugation to isolate microsomes and peroxisomes.
-
-
Incubation:
-
Incubate the subcellular fractions (e.g., peroxisomal fraction) with this compound at a physiological temperature (e.g., 37°C for mammals).
-
The incubation mixture should contain necessary cofactors such as NAD+.
-
-
Sample Extraction:
-
Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Extract the metabolites using a suitable organic solvent (e.g., hexane or ethyl acetate).
-
-
Metabolite Analysis:
In Vivo Metabolism Studies
Objective: To understand the overall disposition, metabolism, and excretion of this compound in a living organism.
Methodology:
-
Animal Dosing:
-
Administer a known dose of this compound (often radiolabeled for easier tracking) to the test animal via a relevant route (e.g., oral gavage or intraperitoneal injection).
-
-
Sample Collection:
-
Collect biological samples such as blood, urine, and feces at various time points.
-
At the end of the study, collect tissues of interest (e.g., liver, kidney, fat).
-
-
Sample Processing and Analysis:
-
Process the collected samples to extract this compound and its metabolites.
-
Analyze the extracts using analytical techniques like GC-MS or LC-MS to determine the concentration of the parent compound and its metabolites over time.
-
Quantify radioactivity in different samples if a radiolabeled compound was used.
-
Visualizing Metabolic and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the this compound metabolic pathway and a typical experimental workflow.
Caption: The metabolic pathway of phytanic acid to pristanic acid, highlighting the role of this compound.
Caption: A generalized experimental workflow for studying this compound metabolism in vitro and in vivo.
Conclusion
The metabolism of this compound, a key step in the alpha-oxidation of phytanic acid, is a vital detoxification pathway. While the fundamental enzymatic process is understood in mammals, there is a clear need for more comparative research, especially quantitative studies, to elucidate the differences in this compound metabolism across a wider range of species. Such data will be invaluable for improving the predictive power of animal models in drug development and for a more accurate assessment of the ecological risks of environmental contaminants. This guide provides a foundational understanding for researchers and encourages further investigation into this important metabolic pathway.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of xenobiotic metabolism in phase I oxidation and phase II conjugation between rats and bird species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The physiology of lipid storage and use in reptiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative aspects of the disposition and metabolism of xenobiotics in fish and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relationship between biotransformation and the toxicity and fate of xenobiotic chemicals in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Xenobiotic metabolizing enzymes in fish: diversity, regulation and biomarkers for pollutant exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of very long-chain fatty acids, phytanic and pristanic acid in plasma and cultured fibroblasts by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
Pristanal's Role in Cellular Processes: A Comparative Guide to Fatty Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pristinal, a branched-chain fatty aldehyde, with other biologically relevant fatty aldehydes. While direct comparative data on the cellular effects of pristinal is limited, this document synthesizes the available experimental evidence for pristinal's metabolic precursor and product, alongside data for well-characterized straight-chain and unsaturated fatty aldehydes, to offer a valuable resource for researchers in lipid biology and drug development.
Introduction to Fatty Aldehydes
Fatty aldehydes are a class of lipid molecules that act as intermediates in various metabolic pathways and are increasingly recognized as potent signaling molecules. They are generated from the metabolism of fatty acids, ether lipids, and sphingolipids.[1] Their biological activities are diverse, ranging from the regulation of signaling cascades to the induction of cellular stress and apoptosis, depending on their structure (e.g., chain length, saturation, and branching) and concentration.
Pristanal , a branched-chain fatty aldehyde, is uniquely generated in peroxisomes during the α-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources.[2][3][4] In contrast, hexadecanal (a saturated C16 straight-chain aldehyde) and trans-2-hexadecenal (an unsaturated C16 aldehyde) are produced from the metabolism of plasmalogens and sphingolipids, respectively.[5] This guide will compare the known and inferred biological roles of pristinal with these other key fatty aldehydes.
Comparative Biological Effects of Fatty Aldehydes
The biological impact of fatty aldehydes is multifaceted, influencing cell viability, signaling pathways, and oxidative stress. The following table summarizes key comparative data. It is important to note that much of the data for pristinal's bioactivity is inferred from studies on its metabolic product, pristanic acid.
| Fatty Aldehyde | Structure | Key Biological Effects | Cell Type(s) | Concentration | Reference(s) |
| This compound | Branched-chain, saturated | Effects are largely inferred from its metabolite, pristanic acid. | - | - | [2][3] |
| Pristanic Acid | Branched-chain, saturated | Induces oxidative stress (lipid, protein, and DNA damage); Activates PPARα. | Rat Cerebellum, Various cell lines | 1-500 µM | [6][7][8] |
| Hexadecanal | Straight-chain, saturated | Induces apoptosis; Activates p38 MAPK signaling. | Fibroblasts, Keratinocytes, Lung endothelial cells | 10 µM | [5] |
| trans-2-Hexadecenal | Straight-chain, monounsaturated | Induces apoptosis; Activates JNK signaling pathway. | HEK293T, NIH3T3, HeLa | ≥ 25 µM | [5] |
| 4-Hydroxynonenal (4-HNE) | Oxidized, unsaturated | Induces oxidative stress and cytotoxicity; involved in various diseases. | Various cell lines | - | [9] |
Signaling Pathways and Metabolic Origins
The distinct origins and metabolic fates of fatty aldehydes contribute to their differential effects on cellular signaling.
Phytanic Acid α-Oxidation and this compound Formation
This compound is an intermediate in the peroxisomal α-oxidation of phytanic acid. This pathway is essential for the metabolism of this branched-chain fatty acid. The oxidation of pristinal to pristanic acid is a key step, and pristanic acid is known to be a ligand for the nuclear receptor PPARα, a major regulator of lipid metabolism.[6][7][10]
Metabolic pathway of phytanic acid to pristanic acid.
Differential MAPK Activation by Straight-Chain Fatty Aldehydes
Hexadecanal and trans-2-hexadecenal, despite both being C16 aldehydes, exhibit distinct signaling activities, particularly in their activation of the Mitogen-Activated Protein Kinase (MAPK) pathways. Hexadecanal has been shown to activate the p38 MAPK pathway, while trans-2-hexadecenal specifically activates the JNK pathway.[5]
Differential MAPK pathway activation.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of fatty aldehyde effects.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate overnight.
-
Treatment: Treat cells with various concentrations of the fatty aldehyde of interest for the desired time period (e.g., 24 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFDA/DCFH-DA assay is used to measure total cellular ROS levels.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with fatty aldehydes as described for the MTT assay.
-
DCFH-DA Staining: Remove the treatment medium, wash cells once with serum-free medium, and then add the DCFH-DA working solution (e.g., 10 µM in serum-free medium).
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Normalization: After reading, lyse the cells and measure the protein concentration to normalize the fluorescence intensity.
Analysis of MAPK Activation by Western Blot
Western blotting can be used to detect the phosphorylation and thus activation of MAPK pathway proteins like p38 and JNK.
Western blot workflow for MAPK activation.
Protocol:
-
Sample Preparation: Following cell treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-p38 or phospho-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total p38/JNK and a loading control (e.g., GAPDH or β-actin) for normalization.
Conclusion and Future Directions
While pristinal's direct biological effects remain an area for further investigation, its metabolic context provides important clues to its potential role in cellular processes. The conversion of pristinal to pristanic acid, a known PPARα agonist, suggests an indirect role for pristinal in the regulation of lipid metabolism and inflammatory responses. In contrast, straight-chain fatty aldehydes like hexadecanal and trans-2-hexadecenal have more clearly defined roles in directly modulating distinct MAPK signaling pathways.
Future research should focus on direct comparative studies of pristinal with other fatty aldehydes to elucidate its specific cellular targets and signaling pathways. Such studies will be crucial for a complete understanding of the diverse biological roles of this class of lipid molecules and for exploring their potential as therapeutic targets in various diseases.
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound dehydrogenase activity in peroxisomes: conclusive evidence that the complete phytanic acid alpha-oxidation pathway is localized in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolution of the phytanic acid alpha-oxidation pathway: identification of this compound as product of the decarboxylation of 2-hydroxyphytanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pristanic acid and phytanic acid: naturally occurring ligands for the nuclear receptor peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipotype.com [lipotype.com]
- 10. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Peroxisomal Metabolism: Validating Pristanal's Pathway as a Therapeutic Avenue
For Immediate Release
In the intricate world of cellular metabolism, the breakdown of the branched-chain fatty acid, phytanic acid, presents a critical pathway with significant implications for human health. The accumulation of phytanic acid is a hallmark of several inherited peroxisomal disorders, most notably Adult Refsum Disease, leading to severe neurological and physiological symptoms. Central to this pathway is the intermediate molecule, Pristanal. While not a direct therapeutic target itself, the enzymatic step converting this compound to pristanic acid is a crucial juncture. This guide provides a comparative analysis of therapeutic strategies aimed at managing diseases of this pathway, offering researchers, scientists, and drug development professionals a comprehensive overview of current and emerging treatment modalities, supported by experimental data and detailed protocols.
The Phytanic Acid α-Oxidation Pathway: A Brief Overview
Phytanic acid, derived from dietary sources, cannot be metabolized through the standard β-oxidation pathway due to a methyl group on its β-carbon. Instead, it undergoes α-oxidation within the peroxisomes. This process involves a series of enzymatic reactions that shorten the fatty acid chain by one carbon, allowing it to then enter the β-oxidation pathway. This compound is a key intermediate in this process, formed from 2-hydroxyphytanoyl-CoA and subsequently oxidized to pristanic acid by a peroxisomal aldehyde dehydrogenase.[1][2] A defect in this pathway, most commonly in the enzyme phytanoyl-CoA hydroxylase (PHYH), leads to the toxic accumulation of phytanic acid.[3][4]
Figure 1: Phytanic Acid α-Oxidation Pathway.
Therapeutic Strategies: A Comparative Analysis
The primary goal in treating disorders of the phytanic acid oxidation pathway is to reduce the systemic levels of phytanic acid. The following table compares the established and emerging therapeutic approaches.
| Therapeutic Strategy | Mechanism of Action | Efficacy | Advantages | Disadvantages | Target Population |
| Dietary Restriction | Reduces the intake of phytanic acid from sources like dairy, ruminant meats, and certain fish.[5] | Can reduce plasma phytanic acid levels by an average of 89% over the long term.[6] In some cases, levels can be completely or partially normalized.[6][7] | Non-invasive, cornerstone of long-term management. | Requires strict, lifelong adherence; slow to reduce high levels; may not reverse all symptoms.[8] | All patients with phytanic acid storage disorders. |
| Plasmapheresis/Apheresis | Extracorporeal removal of phytanic acid from the blood plasma.[9][10] | Rapidly lowers high plasma phytanic acid levels, particularly in acute settings.[10] | Effective for acute management and in patients unresponsive to diet alone. | Invasive, requires regular hospital visits, risk of complications.[8] | Patients with acute toxic levels or those who do not respond sufficiently to dietary changes. |
| Pharmacological Upregulation of ω-Oxidation | Induces an alternative metabolic pathway (ω-oxidation) for phytanic acid degradation, catalyzed by cytochrome P450 enzymes.[11][12][13] | Preclinical evidence suggests potential for increased phytanic acid clearance.[12] | Oral administration, potential for systemic effect. | Still experimental, long-term efficacy and safety in humans are unknown. | Potentially all patients, could be an adjunct to diet. |
| Gene Therapy | Delivers a functional copy of the defective gene (e.g., PHYH) to restore enzyme activity.[14][15] | Preclinical studies in mouse models show promise in correcting the metabolic defect.[16] | Potential for a one-time curative treatment. | In early stages of research, challenges with delivery, safety, and long-term expression. | Patients with confirmed genetic mutations. |
Quantitative Data on Therapeutic Efficacy
The following tables summarize key quantitative findings from studies on dietary and apheresis treatments.
Table 1: Efficacy of Long-Term Dietary Therapy in Adult Refsum Disease
| Parameter | Result | Citation |
| Median Baseline Phytanic Acid | 1631 µmol/l (range: 370-2911 µmol/l) | [6][7] |
| Median Post-Treatment Phytanic Acid | 85 µmol/l (range: 10-1325 µmol/l) | [6][7] |
| Mean Reduction in Phytanic Acid | 89% ± 11% | [6] |
| Time to Halve Phytanic Acid Levels | 44.2 ± 15.9 months (in compliant patients) | [6][7] |
| Normalization of Phytanic Acid Levels | - 30% completely normalized (<30 µmol/l)- 50% partially normalized (30-300 µmol/l)- 15% remained >300 µmol/l | [6][7] |
Table 2: Efficacy of Plasmapheresis in Combination with Diet
| Patient Cohort | Pre-Treatment Phytanic Acid (mean) | Post-Treatment Phytanic Acid (mean) | Notes | Citation |
| Two patients on regular plasmapheresis and diet | 14.8 mg/dL (SD 9.9) and 19.0 mg/dL (SD 13.2) | 6.7 mg/dL (SD 2.8) and 8.2 mg/dL (SD 5.5) after addition of Orlistat | Orlistat was added to enhance phytanic acid reduction. | [17] |
| Five patients with acute exacerbations | Elevated (specific values varied) | Rapid reduction leading to clinical improvement | Recommended for severe or rapidly worsening conditions. | [10] |
Experimental Protocols
Accurate measurement of phytanic acid levels and the activity of key enzymes in its metabolic pathway are crucial for diagnosis, monitoring treatment efficacy, and research.
Protocol 1: Quantification of Phytanic Acid in Human Plasma by GC-MS
This protocol provides a robust method for the quantitative analysis of phytanic acid.[18]
Figure 2: Workflow for Phytanic Acid Quantification.
Methodology:
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Spike a known volume of plasma (e.g., 100 µL) with a deuterated phytanic acid internal standard.
-
Perform lipid extraction using a method such as the Folch method (chloroform:methanol, 2:1 v/v).[18]
-
Derivatize the extracted fatty acids to fatty acid methyl esters (FAMEs) using a suitable reagent like boron trifluoride in methanol.
-
-
GC-MS Analysis:
-
Inject the FAMEs into a gas chromatograph coupled with an electron impact mass spectrometer (GC-EI-MS).
-
Use a suitable capillary column for separation of the FAMEs.
-
Set the mass spectrometer to selected ion monitoring (SIM) mode to detect the characteristic ions of phytanic acid methyl ester and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known phytanic acid concentrations.
-
Calculate the concentration of phytanic acid in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity
This in vitro assay is used to measure the activity of the key enzyme deficient in most cases of Adult Refsum Disease.[19][20]
Methodology:
-
Substrate Synthesis: Synthesize phytanoyl-CoA from phytanic acid.[19]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Cell lysate or purified recombinant PHYH.
-
Phytanoyl-CoA (substrate).
-
Cofactors: Fe(II), 2-oxoglutarate, and ascorbate.
-
Buffer at an optimal pH.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Product Detection:
-
Stop the reaction.
-
Analyze the formation of the product, 2-hydroxyphytanoyl-CoA, using methods such as:
-
High-Performance Liquid Chromatography (HPLC).
-
Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS).[19]
-
-
-
Activity Calculation: Determine the enzyme activity based on the rate of product formation.
Protocol 3: General Aldehyde Dehydrogenase (ALDH) Activity Assay (Adaptable for this compound Dehydrogenase)
This colorimetric assay can be adapted to measure the activity of the enzyme that converts this compound to pristanic acid.[21]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Peroxisomal fraction or purified enzyme.
-
This compound (substrate).
-
NAD+ (cofactor).
-
A developer solution containing a probe that is reduced by NADH to a colored product (e.g., a tetrazolium salt like WST-1).
-
Assay buffer.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature.
-
Colorimetric Measurement:
-
Monitor the increase in absorbance at the maximum wavelength of the colored product (e.g., 440 nm) over time using a spectrophotometer.
-
-
Activity Calculation: The rate of increase in absorbance is proportional to the ALDH activity in the sample.
Future Directions and Conclusion
The management of disorders related to the phytanic acid oxidation pathway is evolving. While dietary restriction remains the cornerstone of therapy, its limitations highlight the need for more advanced treatments. The pharmacological upregulation of the ω-oxidation pathway offers an intriguing possibility for a systemic, orally administered adjunct therapy, though it requires further investigation.[11][22] Gene therapy holds the ultimate promise of a curative treatment, and ongoing preclinical research is paving the way for potential clinical trials.[14][16]
For researchers and drug developers, the validation of therapeutic targets within this pathway hinges on robust preclinical and clinical data. The experimental protocols outlined in this guide provide a framework for the accurate assessment of disease biomarkers and the efficacy of novel therapeutic interventions. As our understanding of the molecular intricacies of peroxisomal disorders deepens, a multi-pronged approach, combining dietary management with innovative pharmacological and genetic strategies, will likely offer the most comprehensive therapeutic benefit for patients.
References
- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytanic acid alpha-oxidation, new insights into an old problem: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Diet and Refsum's disease. The determination of phytanic acid and phytol in certain foods and the application of this knowledge to the choice of suitable convenience foods for patients with Refsum's disease | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. The effectiveness of long-term dietary therapy in the treatment of adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phytanic acid storage disease (Refsum's disease): clinical characteristics, pathophysiology and the role of therapeutic apheresis in its management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma exchange in the treatment of Refsum's disease (heredopathia atactica polyneuritiformis) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisomes, Refsum's disease and the alpha- and omega-oxidation of phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of phytanic acid omega-hydroxylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CYP4 isoform specificity in the omega-hydroxylation of phytanic acid, a potential route to elimination of the causative agent of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. defeatadultrefsumeverywhere.org [defeatadultrefsumeverywhere.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sciencellonline.com [sciencellonline.com]
- 22. [PDF] Peroxisomes, Refsum's disease and the α- and ω-oxidation of phytanic acid | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Metabolic Fates of Pristanal and Straight-Chain Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of pristinal, a branched-chain aldehyde, and straight-chain aldehydes. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of the metabolic processes to aid in understanding their distinct fates within the cell.
Executive Summary
The metabolism of aldehydes is a critical detoxification process in all organisms. While both pristinal and straight-chain aldehydes are substrates for aldehyde dehydrogenases (ALDHs), their structural differences lead to distinct metabolic pathways, enzymatic preferences, and subcellular localizations. Pristanal, a branched-chain aldehyde derived from the α-oxidation of phytanic acid, is primarily metabolized within peroxisomes. In contrast, straight-chain aldehydes, which arise from various metabolic processes including lipid peroxidation, are metabolized in multiple cellular compartments, including the cytosol, mitochondria, and endoplasmic reticulum, by a broader range of ALDH isozymes.
Introduction to this compound and Straight-Chain Aldehydes
This compound (2,6,10,14-tetramethylpentadecanal) is a C19 branched-chain aldehyde. It is an intermediate in the degradation of phytanic acid, a branched-chain fatty acid found in the human diet from sources like dairy products, ruminant fats, and certain fish. Due to the methyl branch at the β-carbon of phytanic acid, it cannot be metabolized through conventional β-oxidation. Instead, it undergoes α-oxidation in the peroxisomes, yielding pristinal and subsequently pristanic acid.[1][2]
Straight-chain aldehydes are a class of aliphatic aldehydes with an unbranched carbon chain. They are generated from a variety of endogenous and exogenous sources. Endogenously, they are products of lipid peroxidation, amino acid metabolism, and carbohydrate metabolism.[3] Common examples include hexanal, octanal, and decanal. These aldehydes are often cytotoxic and are rapidly metabolized by a host of enzymes to their corresponding carboxylic acids.[4][5]
Comparative Metabolic Pathways
The metabolic fates of pristinal and straight-chain aldehydes are primarily dictated by their chemical structures and the substrate specificities of the enzymes involved.
This compound Metabolism
The metabolism of pristinal is intrinsically linked to the α-oxidation of phytanic acid and occurs predominantly in the peroxisomes.[6][7]
The key steps are:
-
Formation from Phytanic Acid: Phytanic acid is first converted to phytanoyl-CoA, which is then hydroxylated to 2-hydroxyphytanoyl-CoA.
-
Cleavage to this compound: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase to yield pristinal and formyl-CoA.[2]
-
Oxidation to Pristanic Acid: this compound is subsequently oxidized to pristanic acid in a NAD+-dependent reaction catalyzed by an aldehyde dehydrogenase.[8]
The primary enzyme implicated in the oxidation of pristinal is a splice variant of fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2, which is localized to the peroxisome.[6][9]
Straight-Chain Aldehyde Metabolism
Straight-chain aldehydes are metabolized in various subcellular compartments, including the cytosol, mitochondria, and endoplasmic reticulum. The primary enzymes responsible for their detoxification are members of the aldehyde dehydrogenase (ALDH) superfamily.[4][10]
The general reaction is the oxidation of the aldehyde to a carboxylic acid:
R-CHO + NAD(P)+ + H₂O → R-COOH + NAD(P)H + H+
Different ALDH isozymes exhibit varying substrate specificities and affinities for straight-chain aldehydes of different chain lengths. For example, ALDH1A1 and ALDH2 are highly efficient in metabolizing a wide range of aliphatic aldehydes.[11]
Quantitative Comparison of Enzyme Kinetics
The efficiency of aldehyde metabolism can be compared by examining the kinetic parameters (Km and kcat) of the enzymes involved. While specific kinetic data for pristinal with human ALDHs is limited in publicly available literature, data for straight-chain aldehydes and the activity of ALDH3A2 on various substrates provide a basis for comparison.
| Substrate | Enzyme | Km | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) | Source(s) |
| Straight-Chain Aldehydes | |||||
| Decanal | ALDH1A1 | 2.9 nM | - | - | [11] |
| Decanal | ALDH2 | 22 nM | - | - | [11] |
| Decanal | ALDH3A2 | - | 2.18 | - | [4] |
| Dodecanal | ALDH3A2 | - | 2.23 | - | [4] |
| Tetradecanal | ALDH3A2 | - | 0.86 | - | [4] |
| Hexadecanal | ALDH3A2 | - | 0.95 | - | [4] |
| Octadecanal | ALDH3A2 | - | 1.52 | - | [4] |
| Branched-Chain Aldehyde | |||||
| Dihydrophytal (related to this compound) | ALDH3A2 | Active | - | - | [8] |
Note: "-" indicates data not available in the cited sources. Km values for ALDH1A1 and ALDH2 with decanal are exceptionally low, indicating very high affinity.
Experimental Protocols
Aldehyde Dehydrogenase Activity Assay
This protocol describes a general method for measuring ALDH activity using a colorimetric or fluorometric plate reader.
Materials:
-
Cell or tissue lysate
-
Assay Buffer (e.g., 50 mM HEPES, pH 8.0)
-
Aldehyde substrate (e.g., pristinal or a straight-chain aldehyde like decanal)
-
NAD+ or NADP+
-
Developer solution (containing a probe that reacts with NADH/NADPH to produce a colored or fluorescent product)
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer. Centrifuge to remove insoluble material and collect the supernatant. Determine the protein concentration of the lysate.[12]
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Sample (diluted to an appropriate concentration in assay buffer)
-
Assay Buffer
-
NAD(P)+
-
-
Initiate Reaction: Add the aldehyde substrate to each well to start the reaction. For a negative control, add assay buffer instead of the substrate.
-
Incubation and Measurement: Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at the appropriate wavelength (e.g., 450 nm for colorimetric assays) at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).[13][14]
-
Data Analysis: Calculate the rate of change in absorbance or fluorescence over time. This rate is proportional to the ALDH activity in the sample. A standard curve using known concentrations of NADH or NADPH can be used to quantify the activity in units (e.g., µmol/min/mg protein).
Analysis of Pristanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for the analysis of pristanic acid, the product of pristinal oxidation, from biological samples.
Materials:
-
Plasma or cell culture media
-
Internal standard (e.g., deuterated pristanic acid)
-
Reagents for hydrolysis (e.g., KOH in ethanol)
-
Organic solvent for extraction (e.g., hexane)
-
Derivatizing agent (e.g., BF3-methanol or diazomethane)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation: To a known volume of the sample, add the internal standard.
-
Hydrolysis: Add the hydrolysis reagent and heat the sample (e.g., at 70-90°C) to release the fatty acids from lipids.[15]
-
Extraction: After cooling, acidify the sample and extract the fatty acids with an organic solvent.
-
Derivatization: Evaporate the solvent and add the derivatizing agent to convert the fatty acids to their methyl esters. This step increases their volatility for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The fatty acid methyl esters are separated on the column based on their boiling points and detected by the mass spectrometer.
-
Quantification: Identify the peak corresponding to pristanic acid methyl ester based on its retention time and mass spectrum. Quantify the amount of pristanic acid by comparing its peak area to that of the internal standard.[10][16]
Visualizing the Metabolic Pathways
The following diagrams illustrate the key differences in the metabolic fates of pristinal and straight-chain aldehydes.
Caption: Metabolic pathway of pristinal in the peroxisome.
Caption: Metabolism of straight-chain aldehydes in different cellular compartments.
Conclusion
The metabolic fates of pristinal and straight-chain aldehydes highlight the specificity of metabolic pathways in handling structurally distinct molecules. This compound metabolism is a specialized peroxisomal process, essential for the degradation of phytanic acid. In contrast, the metabolism of straight-chain aldehydes is a more generalized detoxification process occurring throughout the cell, involving a wider array of ALDH enzymes. Understanding these differences is crucial for research in metabolic disorders, toxicology, and the development of drugs that may interact with these pathways. The provided experimental protocols offer a starting point for researchers to investigate these metabolic processes further.
References
- 1. ALDH3A2 aldehyde dehydrogenase 3 family member A2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. aocs.org [aocs.org]
- 8. Long-chain-aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 11. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciencellonline.com [sciencellonline.com]
- 13. abcam.co.jp [abcam.co.jp]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. jasem.com.tr [jasem.com.tr]
- 16. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Reproducibility of Pristane-Induced Autoimmunity Measurements Across Different Laboratories: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reproducibility of measurements in pristane-induced models of autoimmunity, such as lupus and arthritis, across different research settings. Pristane, a naturally occurring hydrocarbon oil, is widely used to induce autoimmune-like syndromes in rodents, providing a valuable tool for studying disease pathogenesis and for the preclinical evaluation of novel therapeutics.[1][2][3] This document summarizes quantitative data from various studies, details key experimental protocols, and visualizes relevant biological pathways and workflows to aid researchers in designing and interpreting their experiments.
It is important to note that while the term "Pristanal" was specified, the scientific literature predominantly refers to "pristane" as the inducing agent for these autoimmune models. This guide will proceed with the assumption that "this compound" is a variant or misspelling of "pristane."
Data Presentation: Quantitative Comparison of Pristane-Induced Autoimmunity Markers
The reproducibility of pristane-induced disease models can be assessed by comparing key quantitative measures across different studies. However, it is crucial to consider that variations in experimental conditions, such as animal strain, age, sex, and specific laboratory protocols, can contribute to inter-laboratory differences.[4][5]
Pristane-Induced Arthritis in Rats
Pristane-induced arthritis (PIA) in rats is generally considered a highly reproducible model.[5][6] A large study conducted over five years in a single facility provides robust data on the consistency of disease induction.
Table 1: Reproducibility of Pristane-Induced Arthritis in DA Rats Across Multiple Experiments [6][7]
| Parameter | Mean ± SD (n=271 rats across 12 experiments) |
| Incidence | 99.6% |
| Day of Onset | 11.8 ± 2.0 days |
| Day of Maximum Severity | 20.3 ± 5.1 days |
| Maximum Clinical Score (0-60 scale) | 34.2 ± 11 points |
| Frequency of Chronic Arthritis | 86% (approaching 100% in long-term studies) |
Data from a single institution over a 5-year period, demonstrating low inter-experimental variability.
Another study comparing different doses of pristane for arthritis induction in Sprague-Dawley rats showed a dose-dependent effect on the severity of arthritis.
Table 2: Comparison of Arthritis Severity with Different Doses of Pristane in Sprague-Dawley Rats [8]
| Treatment Group | Mean Clinical Score at Day 15 (± SD) |
| Control (Saline) | 0 |
| 150µl Pristane | 12 ± 1 |
| 500µl Pristane | 16 ± 1 |
Pristane-Induced Lupus in Mice
The pristane-induced lupus (PIL) model is known for more significant variability, particularly in the autoantibody profiles, even within the same inbred mouse strain.[4] This variability is thought to be influenced by stochastic events in the immune response and other environmental factors.[4]
Table 3: Comparison of Autoantibody Induction in Pristane-Treated BALB/c Mice Across Different Studies
| Study / Lab | Time Point | Autoantibody | Incidence / Titer |
| --INVALID-LINK--[9] | 8 months | Anti-dsDNA | 47.8% incidence |
| --INVALID-LINK--[9] | 8 months | ANA | 87.5% incidence |
| --INVALID-LINK--[10] | Not specified | Anti-Su & Anti-nRNP/Sm | Titers as high as 1:25,000-1:250,000 by ELISA |
| --INVALID-LINK--[2] | 1 month | Anti-dsDNA, Anti-Sm, Anti-histones | Significantly increased compared to controls |
Table 4: Incidence of Autoantibodies in Different Mouse Strains Treated with Pristane [11]
| Mouse Strain (H-2 haplotype) | Anti-ribosomal P | Anti-nRNP/Sm | Anti-Su |
| A.SW (s) | 23% | 54% | Not Reported |
| SJL/J (s) | 75% | 13% | Not Reported |
| B10.S (s) | 67% | 0% | Not Reported |
| B10 (b) | Gradual onset | Not Reported | Not Reported |
| B6 (b) | Gradual onset | Not Reported | Not Reported |
Experimental Protocols
Detailed and standardized experimental protocols are critical for enhancing the reproducibility of pristane-induced autoimmunity models.
Induction of Lupus-Like Disease in BALB/c Mice
This protocol describes the standard method for inducing a lupus-like disease in BALB/c mice.[12]
Materials:
-
Female BALB/c mice (8-10 weeks old)
-
Pristane (2,6,10,14-tetramethylpentadecane)
-
Sterile phosphate-buffered saline (PBS)
-
1 ml syringes with 25-27 gauge needles
Procedure:
-
Acclimatize female BALB/c mice for at least one week before the experiment.
-
Administer a single intraperitoneal (i.p.) injection of 0.5 ml of pristane to each mouse in the experimental group.[12]
-
Administer a single i.p. injection of 0.5 ml of sterile saline to each mouse in the control group.
-
Monitor mice for the development of disease signs, such as arthritis, skin lesions, and proteinuria.[2][13]
-
Collect blood samples periodically (e.g., monthly) to monitor autoantibody production.[12]
-
The typical duration of the experiment is 6-8 months to allow for the full development of the lupus phenotype.[12]
Assessment of Autoantibody Production by ELISA
This protocol outlines the enzyme-linked immunosorbent assay (ELISA) for the detection and quantification of lupus-associated autoantibodies in mouse serum.[12][14][15][16]
Materials:
-
Mouse serum samples
-
Antigen-coated ELISA plates (e.g., dsDNA, Sm, RNP)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Dilute serum samples in blocking buffer.
-
Add diluted serum to the antigen-coated wells and incubate for 1-2 hours at room temperature.[12]
-
Wash the wells three times with wash buffer.[12]
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[12]
-
Wash the wells three times with wash buffer.[12]
-
Add the TMB substrate solution and incubate in the dark until a color change is observed.[12]
-
Stop the reaction by adding the stop solution.[12]
-
Read the absorbance at 450 nm using a microplate reader.[12]
-
Quantify autoantibody levels by comparing the absorbance values to a standard curve.[12]
Histopathological Evaluation of Glomerulonephritis
This protocol describes the preparation and staining of kidney tissues for the histological assessment of glomerulonephritis.[12][17]
Materials:
-
Mouse kidneys
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Periodic acid-Schiff (PAS) stain
-
Hematoxylin and eosin (H&E) stain
-
Microscope
Procedure:
-
At the end of the experiment, euthanize the mice and perfuse with PBS.[12]
-
Excise the kidneys and fix them in 10% neutral buffered formalin for 24 hours.[12]
-
Embed the kidneys in paraffin and section them at 4-5 µm thickness using a microtome.[12]
-
Mount the sections on glass slides.
-
Stain the sections with PAS and H&E to visualize the glomeruli and assess for pathological changes such as immune complex deposition and cellular infiltration.[12][17]
Measurement of Pristane in Biological Samples
While not a routine measurement in the cited studies, the direct quantification of pristane in tissues can be performed using gas chromatography-mass spectrometry (GC-MS).[18][19][20][21]
General GC-MS Protocol Outline:
-
Sample Preparation: Homogenize tissue samples and perform a liquid-liquid extraction using an appropriate organic solvent (e.g., dichloromethane) to isolate lipids and hydrocarbons, including pristane.[20][22]
-
Concentration: Evaporate the solvent to concentrate the extract.[22]
-
GC-MS Analysis: Inject the concentrated extract into a gas chromatograph, where pristane is separated from other components based on its boiling point and interaction with the GC column. The separated components then enter a mass spectrometer, which fragments the molecules and detects the resulting ions, providing a characteristic mass spectrum for identification and quantification.[18][21]
Mandatory Visualization
TLR7 Signaling Pathway in Pristane-Induced Autoimmunity
Pristane administration leads to the release of endogenous nucleic acids, which can act as ligands for Toll-like receptor 7 (TLR7), a key driver of the autoimmune response in this model.[1][23][24][25][26]
Caption: TLR7 signaling pathway activated by pristane.
Experimental Workflow for Pristane-Induced Lupus Studies
The following diagram illustrates a typical experimental workflow for studying the effects of a therapeutic agent in the pristane-induced lupus model.
Caption: A typical experimental workflow for pristane-induced lupus studies.
References
- 1. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Coptisine Alleviates Pristane-Induced Lupus-Like Disease and Associated Kidney and Cardiovascular Complications in Mice [frontiersin.org]
- 3. Pristane-induced lupus: considerations on this experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. [Experimental study of pristane-induced murine lupus model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pristane induces high titers of anti-Su and anti-nRNP/Sm autoantibodies in BALB/c mice. Quantitation by antigen capture ELISAs based on monospecific human autoimmune sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Widespread susceptibility among inbred mouse strains to the induction of lupus autoantibodies by pristane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pristane induced lupus mice as a model for neuropsychiatric lupus (NPSLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Enzyme-linked Immunosorbent Assay (ELISA) to Measure Serum Levels of Murine Anti-dsDNA Antibodies [bio-protocol.org]
- 15. chondrex.com [chondrex.com]
- 16. pishtazteb.com [pishtazteb.com]
- 17. Endogenous interleukin (IL)-17A promotes pristane-induced systemic autoimmunity and lupus nephritis induced by pristane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gas chromatographic-mass spectrometric investigation of four commercial pristane (2.6.10.14-tetramethylpentadecane) preparations used for plasmacytoma induction in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. GC/MS Tissue | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 21. brjac.com.br [brjac.com.br]
- 22. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 23. Requirement of Toll-like receptor 7 for pristane-induced production of autoantibodies and development of murine lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. C1q modulates the response to TLR7 stimulation by pristane-primed macrophages: implications for pristane-induced lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. TLR7 signaling in lupus B cells – new insights into synergizing factors and downstream signals - PMC [pmc.ncbi.nlm.nih.gov]
Correlating Pristane Levels with Clinical Outcomes in Metabolic Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristane, a naturally occurring saturated branched-chain alkane, is primarily known in the scientific community as a potent adjuvant used to induce autoimmune diseases like lupus in animal models. While its role in experimental immunology is well-documented, its endogenous presence in humans and potential correlation with metabolic disorders such as obesity, type 2 diabetes, and metabolic syndrome remain largely unexplored. This guide provides a comprehensive overview of the current scientific landscape, acknowledging the significant gap in direct clinical evidence for pristane while exploring the metabolic pathways of its precursor, phytanic acid, to hypothesize a potential role in metabolic regulation. We present available preclinical data, detail robust analytical protocols for the quantification of pristane and related compounds, and propose future research directions to elucidate its clinical significance.
The Metabolic Origin of Pristane: A Link to Phytanic Acid
Pristane is not synthesized de novo in humans but is derived from the dietary intake of phytol, a constituent of chlorophyll found in green vegetables and ruminant animal fats. The metabolic conversion of phytol to pristane occurs through a series of enzymatic reactions, with phytanic acid being a key intermediate.
Caption: Metabolic pathway from dietary phytol to pristane.
Phytanic Acid: A Precursor with Metabolic Signaling Activity
While direct evidence for pristane's role in metabolic signaling is scarce, its precursor, phytanic acid, has been shown to interact with key regulators of metabolism, primarily the Peroxisome Proliferator-Activated Receptors (PPARs).
Phytanic acid acts as a ligand for both PPARα and PPARγ, nuclear receptors that play a pivotal role in lipid and glucose homeostasis.[1][2] Activation of these receptors by ligands like phytanic acid initiates a cascade of transcriptional events that influence genes involved in fatty acid oxidation, adipogenesis, and insulin sensitization.
Caption: PPAR signaling pathway activated by phytanic acid.
Comparative Data on Phytanic Acid's Metabolic Effects
Direct clinical data correlating pristane levels with metabolic outcomes in humans are not currently available. However, preclinical studies on its precursor, phytanic acid, provide some insights into its potential metabolic effects.
| Parameter | Model System | Treatment | Key Findings | Reference |
| Glucose Homeostasis | Diabetic Insulin-Resistant Rats | Oral Phytol (precursor to phytanic acid) | Improved glucose homeostasis, comparable to pioglitazone. | [1] |
| Lipid Profile | Diabetic Insulin-Resistant Rats | Oral Phytol | Significantly improved lipid panel, including reduced triglycerides. | [1] |
| Adiponectin Levels | Diabetic Insulin-Resistant Rats | Oral Phytol | Increased serum adiponectin levels. | [1] |
| Inflammation | Diabetic Insulin-Resistant Rats | Oral Phytol | Lowered TNF-α levels. | [1] |
| Beige Adipogenesis | 3T3-L1 Preadipocytes | Phytanic Acid | Promoted beige adipogenic differentiation via PPARα activation. | [2] |
Experimental Protocols for Quantification
Accurate quantification of pristane and phytanic acid in biological samples is crucial for future clinical studies. The following are detailed protocols for their measurement in human serum or plasma using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and thermally stable compounds like pristane and derivatized phytanic acid.
-
Sample Preparation (Lipid Extraction):
-
To 100 µL of serum or plasma, add 10 µL of an internal standard solution (e.g., deuterated pristane and 13C-labeled phytanic acid).
-
Add 800 µL of a cold (-20°C) 8:1 methanol:water solution.
-
Vortex for 1 minute and incubate at 4°C for 30 minutes with occasional shaking.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for derivatization.
-
-
Derivatization (for Phytanic Acid):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 60 minutes to form trimethylsilyl (TMS) esters of phytanic acid.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for pristane, TMS-phytanic acid, and their respective internal standards.
-
Protocol 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, particularly for phytanic acid, without the need for derivatization.
-
Sample Preparation (Protein Precipitation and Extraction):
-
To 50 µL of serum or plasma, add 150 µL of cold (-20°C) acetonitrile containing internal standards (deuterated pristane and 13C-labeled phytanic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 50% to 100% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode for phytanic acid and positive mode (APCI or ESI) for pristane.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each analyte and internal standard.
-
Caption: Experimental workflow for pristane and phytanic acid analysis.
Hypothesized Correlation and Future Research
Based on the available indirect evidence, it is hypothesized that elevated levels of pristane and its precursor, phytanic acid, may be associated with improved metabolic profiles in humans due to their potential to activate PPARα and PPARγ. This could translate to enhanced insulin sensitivity, improved lipid metabolism, and a lower risk of developing metabolic syndrome.
However, it is also plausible that in certain disease states, impaired metabolism of these compounds could lead to their accumulation, which may have off-target effects that are not yet understood.
Future research should focus on:
-
Cross-sectional studies: Measuring pristane and phytanic acid levels in large, well-characterized human cohorts with and without metabolic disorders to establish initial correlations.
-
Longitudinal studies: Following individuals over time to determine if baseline pristane and phytanic acid levels predict the future development of metabolic diseases.
-
In vitro studies: Using human cell lines (e.g., adipocytes, hepatocytes, myocytes) to directly investigate the molecular mechanisms of pristane on metabolic signaling pathways.
-
Dietary intervention studies: Assessing the impact of diets rich in phytol on circulating pristane and phytanic acid levels and subsequent metabolic outcomes.
Conclusion
The correlation between pristane levels and clinical outcomes in human metabolic disorders is a nascent field of research with a significant lack of direct evidence. This guide has synthesized the available information, focusing on the metabolic relationship between pristane and its precursor, phytanic acid, for which there is preclinical evidence of interaction with key metabolic regulators like PPARα and PPARγ. The detailed analytical protocols provided herein offer a robust framework for future clinical investigations. It is imperative that well-designed human studies are conducted to bridge the current knowledge gap and to determine if pristane, or its related metabolites, can serve as a novel biomarker or even a therapeutic target in the context of metabolic diseases.
References
Safety Operating Guide
Proper Disposal of Pristanal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential guidance on the proper disposal procedures for Pristanal (2,6,10,14-tetramethylpentadecanal), focusing on immediate safety, logistical planning, and operational steps.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A laboratory coat
Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Disposal Procedures: A Step-by-Step Approach
The proper disposal of this compound, as with many laboratory chemicals, follows a systematic process of collection, labeling, and transfer. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
Step 1: Waste Collection
-
Collect all this compound waste, including unused product, contaminated solutions, and rinsates, in a dedicated and compatible waste container.
-
The container should be made of a material that will not react with aldehydes, such as glass or a suitable plastic.
-
Ensure the container has a secure, leak-proof lid.
Step 2: Labeling
-
Properly label the waste container with the words "Hazardous Waste."
-
Clearly identify the contents as "this compound Waste" or "Aldehyde Waste."
-
Include the approximate concentration and volume of the waste.
-
Note the date when the first waste was added to the container.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[1]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is away from sources of ignition and incompatible materials.
Step 4: Arranging for Disposal
-
Once the waste container is full, or before it exceeds the storage time limit set by your institution (often 90 or 180 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Complete any required waste pickup forms, providing accurate information about the waste stream.
Disposal Options Overview
The final disposal method for this compound waste will be determined by your institution's EHS and their licensed hazardous waste vendor. The primary methods for aldehyde waste are:
| Disposal Method | Description | Considerations |
| Incineration | High-temperature destruction of the chemical waste. This is a common and effective method for organic compounds like aldehydes. | This is the most likely disposal route for this compound waste. The process is managed by a licensed hazardous waste disposal facility. |
| Chemical Treatment | In some cases, aldehyde waste can be chemically treated to neutralize its hazardous properties. This may involve oxidation or reduction to less hazardous compounds. | This is less common for general lab waste and is typically performed at a treatment facility. In-lab treatment is generally not recommended without a validated procedure and approval from your institution's EHS.[1] |
| Fuel Blending | Organic waste with sufficient fuel value can sometimes be blended with other fuels for use in industrial furnaces or kilns. | This is a form of recycling the chemical's energy content and is managed by specialized waste handlers. |
Experimental Workflow for this compound Disposal
The following diagram illustrates the standard workflow for the proper disposal of this compound from the laboratory bench to its final disposition.
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound waste, contributing to a culture of safety and compliance within their research environment.
References
Essential Safety and Operational Guide for Handling Pristanal
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Pristanal (2,6,10,14-tetramethylpentadecanal). The following procedures and recommendations are based on general best practices for handling aldehydes and related long-chain organic molecules, ensuring a high standard of laboratory safety.
Hazard Assessment and Chemical Properties
The table below summarizes key chemical and physical properties for this compound.
| Property | Value |
| Molecular Formula | C₁₉H₃₈O |
| IUPAC Name | 2,6,10,14-tetramethylpentadecanal |
| Molar Mass | 282.5 g/mol |
| Appearance | Not specified; likely a liquid or low-melting solid |
| Boiling Point | Not specified |
| Solubility | Expected to be soluble in organic solvents |
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table outlines the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended .[1] Avoid latex gloves as they may offer insufficient protection against aldehydes. Inspect gloves for tears or punctures before use. For tasks with a high risk of splashing, consider double-gloving. |
| Eyes | Safety glasses with side shields or goggles | Splash-proof goggles are essential .[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance. |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned laboratory coat should be worn to protect against minor splashes. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory | Fume hood or respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[1] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[1] |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are required in any laboratory setting where hazardous chemicals are handled. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Eyewash Station and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
Work Practices:
-
Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Prepare the work area by removing any unnecessary items and ensuring all required equipment is within reach inside the fume hood.
-
Handling and Dispensing:
-
Perform all manipulations of this compound inside a chemical fume hood.
-
Use caution when transferring the material to avoid splashes and the generation of aerosols.
-
Keep containers of this compound closed when not in use.
-
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.
-
Spill Management:
-
Small Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled waste container. Clean the spill area with an appropriate solvent and then with soap and water.
-
Large Spills: For a large spill, evacuate the immediate area and alert laboratory personnel. If safe to do so, contain the spill and prevent it from entering drains. Use a spill kit with appropriate absorbent materials. Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental protection and laboratory safety.
-
Waste Segregation: All materials contaminated with this compound, including unused product, empty containers, and disposable PPE, should be treated as hazardous waste.
-
Waste Containers: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container should be made of a material compatible with organic compounds and have a secure lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (2,6,10,14-tetramethylpentadecanal)".
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
Visual Safety Workflows
The following diagrams illustrate the essential safety and logistical workflows for handling this compound.
Caption: Safe handling workflow for this compound.
Caption: Logical relationship of PPE for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
